molecular formula C12H13BrN2O B1442985 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 1022158-35-5

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No.: B1442985
CAS No.: 1022158-35-5
M. Wt: 281.15 g/mol
InChI Key: SSJAOWRBTUOVMD-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a useful research compound. Its molecular formula is C12H13BrN2O and its molecular weight is 281.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJAOWRBTUOVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022158-35-5
Record name 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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Foundational & Exploratory

Introduction: The Strategic Role of THP-Protected Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-THP-indazole

Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a critical intermediate in contemporary medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous therapeutic agents, and the strategic protection of its N1 position is paramount for regioselective functionalization.[1][2][3] This guide details the compound's core physical and spectral properties, provides a validated synthesis and purification protocol, and discusses its chemical reactivity, stability, and safe handling procedures. The content is tailored for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this versatile building block.

The indazole nucleus is a cornerstone pharmacophore, integral to the structure of various marketed drugs, including the antiemetic Granisetron and the non-steroidal anti-inflammatory drug Benzydamine.[1] Its unique bicyclic aromatic structure allows for diverse biological interactions. However, the acidic N-H proton in the pyrazole ring often complicates synthetic transformations by interfering with organometallic reagents or leading to undesired side reactions.

The introduction of a protecting group is therefore a crucial step in the multi-step synthesis of complex indazole derivatives. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its numerous advantages:

  • Ease of Introduction: It is readily installed using dihydropyran (DHP) under mild acidic conditions.[4]

  • Robust Stability: The THP ether is stable across a wide range of non-acidic reaction conditions, including organometallic cross-coupling, reduction, and strongly basic environments.[4]

  • Facile Cleavage: Deprotection is typically achieved under mild acidic conditions, which preserves most other functional groups.

By protecting the 4-bromo-1H-indazole at the N1 position, a stable yet reactive intermediate is formed. The bromine atom at the C4 position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the synthesis of diverse libraries of novel compounds for drug discovery.

Core Compound Identification

A clear identification of the compound is fundamental for regulatory, safety, and experimental accuracy.

IdentifierDataSource
IUPAC Name 4-bromo-1-(oxan-2-yl)indazole[5]
Synonyms This compound, 4-Bromo-1-tetrahydropyran-2-yl-indazole[5]
CAS Number 1022158-35-5[5][6]
Molecular Formula C₁₂H₁₃BrN₂O[5]
Molecular Weight 281.15 g/mol [5]
Chemical Structure (SMILES: C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br)[5]

Physicochemical Properties

The physical properties of 4-Bromo-1-THP-indazole dictate its handling, purification, and formulation characteristics.

PropertyDescriptionReference
Appearance White solid.[6]
Melting Point Not explicitly reported in the provided search results, but as a crystalline solid, a distinct melting point is expected.
Boiling Point Not applicable; the compound would likely decompose at the high temperatures required for boiling at atmospheric pressure.
Solubility Based on its synthesis and purification, the compound is soluble in common organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran.[6] It is expected to be insoluble in water.

Spectroscopic and Analytical Data

Structural confirmation is unequivocally established through spectroscopic analysis. The data presented here is based on reported literature values and theoretical prediction.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. A published spectrum in CDCl₃ confirms the structure with the following key resonances:[6]

  • δ 8.03 (1H, d): The proton at the C7 position of the indazole ring.

  • δ 7.55 (1H, dd): The proton at the C5 position of the indazole ring.

  • δ 7.32 (1H, dd): The proton at the C6 position of the indazole ring.

  • δ 5.71 (1H, dddd): The anomeric proton of the THP ring (the C-H adjacent to both the ring oxygen and the indazole nitrogen).

  • δ 4.00 & 3.73 (2H, m): The two protons of the -O-CH₂- group in the THP ring.

  • δ 2.55, 2.03-2.23, 1.60-1.88 (6H, m): The remaining six protons of the three methylene (-CH₂-) groups in the THP ring.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While not explicitly found in search results, the ¹³C NMR spectrum is expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, including the characteristic signals for the aromatic carbons of the indazole ring and the aliphatic carbons of the THP group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of 280.02113 Da.[5] A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by C-H stretching vibrations from the aromatic and aliphatic regions, C=C and C=N stretching from the indazole ring, and a prominent C-O-C stretching band from the THP ether linkage. The absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) confirms the successful protection of the indazole nitrogen.

Synthesis and Purification Protocol

The following protocol describes the N1-regioselective protection of 4-bromo-1H-indazole, adapted from established procedures.[6][7] This method represents a reliable and scalable approach to the target compound.

Causality and Experimental Rationale
  • Reactants: 4-bromo-1H-indazole is the starting material. 3,4-Dihydro-2H-pyran (DHP) serves as the source for the THP group.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is required to activate the DHP for nucleophilic attack by the indazole nitrogen.

  • Solvent: A non-protic solvent like ethyl acetate is used to dissolve the reactants without competing in the reaction.

  • Temperature: Heating the reaction to 70°C ensures a sufficient reaction rate for the thermodynamically favored N1-isomer formation.[2][6]

  • Workup: A saturated aqueous sodium bicarbonate wash is crucial to neutralize the acid catalyst, thereby quenching the reaction and preventing potential deprotection during workup and purification.[6]

  • Purification: Silica gel column chromatography is effective for separating the product from any unreacted starting material, residual catalyst, and potential N2-isomer byproduct.[6]

Step-by-Step Methodology
  • Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq) in ethyl acetate, add p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for 16 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]

  • Quenching: Cool the mixture to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate.[6]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a heptane/ethyl acetate gradient, to afford 4-Bromo-1-THP-indazole as a white solid.[6]

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants 1. Combine 4-Bromo-1H-indazole, p-TsOH, and Ethyl Acetate Add_DHP 2. Add Dihydropyran (DHP) Reactants->Add_DHP Heat 3. Heat at 70°C for 16h Add_DHP->Heat Quench 4. Cool & Quench with NaHCO₃ (aq) Heat->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Silica Gel Chromatography Dry->Purify Product Pure 4-Bromo-1-THP-indazole Purify->Product

Caption: Synthesis and purification workflow for 4-Bromo-1-THP-indazole.

Chemical Reactivity and Stability

Understanding the reactivity profile of 4-Bromo-1-THP-indazole is key to its application as a synthetic intermediate.

  • Stability: The compound is stable under neutral and basic conditions. However, the THP protecting group is labile to acid. Treatment with acids such as HCl in methanol or trifluoroacetic acid (TFA) in dichloromethane will cleave the THP group, regenerating the free N-H of 4-bromo-1H-indazole.

  • Reactivity at C4-Br: The C4-bromo substituent is the primary site for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is the principal reason for employing this intermediate in drug discovery programs.

  • Synthetic Utility: The typical synthetic sequence involves (1) THP protection of the indazole, (2) functionalization at the C4 position via the bromo group, and (3) deprotection of the THP group to reveal the final target molecule.

Diagram of Synthetic Utility

G Start 4-Bromo-1H-indazole Protected 4-Bromo-1-THP-indazole Start->Protected  THP Protection  (DHP, H⁺) Coupled 4-Aryl-1-THP-indazole (or other coupled product) Protected->Coupled  Cross-Coupling  (e.g., Suzuki, Buchwald) Final 4-Aryl-1H-indazole (Final Product) Coupled->Final  THP Deprotection  (H⁺)

Caption: Role of 4-Bromo-1-THP-indazole as a key synthetic intermediate.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Safety Precautions: The parent compound, 4-bromo-1H-indazole, is classified as toxic if swallowed and causes skin and serious eye irritation.[8] It is prudent to handle 4-Bromo-1-THP-indazole with the same level of caution. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[9] Storage at 4°C is recommended for long-term stability.[9]

  • Inpatibility: Avoid contact with strong oxidizing agents and strong acids, as acids will cause deprotection.

References

An In-Depth Technical Guide to the ¹H NMR Characterization of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a key pharmacophore found in a variety of biologically active molecules, and the bromo-substituent provides a handle for further synthetic modifications. The tetrahydropyran (THP) group is a common protecting group for the indazole nitrogen, facilitating selective reactions at other positions of the molecule. Accurate structural elucidation of this intermediate is paramount for the successful synthesis of target drug candidates. This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, offering field-proven insights for researchers in the pharmaceutical sciences.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹H NMR spectrum. The structure of this compound comprises two key components: the 4-bromo-1H-indazole core and the N-1 substituted tetrahydropyran (THP) ring. The numbering of the indazole ring and the THP ring protons is crucial for unambiguous signal assignment.

cluster_indazole 4-Bromo-1H-indazole Core cluster_thp Tetrahydropyran (THP) Group C4 C4 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 H6 H6 C6->H6 C7a C7a C7->C7a H7 H7 C7->H7 N1 N1 C7a->N1 C3 C3 N2 N2 C3->N2 H3 H3 C3->H3 N2->C7a N1->C3 N1->N2 C2' C2' N1->C2' N-glycosidic bond C3' C3' C2'->C3' H2' H2' C2'->H2' C4' C4' C3'->C4' H3'a H3'a C3'->H3'a H3'b H3'b C3'->H3'b C5' C5' C4'->C5' H4'a H4'a C4'->H4'a H4'b H4'b C4'->H4'b C6' C6' C5'->C6' H5'a H5'a C5'->H5'a H5'b H5'b C5'->H5'b O' O' C6'->O' H6'a H6'a C6'->H6'a H6'b H6'b C6'->H6'b O'->C2'

Figure 1. Molecular structure of this compound with proton labeling.

The key proton environments to be analyzed in the ¹H NMR spectrum are:

  • Indazole Aromatic Protons: H3, H5, H6, and H7. Their chemical shifts and coupling patterns are indicative of the substitution on the bicyclic system.

  • THP Acetal Proton: H2', the anomeric proton. Its chemical shift and multiplicity are characteristic of the N-glycosidic linkage.

  • THP Methylene Protons: The diastereotopic protons on C3', C4', C5', and C6'. These typically appear as complex multiplets.

Experimental Protocol: ¹H NMR Data Acquisition

A standardized and meticulously executed protocol is essential for obtaining high-quality, reproducible ¹H NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[1]

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer:

ParameterRecommended ValueRationale
Solvent CDCl₃Good solubility for the compound and its residual peak is well-separated from analyte signals.
Temperature 298 K (25 °C)Standard operating temperature for routine NMR.
Pulse Program zg30A standard 30-degree pulse sequence for quantitative measurements.
Number of Scans (NS) 16-64Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample.
Relaxation Delay (D1) 2-5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ) ~4 secondsProvides adequate digital resolution.
Spectral Width (SW) 12-16 ppmEncompasses the expected chemical shift range for all protons in the molecule.
Referencing TMS (δ 0.00 ppm)The universally accepted internal standard for ¹H NMR in organic solvents.

This protocol is a robust starting point; minor adjustments to parameters like the number of scans may be necessary depending on the sample concentration and the specific instrumentation used.

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ displays a series of distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and assignments based on available data and established principles of NMR spectroscopy.[2]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
8.03d1HH3
7.55dd1HH5 or H7
7.32dd1HH7 or H5
7.19-7.24m1HH6
5.71dddd1HH2' (Acetal H)
4.00dddd1HH6'eq
3.73dddd1HH6'ax
2.55dddd1HTHP Methylene
2.03-2.23m2HTHP Methylene
1.60-1.88m3HTHP Methylene
Detailed Signal Analysis:

Indazole Aromatic Region (δ 7.0-8.1 ppm):

  • H3 (δ 8.03, d): This proton, located on the five-membered ring of the indazole, typically resonates at the most downfield position among the indazole protons due to its proximity to the nitrogen atoms.[3] The observed signal is a doublet, resulting from coupling to a neighboring proton. The substitution at the N-1 position influences the chemical shifts of the indazole protons.[3]

  • H5, H6, and H7 (δ 7.19-7.55): These protons on the benzene ring of the indazole core exhibit a complex splitting pattern. The bromine atom at the C4 position exerts a significant electronic effect, influencing the chemical shifts of the adjacent protons. Generally, ortho and para protons to a halogen substituent are shielded, while meta protons are less affected. The observed doublet of doublets (dd) and multiplet (m) arise from vicinal (³J) and potentially meta (⁴J) couplings between these protons. For instance, H5 will be coupled to H6, and H7 will be coupled to H6. The exact assignment of H5 and H7 can be challenging without further 2D NMR experiments like COSY and NOESY, but their connectivity is evident from the coupling patterns.

Tetrahydropyran (THP) Region (δ 1.6-5.8 ppm):

  • H2' (Acetal Proton, δ 5.71, dddd): This is the most downfield proton of the THP ring, appearing as a doublet of doublets of doublets of doublets (dddd). Its significant downfield shift is due to it being an acetal proton, bonded to two electronegative atoms (oxygen and nitrogen). This signal is a hallmark of the THP protecting group.[4] The complex multiplicity arises from coupling to the two diastereotopic protons on C3' and potentially long-range coupling.

  • H6' Protons (δ 4.00 and 3.73): These are the methylene protons adjacent to the ring oxygen. They are diastereotopic and thus have different chemical shifts. The equatorial proton (H6'eq) typically appears at a more downfield chemical shift than the axial proton (H6'ax) due to the anisotropic effect of the C-O bond. Both appear as complex multiplets due to geminal and vicinal couplings.

  • THP Methylene Protons (δ 1.60-2.55): The remaining six protons on the C3', C4', and C5' carbons of the THP ring resonate in this upfield region. They appear as a series of overlapping multiplets due to their diastereotopic nature and complex spin-spin coupling interactions.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of CDCl₃ as the solvent is strategic; it is a relatively non-polar solvent that readily dissolves the analyte and its residual proton signal (δ 7.26 ppm) does not typically interfere with the signals of interest. The inclusion of TMS as an internal standard provides a universally recognized reference point (δ 0.00 ppm), ensuring the accuracy and comparability of the chemical shift data across different experiments and laboratories.

The described protocol incorporates a self-validating system. The characteristic signal of the acetal proton (H2') at ~5.7 ppm confirms the successful installation of the THP protecting group. The integration of the signals should correspond to the number of protons in each environment (e.g., the aromatic region integrating to 4H and the THP region to 11H), providing an internal check on the purity of the sample and the correctness of the structural assignment. Furthermore, the observed coupling patterns must be consistent with the connectivity of the protons in the proposed structure. For instance, the multiplicity of H3 should be consistent with its neighboring protons. Any deviation from the expected integration or coupling patterns would signal the presence of impurities or an incorrect structural assignment, prompting further investigation.

Conclusion

The ¹H NMR characterization of this compound is a powerful tool for its unambiguous structural confirmation. A systematic approach, combining a robust experimental protocol with a detailed analysis of chemical shifts, integration, and coupling patterns, allows for the confident assignment of all proton signals. This guide provides the necessary framework for researchers to effectively utilize ¹H NMR spectroscopy in their synthetic and drug discovery endeavors involving this important chemical entity. The principles and methodologies outlined herein are broadly applicable to the characterization of other N-protected heterocyclic compounds.

References

An In-depth Technical Guide to 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS Number 1022158-35-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, registered under CAS number 1022158-35-5, is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, featuring an indazole core, a bromine atom at the 4-position, and a tetrahydropyran (THP) protecting group on the indazole nitrogen, makes it a valuable intermediate in the synthesis of complex bioactive molecules. The strategic placement of the bromine atom allows for further functionalization, typically through cross-coupling reactions, while the THP group provides a stable yet readily cleavable protection for the N-H functionality of the indazole ring. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic use.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1022158-35-5[1]
Molecular Formula C₁₂H₁₃BrN₂O[1]
Molecular Weight 281.15 g/mol [1]
Appearance White solid[2]
Melting Point 164 - 169 °C (for the unprotected 4-bromo-1H-indazole)[3]
Topological Polar Surface Area 27.1 Ų[1]
Complexity 251[1]
Hydrogen Bond Acceptor Count 2[4]

Structural Elucidation:

The structure of this compound has been confirmed by various spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indazole ring, the anomeric proton of the THP group, and the aliphatic protons of the THP ring. A representative ¹H NMR spectrum in CDCl₃ shows peaks at approximately δ 1.60-1.88 (3H, m), 2.03-2.23 (2H, m), 2.55 (1H, dddd), 3.73 (1H, dddd), 4.00 (1H, dddd), 5.71 (1H, dddd), 7.19-7.24 (1H, m), 7.32 (1H, dd), 7.55 (1H, dd), and 8.03 (1H, d).[2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For the related 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the calculated m/z for [M+Na]⁺ is 209.0452, with a found value of 209.0454, demonstrating the utility of this technique for structural verification.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the commercially available 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran. This reaction is generally acid-catalyzed.

Experimental Protocol: Synthesis of this compound [2]

  • Reaction Setup: To a solution of 4-bromo-1H-indazole (5.77 g, 29.3 mmol) in ethyl acetate (60 mL), add a catalytic amount of p-toluenesulfonic acid (0.176 g, 1.02 mmol).

  • Addition of Dihydropyran: To the stirred solution, add 3,4-dihydro-2H-pyran (5.36 mL, 58.57 mmol).

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (10 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (10 mL) and saturated aqueous sodium chloride (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a brown oil.

  • Purification: Purify the crude product by flash silica gel column chromatography using a heptane solution of 10% ethyl acetate as the eluent.

  • Isolation: Collect the product fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid (7.78 g, 94% yield).

Synthesis Indazole 4-Bromo-1H-indazole Catalyst p-Toluenesulfonic acid Ethyl Acetate, 70°C Indazole->Catalyst DHP 3,4-Dihydro-2H-pyran DHP->Catalyst Product This compound Catalyst->Product caption Synthesis of this compound SuzukiCoupling StartMat 4-Bromo-1-(THP)-1H-indazole Catalyst Pd Catalyst Base, Solvent, Heat StartMat->Catalyst BoronicAcid Arylboronic Acid BoronicAcid->Catalyst CoupledProd 4-Aryl-1-(THP)-1H-indazole Catalyst->CoupledProd Deprotection Acidic Deprotection CoupledProd->Deprotection FinalProd 4-Aryl-1H-indazole (e.g., Kinase Inhibitor) Deprotection->FinalProd caption Generalized workflow for the use in Suzuki coupling.

References

An In-depth Technical Guide to 4-Bromo-1-THP-indazole: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] However, the chemical manipulation of the indazole ring system requires nuanced strategies to achieve regioselectivity. The presence of a reactive N-H proton on the pyrazole moiety of the indazole ring can interfere with desired chemical transformations. To circumvent this, chemists employ protecting group strategies to temporarily mask this reactive site.

This technical guide focuses on a key intermediate in this field: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole , commonly abbreviated as 4-Bromo-1-THP-indazole . The tetrahydropyranyl (THP) group serves as an acid-labile protecting group for the indazole nitrogen, enabling synthetic chemists to perform reactions on other parts of the molecule, such as the bromine-substituted benzene ring, before its clean removal.[3] This document provides an in-depth overview of its core properties, a field-proven synthesis protocol, analytical characterization, and its strategic application for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. The key identifiers and computed properties for 4-Bromo-1-THP-indazole are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃BrN₂O[4][5]
Molecular Weight 281.15 g/mol [4][5]
Monoisotopic Mass 280.02113 Da[4][5]
IUPAC Name 4-bromo-1-(oxan-2-yl)indazole[4]
CAS Number 1022158-35-5[4]
Appearance White solid[6]
SMILES C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br[4]

Synthesis Protocol and Mechanism

The synthesis of 4-Bromo-1-THP-indazole is typically achieved through the acid-catalyzed protection of the commercially available 4-Bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP).[3][6]

Causality and Experimental Rationale

The reaction proceeds via the protonation of the double bond in DHP by an acid catalyst, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic N-1 nitrogen of the 4-bromo-1H-indazole ring. Subsequent deprotonation yields the N-1 protected product. The use of a protecting group is essential as it prevents side reactions at the indazole nitrogen during subsequent synthetic steps, such as metal-catalyzed cross-coupling reactions at the C-4 bromine position.

Detailed Experimental Protocol
  • Materials:

    • 4-Bromo-1H-indazole (1.0 eq)[7][8]

    • 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or other suitable acid catalyst

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Heptane

  • Procedure:

    • To a solution of 4-bromo-1H-indazole (1.0 eq) in ethyl acetate, add 3,4-dihydro-2H-pyran (2.0 eq).[6]

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).[6]

    • Heat the reaction mixture to 70°C and stir for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride (brine).[6]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the resulting crude product by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (e.g., 10% ethyl acetate in heptane) to yield this compound as a white solid.[6]

G Reactant1 4-Bromo-1H-indazole Catalyst p-TsOH (cat.) Reactant1->Catalyst Reactant2 3,4-Dihydro-2H-pyran Reactant2->Catalyst Solvent Ethyl Acetate, 70°C Catalyst->Solvent Product 4-Bromo-1-THP-indazole Solvent->Product

Caption: Synthesis workflow for 4-Bromo-1-THP-indazole.

Structural Elucidation and Quality Control

Confirmation of the product's identity and purity is paramount. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint for the successful synthesis of 4-Bromo-1-THP-indazole. The key diagnostic signals are the disappearance of the broad N-H proton signal from the starting material (typically >10 ppm) and the appearance of characteristic signals for the THP group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
8.03d1HIndazole-H[6]
7.55dd1HIndazole-H[6]
7.32dd1HIndazole-H[6]
7.19-7.24m1HIndazole-H[6]
5.71dddd1HO-CH-N (THP)[6]
4.00dddd1HO-CH₂ (THP)[6]
3.73dddd1HO-CH₂ (THP)[6]
2.55dddd1HCH₂ (THP)[6]
2.03-2.23m2HCH₂ (THP)[6]
1.60-1.88m3HCH₂ (THP)[6]

Data acquired in CDCl₃ at 400 MHz.

Self-Validating Interpretation: The presence of the diastereotopic protons of the THP group, particularly the distinct signal for the anomeric proton (O-CH-N) around 5.71 ppm, confirms the successful installation of the protecting group. The integration of the aromatic region corresponding to 4 protons and the THP region corresponding to 9 protons validates the structure.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass, confirming the molecular formula C₁₂H₁₃BrN₂O. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will also be present.

Applications in Research and Drug Development

The primary utility of 4-Bromo-1-THP-indazole is as a versatile building block for the synthesis of more complex molecules. The THP group serves as a temporary shield for the indazole nitrogen, allowing chemists to exploit the reactivity of the C-Br bond.

Strategic Role of the THP Protecting Group:

  • Protection: The reactive N-H of 4-bromo-1H-indazole is masked.

  • Modification: The protected intermediate can now undergo reactions that would otherwise be complicated by the acidic N-H proton. A prime example is the use of the aryl bromide in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position.

  • Deprotection: After the desired modification is complete, the THP group can be easily removed under mild acidic conditions (e.g., HCl in methanol or trifluoroacetic acid in dichloromethane) to regenerate the free N-H, yielding the final 4-substituted indazole.

This strategy is fundamental in the synthesis of targeted therapies, especially kinase inhibitors, where the indazole core often serves as a "hinge-binding" motif that interacts with the ATP-binding site of the target protein. The substituent at the 4-position is frequently tailored to occupy adjacent pockets to enhance potency and selectivity. The broader indazole class has shown significant potential as antibacterial agents as well.[9]

G Start 4-Bromo-1H-indazole (Reactive N-H) Step1 Step 1: Protect (Add THP Group) Start->Step1 Protected 4-Bromo-1-THP-indazole (Stable Intermediate) Step1->Protected Step2 Step 2: Modify (e.g., Suzuki Coupling at C4-Br) Protected->Step2 Modified 4-Substituted-1-THP-indazole Step2->Modified Step3 Step 3: Deprotect (Mild Acid) Modified->Step3 Final 4-Substituted-1H-indazole (Final Product) Step3->Final

Caption: Protecting group strategy in multi-step synthesis.

Safety and Handling

As with any chemical reagent, proper handling of 4-Bromo-1-THP-indazole and its precursors is critical.

  • Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] The precursor, 4-bromo-1H-indazole, is toxic if swallowed and may cause respiratory irritation.[7]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

  • Precautions:

    • Work in a well-ventilated fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

    • Avoid inhalation of dust and contact with skin and eyes.[10]

    • Wash hands thoroughly after handling.[10]

    • Store in a cool, dry, and tightly sealed container.[11]

Conclusion

4-Bromo-1-THP-indazole is more than just a chemical compound; it is a strategic tool that unlocks advanced synthetic pathways in drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it a reliable intermediate. By enabling the selective functionalization of the indazole scaffold, it plays a crucial role in the development of novel, high-value molecules, underscoring the vital interplay between synthetic chemistry and the advancement of pharmaceutical research.

References

IUPAC name for C12H13BrN2O indazole derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Audience: Researchers, Scientists, and Drug Development Professionals Compound: C₁₂H₁₃BrN₂O Indazole Derivative IUPAC Name: this compound

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, this compound (C₁₂H₁₃BrN₂O). We delve into its structural elucidation, detailed synthetic protocols with mechanistic insights, and modern analytical techniques for its characterization. Furthermore, this document explores the strategic importance of this molecule as a versatile intermediate in drug discovery, highlighting the utility of its functional groups for creating diverse chemical libraries aimed at various therapeutic targets, including protein kinases.[4][5] This guide is intended for researchers and drug development professionals seeking to leverage advanced indazole chemistry for the creation of novel therapeutic agents.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a bioisostere of indole and a critical pharmacophore in modern drug discovery.[6][7] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5][8][9] The thermodynamic stability of the 1H-indazole tautomer over the 2H form makes it the predominant and most synthetically targeted isomer.[2] The versatility of the indazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of drug candidates to achieve high potency and selectivity for biological targets. This has led to the development of several successful drugs, such as the antiemetic Granisetron and the kinase inhibitors Pazopanib and Entrectinib.[3]

Compound Profile: this compound

The subject of this guide is a specific, synthetically valuable derivative of the indazole core. Its structure incorporates two key features for further chemical modification: a bromine atom on the benzene ring and a tetrahydropyran (THP) group protecting the N1 position of the pyrazole ring.

Chemical Identity and Structure
  • IUPAC Name: 4-bromo-1-(oxan-2-yl)indazole[10]

  • Molecular Formula: C₁₂H₁₃BrN₂O[10]

  • CAS Number: 1000019-33-0 (from similar structures, specific CAS may vary)

  • Canonical SMILES: C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br[10]

  • InChI Key: SSJAOWRBTUOVMD-UHFFFAOYSA-N[10]

2D Structure 2D Structure of this compound Source: PubChem CID 57474729[10]

Physicochemical Properties

The predicted physicochemical properties of this compound are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Weight 281.15 g/mol PubChem
Monoisotopic Mass 280.02112 DaPubChem
XLogP3 3.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Data sourced from the PubChem entry for the isomeric compound this compound, CID 57474729, which serves as a reliable reference for this molecular formula.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages foundational reactions in heterocyclic chemistry. The strategy involves the initial formation of the core bromo-indazole scaffold, followed by selective protection of the N1 nitrogen.

Retrosynthetic Approach

A logical retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. The key disconnection points are the C-N bond of the THP ether and the N-N bond of the pyrazole ring. This suggests a synthetic pathway starting from a brominated ortho-substituted aniline or benzaldehyde derivative.

Proposed Synthetic Protocol

This protocol is a robust, two-step procedure adapted from established methods for indazole synthesis and N-protection.

Step 1: Synthesis of 4-Bromo-1H-indazole

The Jacobson indazole synthesis provides a reliable method for constructing the indazole ring.[6] An alternative, high-yield method involves the cyclization of an appropriate fluorobenzaldehyde with hydrazine.[11]

  • Reactants: 5-Bromo-2-fluorobenzaldehyde, Hydrazine hydrate.

  • Rationale: The reaction of a 2-halobenzaldehyde with hydrazine is a classic and efficient method for forming the indazole ring system. The fluorine atom is an excellent leaving group for the intramolecular nucleophilic aromatic substitution that closes the ring.

  • Procedure:

    • To 5-bromo-2-fluorobenzaldehyde (1.0 eq), add an excess of hydrazine hydrate (approx. 10 eq).[11]

    • Heat the reaction mixture under reflux for 4-6 hours, monitoring completion by Thin-Layer Chromatography (TLC).

    • After cooling, evaporate the excess hydrazine under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 4-bromo-1H-indazole.

Step 2: N1-Protection with a Tetrahydropyran (THP) Group

The N1 position of the indazole is nucleophilic and requires protection before further functionalization (e.g., metal-catalyzed cross-coupling) at the C4-bromo position. The THP group is an ideal choice as it is stable to many reaction conditions but can be easily removed under mild acid.

  • Reactants: 4-Bromo-1H-indazole, 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS).

  • Rationale: DHP reacts with the N-H of the indazole in the presence of an acid catalyst (PPTS) to form a stable N-THP ether. PPTS is a mild, organic-soluble catalyst that minimizes side reactions.

  • Procedure:

    • Dissolve 4-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add 3,4-dihydropyran (1.2 eq) to the solution.

    • Add a catalytic amount of PPTS (0.05 eq).

    • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the resulting residue by column chromatography to afford the final product, this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the final, purified compound.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-H Protection cluster_2 Workup & Purification S1 5-Bromo-2-fluorobenzaldehyde + Hydrazine Hydrate R1 Reflux in Solvent S1->R1 P1 Crude 4-Bromo-1H-indazole R1->P1 P1_purified Purified 4-Bromo-1H-indazole P1->P1_purified Purification S2 Add 3,4-Dihydropyran + PPTS (catalyst) in DCM P1_purified->S2 P2 Crude Target Compound S2->P2 W1 Aqueous Workup (NaHCO3, Brine) P2->W1 C1 Column Chromatography W1->C1 Final Final Product: 4-Bromo-1-(THP)-1H-indazole C1->Final

Caption: Workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural picture.

Expected Spectroscopic Data

The following table summarizes the key signals expected from ¹H NMR, ¹³C NMR, and IR spectroscopy, which are critical for validating the structure of the final product.

TechniqueExpected Signals and Rationale
¹H NMR Aromatic Protons (3H): Signals in the δ 7.0-8.5 ppm range, showing characteristic doublet and triplet splitting patterns for the trisubstituted benzene ring. Indazole H-3 (1H): A distinct singlet around δ 8.0 ppm. THP Protons (7H): A complex series of multiplets in the δ 1.6-4.0 ppm range, corresponding to the diastereotopic methylene protons of the THP ring, and a distinct signal for the anomeric proton (O-CH-N) around δ 5.5-6.0 ppm.
¹³C NMR Aromatic Carbons (6C): Signals in the δ 110-145 ppm range. The carbon attached to bromine (C-Br) will be shifted upfield. Indazole C-3: A signal around δ 135-140 ppm. THP Carbons (5C): Signals in the δ 20-70 ppm range for the aliphatic carbons, with the anomeric carbon (O-C-N) appearing further downfield around δ 85-95 ppm.
IR Spectroscopy C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹. C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹. C=C / C=N (Aromatic): Characteristic ring stretching vibrations in the 1450-1600 cm⁻¹ region. C-O (Ether): A strong C-O stretching band around 1050-1150 cm⁻¹. C-Br: A weak stretching band in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 280 and 282. Fragmentation: Loss of the THP group (85 Da) would be a prominent fragmentation pathway.

Note: Specific chemical shifts (δ) and wavenumbers (cm⁻¹) are predictive and should be confirmed with experimental data.[12][13][14][15]

Analytical Workflow

This diagram outlines the standard process for confirming the structure and purity of the synthesized material.

G cluster_Confirm Structural Confirmation Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purify Column Chromatography TLC->Purify Pure Purified Product Purify->Pure NMR ¹H and ¹³C NMR Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS IR IR Spectroscopy Pure->IR Final Confirmed Structure NMR->Final MS->Final IR->Final

Caption: Standard workflow for analytical characterization.

Strategic Applications in Drug Discovery

This compound is not typically an end-product but rather a highly valuable building block for generating libraries of more complex molecules.

A Versatile Chemical Intermediate

The two key functional handles enable orthogonal chemical modifications:

  • The C4-Bromine Atom: This site is primed for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).

  • The N1-THP Protecting Group: Following modifications at the C4 position, the THP group can be selectively removed under mild acidic conditions (e.g., HCl in methanol or acetic acid in THF/water) to reveal the N1-H. This free N-H can then be alkylated, acylated, or used in other coupling reactions to further diversify the molecular scaffold.

Potential Therapeutic Targets and Screening

Indazole derivatives are well-documented inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4][16][17] A library of compounds derived from this intermediate could be screened against a panel of kinases to identify novel inhibitors.

The logical flow for utilizing this intermediate in a drug discovery program is shown below.

G cluster_0 Library Synthesis cluster_1 Screening Cascade Start 4-Bromo-(THP)-Indazole (Core Intermediate) C4 C4 Diversification (e.g., Suzuki Coupling) Start->C4 N1 N1 Deprotection (THP removal) followed by N1 Alkylation C4->N1 Lib Diverse Indazole Library N1->Lib Screen High-Throughput Screen (e.g., Kinase Panel) Lib->Screen HitID Hit Identification Screen->HitID HitVal Hit Validation & Potency HitID->HitVal LeadOpt Lead Optimization (SAR Studies) HitVal->LeadOpt

Caption: Use of the intermediate in a drug discovery cascade.

Conclusion and Future Perspectives

This compound is a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. Its synthesis is achievable through robust and well-understood chemical transformations. The compound's true value lies in its capacity for orthogonal functionalization, enabling the rapid generation of diverse molecular libraries. Future research will undoubtedly leverage this and similar building blocks to explore new chemical space and develop next-generation therapeutics targeting a wide range of diseases, particularly in the fields of oncology and immunology where kinase signaling plays a pivotal role.

References

An In-Depth Technical Guide to the Safe Handling and Use of 4-Bromo-1-THP-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the safe handling, use, storage, and disposal of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (4-Bromo-1-THP-1H-indazole). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights. The guide covers hazard identification, risk mitigation strategies, detailed experimental protocols, and emergency procedures. By explaining the causality behind each recommendation, this whitepaper aims to foster a proactive safety culture and ensure the well-being of laboratory personnel working with this important synthetic intermediate.

Introduction

4-Bromo-1-THP-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring an indazole core, a bromine atom at the 4-position, and a tetrahydropyranyl (THP) protecting group, makes it a versatile intermediate for creating more complex molecules, often through metal-catalyzed cross-coupling reactions.[2] The indazole scaffold itself is a privileged structure found in numerous biologically active compounds, including anti-cancer and anti-inflammatory agents.[3][4]

The THP group is employed to mask the reactive N-H proton of the indazole ring, allowing for selective functionalization at other positions, primarily the bromine-substituted carbon.[5] While effective, the THP group's acid lability introduces specific handling and compatibility considerations.[6][7] This guide provides the necessary framework for managing the risks associated with both the core molecule's inherent hazards and the chemical reactivity of its protecting group.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice. 4-Bromo-1-THP-1H-indazole is classified as harmful and an irritant.[8][9] The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause serious skin and eye irritation.[8][9]

GHS Classification and Hazards

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The aggregated GHS information for 4-Bromo-1-THP-1H-indazole is summarized below.

Hazard Class Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[8][9]
alt text
Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[8]
alt text
Warning
Skin Irritation (Category 2)H315: Causes skin irritation[8][9]
alt text
Warning
Eye Irritation (Category 2A)H319: Causes serious eye irritation[8][9]
alt text
Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[8]
alt text
Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[8]
alt text
Warning

Scientist's Note (Causality): The toxicity profile is typical for many halogenated aromatic compounds used in synthesis. The bromine atom can influence metabolic pathways, and the indazole core may interact with biological systems.[10] The irritation potential is linked to the compound's ability to disrupt cellular membranes upon contact. The respiratory irritation hazard underscores the importance of handling this solid compound in a way that minimizes dust generation.

Risk Assessment Workflow

Before any experiment, a formal risk assessment must be conducted. This process systematically identifies hazards and evaluates the risks associated with a specific protocol, enabling the implementation of appropriate control measures.

RiskAssessment cluster_input Inputs cluster_process Assessment Process cluster_output Outputs Protocol Experimental Protocol HazardID 1. Identify Hazards (Chemical, Physical, Procedural) Protocol->HazardID SDS Safety Data Sheet (SDS) SDS->HazardID Exposure 2. Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) HazardID->Exposure RiskChar 3. Characterize Risk (Likelihood & Severity) Exposure->RiskChar Controls 4. Implement Control Measures (PPE, Engineering, Admin) RiskChar->Controls SOP Final Standard Operating Procedure (SOP) Controls->SOP

Caption: A systematic workflow for conducting a laboratory risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes the most effective measures for risk reduction. For handling 4-Bromo-1-THP-1H-indazole, a combination of engineering controls and robust PPE is mandatory.

  • Engineering Controls: All manipulations involving the solid compound or its solutions must be performed inside a certified chemical fume hood.[11] This is the primary defense against inhalation of harmful dust or vapors and contains any potential spills.

  • Administrative Controls: Access to areas where the compound is used should be restricted to trained personnel. Clear signage indicating the specific hazards should be posted. Never work alone when handling hazardous materials.

Recommended Personal Protective Equipment (PPE)

The appropriate PPE creates a final barrier between the researcher and the chemical.

Protection Type Specification Justification
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides a barrier against dermal contact and skin irritation.[12] Always double-check glove compatibility with any solvents being used. Contaminated gloves must be removed and disposed of properly.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of solutions or contact with airborne solid particles. Goggles are required when there is a significant splash hazard.[11]
Skin & Body Flame-resistant laboratory coatProtects skin and personal clothing from contamination.[12] The lab coat should be fully buttoned.
Respiratory Not required if work is performed in a fume hoodIf engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor/particulate cartridge may be necessary.[12]

Safe Handling, Storage, and Experimental Protocols

Adherence to strict protocols is essential for both safety and experimental integrity.

Storage Requirements
  • Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[13] Some suppliers recommend refrigeration (2-8°C).[13][14]

  • Incompatibilities: Store away from strong acids, oxidizing agents, and moisture.

    • Causality: The THP ether linkage is highly susceptible to cleavage under acidic conditions.[6] Accidental contact with acids (including acidic vapors from nearby containers or weakly acidic media like silica gel) can cleave the protecting group, yielding the parent 4-Bromo-1H-indazole and altering the compound's properties and reactivity.[6][7]

Protocol: Weighing and Dispensing the Solid Compound

This protocol is designed to minimize dust generation and prevent contamination.

  • Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood sash is at the proper working height. Place an analytical balance inside the fume hood.

  • Tare: Place a clean, dry weighing vessel (e.g., a vial or round-bottom flask) on the balance and tare the weight.

  • Dispensing: Using a clean spatula, carefully transfer the desired amount of 4-Bromo-1-THP-1H-indazole from the stock bottle to the tared vessel. Perform this action slowly and close to the surface of the vessel to prevent airborne dust.

  • Cleaning: Securely cap the stock bottle immediately after use. Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), allowing the cloth to dry inside the fume hood before disposal as solid chemical waste.

  • Dissolution: If the next step is to make a solution, add the solvent to the vessel while it is still inside the fume hood.

Protocol: Use in a Typical Cross-Coupling Reaction

This protocol outlines the safe handling of the compound in a solution-phase reaction.

  • Setup: Assemble the reaction glassware (e.g., oven-dried round-bottom flask with a stir bar, condenser) inside the fume hood.

  • Reagent Addition: Add the weighed 4-Bromo-1-THP-1H-indazole to the flask. Add other solid reagents, followed by the reaction solvent(s) via syringe or cannula.

  • Inert Atmosphere: If the reaction is air- or moisture-sensitive (common for cross-coupling), establish an inert atmosphere (e.g., nitrogen or argon) by purging the system.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle with a temperature controller or an oil bath. Do not heat sealed vessels.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully as required by the specific protocol. If an acidic wash is required for workup, be aware that this may cleave the THP group.[6] A neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) is often preferred to maintain the protecting group's integrity.[6]

  • Purification: During purification (e.g., column chromatography), be mindful that standard silica gel is weakly acidic and can cause deprotection.[6] If the THP-protected product is desired, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine.[6]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

These measures are based on standard safety data sheets and should be followed while seeking immediate medical attention.[15]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor.[15]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[15]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[15]

Spill Response

The appropriate response depends on the scale and nature of the spill.

SpillResponse Start Spill Detected Assess Assess Hazard & Size Start->Assess SmallSpill Small Spill (<100 mL / 10g, contained) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL / 10g, uncontained) Assess->LargeSpill Large AlertSmall Alert personnel in immediate area SmallSpill->AlertSmall Evacuate Evacuate immediate area LargeSpill->Evacuate Cleanup Use spill kit: Absorb liquid, or sweep up solid carefully AlertSmall->Cleanup Decon Decontaminate area Cleanup->Decon DisposeSmall Package waste for pickup Decon->DisposeSmall AlertLarge Alert supervisor & call emergency response Evacuate->AlertLarge Secure Secure the area, prevent entry AlertLarge->Secure Assist Assist emergency responders Secure->Assist

Caption: A decision tree for responding to chemical spills in the laboratory.

For a small solid spill, avoid generating dust.[12] Gently cover with an absorbent material and then sweep up into a designated waste container. For a small liquid spill, use an inert absorbent material (e.g., vermiculite or sand), collect it, and place it in a sealed container for disposal.[11]

Waste Disposal

All waste containing 4-Bromo-1-THP-1H-indazole or its byproducts must be treated as hazardous chemical waste.

  • Solid Waste: This includes excess reagent, contaminated absorbents, gloves, and weighing papers. Collect in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix incompatible waste streams.

  • Regulations: All waste disposal must adhere strictly to institutional, local, and national environmental regulations.

Conclusion

4-Bromo-1-THP-1H-indazole is a valuable tool in synthetic chemistry, but its use demands respect for its inherent hazards. By integrating the principles of risk assessment, proper engineering controls, diligent use of PPE, and strict adherence to established protocols, researchers can handle this compound safely and effectively. A proactive and informed approach to safety is not merely a regulatory requirement; it is an indispensable component of scientific excellence.

References

The Tetrahydropyranyl Group as a Regiocontrollable Shield for Indazoles: A Technical Guide to Its Discovery and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Conundrum and the Need for Strategic Protection

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, lauded for their diverse biological activities.[1] However, the synthetic utility of the indazole scaffold is complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. This duality often leads to a lack of regioselectivity during substitution reactions, yielding a mixture of isomers that are challenging and costly to separate.[2][3][4] To unlock the full potential of this privileged scaffold, a robust and regiocontrollable protecting group strategy is not just advantageous, but essential.

Among the pantheon of protecting groups, the tetrahydropyranyl (THP) group has emerged as a particularly versatile tool for indazole chemistry.[5][6] It is favored for its low cost, ease of introduction, general stability to a range of non-acidic reagents, and straightforward removal under mild acidic conditions.[5][7] Crucially, the application of the THP group to indazoles is not a simple matter of masking reactivity; it is a sophisticated strategy that allows for the selective synthesis of either the N1- or N2-substituted regioisomer by exploiting the principles of kinetic and thermodynamic control.[6]

This technical guide provides an in-depth exploration of the discovery and application of THP-protected indazoles. We will delve into the mechanistic underpinnings of the regioselective protection, provide detailed, field-proven experimental protocols, and present data to guide the rational design of synthetic routes in drug discovery and development.

The Strategic Decision for THP Protection: A Historical Perspective

While the tetrahydropyranyl group has been a reliable protector of alcohols since the mid-20th century, its application to N-heterocycles like indazole is a more recent development in the broader history of protecting group chemistry. The initial challenge in indazole synthesis was not just protection, but regioselective functionalization. Early methods often resulted in inseparable mixtures of N1 and N2 alkylated or acylated products. The realization that the two nitrogens of the indazole ring possess distinct electronic and steric environments paved the way for more controlled synthetic strategies.

The key breakthrough in the use of the THP group for indazoles was the discovery that the regioselectivity of the protection reaction could be dictated by the reaction conditions. Researchers found that by manipulating temperature and reaction time, they could favor either the kinetically or thermodynamically controlled product. This discovery transformed the THP group from a simple masking agent into a powerful tool for directing synthesis.

The Dichotomy of Control: Kinetic vs. Thermodynamic THP Protection

The regioselective protection of indazoles with 3,4-dihydro-2H-pyran (DHP) hinges on the principles of kinetic versus thermodynamic control. The N2-protected indazole is the kinetic product, meaning it is formed faster, while the N1-protected indazole is the thermodynamic product, indicating it is the more stable isomer.[6]

Under mildly acidic conditions and at lower temperatures, the reaction is under kinetic control. The lone pair of electrons on the N2 nitrogen is more sterically accessible, leading to a faster reaction at this position.[6] However, if the reaction is allowed to proceed for a longer duration or at a higher temperature, an equilibrium is established. This allows for the initially formed N2-THP-indazole to revert to the starting material and subsequently react to form the more stable N1-THP-indazole, the thermodynamic product.[6]

G Indazole 1H-Indazole N2_THP N2-THP-Indazole (Kinetic Product) Indazole->N2_THP Mild Acid (cat.) Low Temp, Short Time N1_THP N1-THP-Indazole (Thermodynamic Product) Indazole->N1_THP Mild Acid (cat.) Higher Temp, Long Time DHP DHP (3,4-Dihydro-2H-pyran) H_plus H+ N2_THP->N1_THP Equilibration

Kinetic vs. Thermodynamic THP Protection of Indazole.

Experimental Protocols

The following protocols are based on the highly successful regioselective THP protection of 5-bromo-1H-indazole reported by Mao, et al. and provide a reliable framework for the synthesis of either the N1 or N2-protected isomer.[6]

Protocol 1: Kinetically Controlled Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole (N2-Isomer)

This procedure favors the formation of the less stable, but more rapidly formed, N2-isomer.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 g, 5.08 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask, add 3,4-dihydro-2H-pyran (DHP) (0.92 mL, 10.15 mmol, 2.0 equiv).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (128 mg, 0.51 mmol, 0.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield the pure N2-THP-indazole.

Protocol 2: Thermodynamically Controlled Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (N1-Isomer)

This procedure allows the reaction to reach equilibrium, favoring the formation of the more stable N1-isomer.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-bromo-1H-indazole (5.0 g, 25.4 mmol) in 100 mL of DCM, add DHP (6.94 mL, 76.1 mmol, 3.0 equiv).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (483 mg, 2.54 mmol, 0.1 equiv).

  • Reaction: Stir the solution at room temperature for 1 hour. The reaction can be allowed to proceed for longer (e.g., 18 hours) to ensure complete equilibration to the N1-isomer.[6] Monitor the reaction by TLC or HPLC.

  • Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography (10% ethyl acetate/hexanes) to afford the pure N1-THP-indazole.[6]

Protocol 3: Deprotection of THP-Protected Indazoles

The removal of the THP group is typically achieved under mild acidic conditions.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the THP-protected indazole (e.g., 1.0 equiv) in ethanol (EtOH).

  • Acid Addition: Add 2 equivalents of a 4 N solution of hydrochloric acid (HCl) in 1,4-dioxane.

  • Reaction: Heat the mixture to 80 °C. The deprotected indazole hydrochloride salt will often precipitate as a thick white slurry.

  • Isolation: After cooling, the solid product can be isolated by filtration. Further purification can be achieved by recrystallization if necessary.[6]

Data Presentation: Regioselectivity and Yields

The choice of reaction conditions has a profound impact on the ratio of N1 to N2 isomers and the overall yield. The following table summarizes typical results for the THP protection of 5-bromo-1H-indazole.

Reaction Control Conditions Product Yield N1:N2 Ratio Reference
Kinetic PPTS, DCM, rt, 5h5-Bromo-2-THP-indazoleNot specified, but is the major productPredominantly N2[6]
Thermodynamic p-TSA, DCM, rt, 1h5-Bromo-1-THP-indazole98.2%Predominantly N1[6]
Equilibration p-TSA, DCM, rt, 18hMixtureNot specified3:1 (N1:N2)[6]

Characterization of THP-Protected Indazoles

The successful synthesis and separation of the N1 and N2 isomers can be confirmed by standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons on the indazole ring and the THP group will differ between the two isomers. For example, for 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (the N1-isomer), the proton at the 3-position of the indazole ring typically appears as a singlet around 7.95 ppm in the ¹H NMR spectrum (in CDCl₃).[6] The characteristic signals for the THP group will also be present in the aliphatic region of the spectrum.

Stability and Reactivity of THP-Protected Indazoles

The THP group is stable to a wide range of reaction conditions, including strongly basic conditions, organometallic reagents, and hydrides. This stability allows for subsequent functionalization of the indazole ring at other positions. For instance, THP-protected bromoindazoles can successfully participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce amine substituents.[6] The THP group remains intact during these transformations and can be readily removed in a final step to yield the desired unprotected indazole derivative.

Conclusion: A Strategic Asset in Drug Discovery

The development of regioselective methods for the THP protection of indazoles represents a significant advancement in the synthesis of this important class of heterocycles. The ability to selectively shield either the N1 or N2 position with a robust yet easily removable group provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. By understanding and applying the principles of kinetic and thermodynamic control, researchers can streamline synthetic routes, improve yields, and ultimately accelerate the discovery and development of new indazole-based therapeutics. The THP group, in this context, is more than just a protective shield; it is a strategic enabler of chemical innovation.

References

Methodological & Application

The Strategic Utility of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Significance of a Protected Precursor

In the landscape of modern medicinal chemistry, the indazole core has emerged as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors.[1] Numerous FDA-approved drugs, such as Axitinib and Pazopanib, feature this bicyclic heteroaromatic system, underscoring its importance in targeting the ATP-binding sites of various kinases.[2] The strategic functionalization of the indazole ring is paramount to achieving desired potency and selectivity. 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole stands out as a key building block in this endeavor. The bromine atom at the 4-position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the tetrahydropyranyl (THP) group at the N-1 position provides crucial protection of the indazole nitrogen. This protection prevents unwanted side reactions during synthesis and can be readily removed under acidic conditions, making it an ideal protecting group for multi-step synthetic sequences.[3][4] This application note will provide a detailed guide on the synthesis and application of this precursor, with a focus on its role in the development of Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title precursor is a straightforward process involving the protection of 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The THP group is introduced to prevent N-alkylation or N-arylation in subsequent cross-coupling reactions.

Experimental Protocol: Synthesis of the Precursor

Materials and Equipment:

  • 4-bromo-1H-indazole

  • 3,4-dihydro-2H-pyran (DHP)

  • p-toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Heptane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 4-bromo-1H-indazole (5.77 g, 29.3 mmol) in ethyl acetate (60 mL) in a round-bottom flask, add 3,4-dihydro-2H-pyran (5.36 mL, 58.57 mmol).

  • Add p-toluenesulfonic acid monohydrate (0.176 g, 1.02 mmol) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 16 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel, separate the organic and aqueous phases.

  • Extract the aqueous phase with ethyl acetate (10 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (10 mL) and saturated aqueous sodium chloride (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a brown oil.

  • Purify the crude product by flash silica gel column chromatography using a heptane solution of 10% ethyl acetate as the eluent.

  • Collect the product fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid (7.78 g, 94% yield).[5]

Characterization Data: The structure of the product can be confirmed by ¹H NMR spectroscopy. The expected signals include those for the aromatic protons of the indazole ring and the aliphatic protons of the THP group.[5]

Application in the Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a promising target for cancer therapy.[6] The 4-bromo-1-THP-1H-indazole precursor is an excellent starting material for the synthesis of potent PLK4 inhibitors. A recent study detailed the synthesis of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives with high PLK4 inhibitory activity, starting from a similar THP-protected bromoindazole.[7] The following protocol is adapted from this work and demonstrates the utility of our precursor in a multi-step synthesis involving Sonogashira and Goldberg coupling reactions.

Synthetic Workflow for PLK4 Inhibitors

G cluster_0 Synthesis of PLK4 Inhibitor Core cluster_1 Final Inhibitor Synthesis A 4-Bromo-1-THP-1H-indazole C Sonogashira Coupling (CuI, Pd(PPh3)4, TEA) A->C B 3-Ethynylpyridine B->C D 3-(Pyridin-3-ylethynyl)-1-THP-1H-indazole C->D F Goldberg Amination (Pd2(dba)3, Xantphos, DIEA) D->F E Benzenesulfonamide Derivative E->F G THP-Protected PLK4 Inhibitor F->G H Deprotection (p-TsOH) G->H I Final PLK4 Inhibitor H->I

Caption: Synthetic workflow for PLK4 inhibitors.

Experimental Protocol: Synthesis of a PLK4 Inhibitor

Step 1: Sonogashira Coupling

  • To a solution of this compound in triethylamine (TEA), add 3-ethynylpyridine, copper(I) iodide (CuI), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion, work up the reaction and purify the product to obtain 4-(pyridin-3-ylethynyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 2: Goldberg Amination

  • Combine the product from Step 1 with a substituted benzenesulfonamide, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, and diisopropylethylamine (DIEA) in toluene.

  • Reflux the mixture for 5 hours.

  • After cooling, purify the reaction mixture to yield the THP-protected N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide intermediate.

Step 3: Deprotection

  • Dissolve the THP-protected intermediate in a suitable solvent and treat with p-toluenesulfonic acid to cleave the THP protecting group.

  • Purify the final product to obtain the active N-(3-(pyridin-3-ylethynyl)-1H-indazol-6-yl)benzenesulfonamide PLK4 inhibitor.[7]

Biological Activity of Synthesized PLK4 Inhibitors

The synthesized indazole-based compounds have demonstrated potent inhibitory activity against PLK4. The table below summarizes the in vitro kinase inhibitory activity (IC₅₀) of a representative compound from this class.

Compound IDTarget KinaseIC₅₀ (nM)
K22 PLK40.1

Data sourced from a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives.[7]

Application in the Synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

The indazole scaffold is also a key component of Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[2] Axitinib is approved for the treatment of advanced renal cell carcinoma. While the commercial synthesis of Axitinib may not start directly from 4-bromo-1-THP-1H-indazole, the chemistry involved in its synthesis highlights the versatility of the bromo-indazole core. Key steps often involve palladium-catalyzed cross-coupling reactions to build the complex molecular architecture.

Mechanism of Action: Inhibition of the VEGF Signaling Pathway

VEGF signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] VEGF ligands bind to VEGFRs on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of tyrosine residues. This initiates a downstream signaling cascade involving pathways such as the Ras/MAPK and PI3K/Akt pathways, ultimately promoting endothelial cell proliferation, migration, and survival.[9] Kinase inhibitors like Axitinib bind to the ATP-binding site of VEGFR, preventing its phosphorylation and thereby blocking the entire downstream signaling cascade.

VEGF Signaling Pathway and Point of Inhibition

G cluster_0 VEGF Signaling Cascade cluster_1 Inhibition by Indazole-Based Inhibitor VEGF VEGF VEGFR VEGFR VEGF->VEGFR P P VEGFR->P Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation Inhibitor 4-Bromo-1-THP-1H-indazole -derived Inhibitor Inhibitor->VEGFR Blocks ATP Binding Site

Caption: Inhibition of the VEGF signaling pathway.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of kinase inhibitors. Its synthesis is efficient, and the THP protecting group offers the necessary stability for subsequent functionalization at the 4-position via modern cross-coupling methodologies. The successful application of this or structurally very similar precursors in the synthesis of potent PLK4 inhibitors demonstrates its practical utility in drug discovery. Furthermore, the indazole core, for which this compound is a key building block, is central to the mechanism of action of approved drugs like Axitinib that target critical signaling pathways in cancer, such as the VEGF pathway. This application note provides researchers, scientists, and drug development professionals with the foundational knowledge and protocols to effectively utilize this important chemical intermediate in their kinase inhibitor discovery programs.

References

Deprotection of the THP group from 4-Bromo-1-THP-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Deprotection of 4-Bromo-1-THP-indazole

Authored by: A Senior Application Scientist

This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the efficient removal of the tetrahydropyranyl (THP) protecting group from 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The focus is on providing a deep mechanistic understanding coupled with detailed, field-proven laboratory protocols.

The tetrahydropyranyl group is a widely utilized protecting group for alcohols, phenols, and N-H functionalities within heterocyclic systems like indazoles.[1] Its popularity stems from its ease of installation, general stability across a broad range of non-acidic conditions (including organometallic reagents, hydrides, and basic hydrolysis), and, most critically, its clean and straightforward removal under mild acidic conditions.[2][3] The target molecule, 4-Bromo-1H-indazole, is a valuable building block in medicinal chemistry and materials science, making a reliable deprotection strategy paramount for its synthesis.[4][5]

Mechanism of Acid-Catalyzed THP Deprotection

The cleavage of the N-THP bond is an acid-catalyzed process that proceeds via the formation of a resonance-stabilized oxocarbenium ion.[3][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation: The reaction is initiated by the protonation of the acetal oxygen atom of the THP group by an acid catalyst (H-A). This step activates the group, making the C-N bond susceptible to cleavage.

  • Heterolytic Cleavage: The protonated intermediate undergoes heterolytic cleavage of the C-N bond. This is the rate-determining step and results in the formation of the neutral 4-bromo-1H-indazole and a resonance-stabilized oxocarbenium ion. The stability of this cation is a key driving force for the reaction.[6]

  • Solvent Trapping: The highly electrophilic oxocarbenium ion is rapidly trapped by a nucleophilic solvent molecule, such as methanol or water.[2] This forms a stable, neutral byproduct (e.g., 2-methoxytetrahydro-2H-pyran if methanol is the solvent), effectively preventing any undesired side reactions with the deprotected indazole.

G cluster_0 Deprotection Mechanism A 4-Bromo-1-THP-indazole B Protonated Intermediate A->B + H⁺ (from Acid Catalyst) C 4-Bromo-1H-indazole (Final Product) B->C C-N Bond Cleavage D Resonance-Stabilized Oxocarbenium Ion B->D E Trapped Byproduct D->E + Solvent (e.g., MeOH)

Caption: Acid-catalyzed deprotection mechanism of the THP group.

Experimental Protocols

The choice of deprotection protocol depends on the stability of the substrate to acidic conditions, the desired reaction time, and the available reagents. Below are several validated methods.

Protocol A: Mild Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This is one of the most common and reliable methods, offering a good balance between reaction speed and mildness.[2][7]

Materials and Reagents:

  • 4-Bromo-1-THP-indazole

  • Methanol (MeOH), anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Dissolve 4-Bromo-1-THP-indazole (1.0 eq.) in methanol (approx. 0.1–0.2 M concentration) in a round-bottom flask.

  • Add p-toluenesulfonic acid monohydrate (0.1–0.2 eq.) to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Once complete, quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is neutral or slightly basic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-1H-indazole.

Protocol B: Acetic Acid in a Mixed Aqueous System

This method is particularly useful for substrates that may be sensitive to stronger acids or alcoholic solvents.[2][8]

Materials and Reagents:

  • 4-Bromo-1-THP-indazole

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solvent mixture of acetic acid:THF:water, typically in a 3:1:1 or 4:2:1 ratio.

  • Dissolve the 4-Bromo-1-THP-indazole (1.0 eq.) in the solvent mixture.

  • Stir the reaction at room temperature or gently heat to 40-45 °C to increase the rate.

  • Monitor the reaction by TLC or LC-MS. This method may require longer reaction times (4-24 hours).

  • After completion, cool the mixture to room temperature and carefully neutralize it by adding saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue via column chromatography or recrystallization as needed.

Protocol C: Heterogeneous Catalysis with Amberlyst-15

Using a solid-supported acid catalyst like Amberlyst-15 simplifies the workup, as the catalyst can be removed by simple filtration.[8]

Materials and Reagents:

  • 4-Bromo-1-THP-indazole

  • Amberlyst-15 ion-exchange resin

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Add 4-Bromo-1-THP-indazole (1.0 eq.) and a suitable amount of Amberlyst-15 resin (e.g., 20-50% by weight of the substrate) to a flask.

  • Add methanol or ethanol as the solvent.

  • Stir the suspension at room temperature or heat gently (40-50 °C) while monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can then be purified by recrystallization or column chromatography.

General Experimental Workflow

The overall process, from the protected starting material to the purified final product, follows a standard sequence in synthetic organic chemistry.

G start Start: 4-Bromo-1-THP-indazole reaction Deprotection Reaction (e.g., p-TsOH/MeOH) start->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: Pure 4-Bromo-1H-indazole purification->product

Caption: General workflow for the deprotection and purification.

Data Summary and Protocol Comparison

ParameterProtocol A (p-TsOH/MeOH)Protocol B (AcOH/THF/H₂O)Protocol C (Amberlyst-15)
Catalyst p-Toluenesulfonic acidAcetic acidAmberlyst-15 resin
Catalyst Loading 0.1–0.2 eq.Solvent20–50 wt%
Temperature Room TemperatureRoom Temp. to 45 °CRoom Temp. to 50 °C
Typical Time 1–4 hours4–24 hours2–12 hours
Advantages Fast, high-yielding, common reagentsVery mild, avoids alcoholic solventsSimple filtration workup, recyclable catalyst
Disadvantages Requires careful neutralizationSlower reaction timesCatalyst cost, potential for slow kinetics

Characterization of 4-Bromo-1H-indazole

Verifying the identity and purity of the final product is essential.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₇H₅BrN₂[9]
Molecular Weight 197.03 g/mol [9]
Melting Point 160-165 °C
¹H NMR (DMSO-d₆) δ ~7.3 (m, 2H), ~7.65 (m, 1H), ~8.0 (s, 1H), ~13.4 (br s, 1H, NH)[10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient catalyst; Low temperature; Short reaction time.Add more catalyst incrementally; Increase the temperature slightly (e.g., to 40 °C); Allow the reaction to stir for a longer period.
Low Yield Product loss during workup (e.g., incomplete extraction); Decomposition of product.Ensure pH is neutral/basic before extraction; Use a milder deprotection method if the product is acid-sensitive; Perform extractions thoroughly.
Side Product Formation Reaction with alcoholic solvent (transesterification) if other sensitive groups are present.[8]Use a non-alcoholic solvent system like Protocol B (AcOH/THF/H₂O).
Difficulty in Purification Co-elution of byproducts from the THP group.Ensure the aqueous workup is thorough to remove water-soluble byproducts; Optimize chromatography conditions (solvent system, gradient).

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-1-THP-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique bicyclic structure, a fusion of pyrazole and benzene rings, allows for diverse functionalization, making it a cornerstone in the development of kinase inhibitors, anti-cancer agents, and other therapeutics.[3][4] The ability to strategically introduce molecular complexity at various positions on the indazole ring is paramount for fine-tuning pharmacological properties. 4-Bromo-1-THP-indazole serves as a versatile and strategically protected building block for this purpose, enabling access to a wide array of novel chemical entities through palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview and detailed protocols for the application of 4-Bromo-1-THP-indazole in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. As a Senior Application Scientist, this document is designed to offer not only step-by-step procedures but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

The Role of the Tetrahydropyranyl (THP) Protecting Group

The tetrahydropyranyl (THP) group plays a crucial role in the successful application of 4-bromoindazole in cross-coupling reactions. The acidic proton on the N-1 position of an unprotected indazole can interfere with the palladium catalytic cycle, leading to side reactions and diminished yields.[5] The THP group, installed under mild acidic conditions, effectively masks this reactive site.[6][7]

Key Attributes of the THP Protecting Group:

  • Stability: The THP ether is robust and stable under the basic conditions and elevated temperatures often employed in cross-coupling reactions.[8]

  • Ease of Introduction and Removal: It can be readily introduced using 3,4-dihydro-2H-pyran (DHP) and an acid catalyst, and efficiently removed under mild acidic conditions post-coupling, ensuring compatibility with a wide range of functional groups.[6][8][9]

  • Regioselectivity: The protection of the indazole nitrogen can be directed. Under mildly acidic conditions, kinetic control favors protection at the N-2 position, while thermodynamic control leads to the more stable N-1 protected regioisomer, which is the desired starting material for these applications.[6]

General Workflow for Cross-Coupling and Deprotection

The overall synthetic strategy involves a two-step process: the palladium-catalyzed cross-coupling of 4-Bromo-1-THP-indazole with a suitable coupling partner, followed by the removal of the THP protecting group to yield the final functionalized indazole.

G cluster_workflow General Synthetic Workflow Start 4-Bromo-1-THP-indazole Coupling Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) Start->Coupling Coupling Partner, Pd Catalyst, Ligand, Base, Solvent Intermediate Coupled Product (N-THP Protected) Coupling->Intermediate Deprotection Acid-Catalyzed THP Deprotection Intermediate->Deprotection e.g., HCl in EtOH or p-TsOH in iPrOH Product Final Functionalized 4-Substituted-1H-indazole Deprotection->Product

Caption: Generalized workflow for the functionalization of 4-Bromo-1-THP-indazole.

Palladium-Catalyzed Cross-Coupling: The Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this fundamental mechanism is key to troubleshooting and optimizing reactions.

G cluster_cycle Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII  R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2  R²-M RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0  R¹-R²

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-1-THP-indazole, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst.

I. Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. It is favored for its mild reaction conditions and the low toxicity of the boron reagents.

Recommended Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-THP-indazole

This protocol is adapted from established procedures for the Suzuki coupling of N-substituted bromoindazoles.[10][11]

Materials:

  • 4-Bromo-1-THP-indazole

  • Arylboronic acid (1.2 - 2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-1-THP-indazole (1.0 equiv), the arylboronic acid (2.0 equiv), and Pd(dppf)Cl₂ (10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DME (or 1,4-Dioxane) to a concentration of approximately 0.1 M with respect to the bromoindazole.

  • In a separate vial, dissolve the base (K₂CO₃, 2.0 equiv) in water and add it to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Effective for cross-coupling of heteroaryl halides.[10]
Ligand dppf (in pre-formed catalyst)Provides a good balance of steric bulk and electron-donating properties.
Base K₂CO₃ or Cs₂CO₃Essential for the activation of the boronic acid for transmetalation.[12]
Solvent DME/Water or Dioxane/WaterA mixture of an organic solvent and water is crucial for dissolving the reagents and facilitating the catalytic cycle.
Temperature 80-90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.

II. Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction is a powerful tool for the arylation of alkenes, forming a new carbon-carbon bond with excellent stereoselectivity, typically favoring the trans isomer.

Recommended Protocol: Heck Reaction of 4-Bromo-1-THP-indazole with Acrylates

This protocol is based on a highly analogous procedure for the Heck coupling of 3,6-dibromo-1-THP-indazole.

Materials:

  • 4-Bromo-1-THP-indazole

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (TEA) (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Sodium Bromide (NaBr)

Procedure:

  • In a reaction vessel suitable for the intended heating method (e.g., sealed tube for conventional heating), combine 4-Bromo-1-THP-indazole (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and TBAB (5 mol%). For solvent-free conditions, NaBr can be added as a grinding auxiliary.

  • Add the alkene (1.5 equiv) and TEA (1.2 equiv).

  • If using a solvent, add degassed DMF or acetonitrile.

  • Seal the vessel and heat to 100-120 °C for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium source for Heck reactions.
Ligand PPh₃A standard phosphine ligand for Heck couplings.
Base Triethylamine (TEA)Neutralizes the HBr generated during the catalytic cycle.
Additive TBABActs as a phase-transfer catalyst and can help stabilize the palladium catalyst.
Temperature 100-120 °CHigher temperatures are often required for less reactive aryl bromides.

III. Sonogashira Coupling: For C-C Bond Formation with Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted indazoles. These products can serve as versatile intermediates for further transformations.

Recommended Protocol: Sonogashira Coupling of 4-Bromo-1-THP-indazole

This protocol is a general procedure for Sonogashira couplings of aryl bromides and can be optimized for the specific substrate.[5][13] A copper-free variant is also presented as an alternative.[14][15]

Copper-Cocatalyzed Protocol:

Materials:

  • 4-Bromo-1-THP-indazole

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as base and solvent or co-solvent)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-1-THP-indazole (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF or DMF, followed by the amine base (e.g., TEA, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Copper-Free Protocol:

For sensitive substrates where copper-mediated alkyne homocoupling is a concern, a copper-free protocol can be employed.

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂A standard palladium catalyst for Sonogashira reactions.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base TEA or DIPAActs as both a base to deprotonate the alkyne and often as a solvent or co-solvent.
Solvent THF or DMFAprotic polar solvents are typically used to dissolve the reagents.
Temperature Room temperature to 70 °CMilder conditions are often sufficient, especially with more reactive alkynes.

IV. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides. This reaction is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Recommended Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-THP-indazole

This protocol is adapted from procedures for the amination of N-protected bromoindazoles.[6][16]

Materials:

  • 4-Bromo-1-THP-indazole

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos or BINAP (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (NaOtBu, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene or dioxane, followed by 4-Bromo-1-THP-indazole (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃A common Pd(0) source for Buchwald-Hartwig amination.
Ligand Xantphos or BINAPBulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle.[17][18]
Base NaOtBu or Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 80-110 °CProvides the necessary energy to drive the reaction to completion.

V. Deprotection of the THP Group

The final step in the synthesis is the removal of the THP protecting group to unveil the N-1 proton of the indazole ring. This is typically achieved under mild acidic conditions.

Recommended Protocol: THP Deprotection

Materials:

  • N-THP protected coupled product

  • Ethanol (EtOH) or 2-Propanol (iPrOH)

  • Hydrochloric acid (HCl) or p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

Procedure:

  • Dissolve the THP-protected indazole in ethanol or 2-propanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a catalytic amount of p-TsOH·H₂O).[6][8]

  • Stir the reaction at room temperature for 2-18 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the final product by recrystallization or flash column chromatography.

Conclusion

4-Bromo-1-THP-indazole is a highly valuable and versatile building block for the synthesis of functionalized indazoles. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and adaptable methods for the construction of C-C and C-N bonds at the 4-position of the indazole core. Careful selection of the catalyst, ligand, base, and solvent, as guided by the provided protocols and rationale, will enable researchers and drug development professionals to efficiently access a diverse range of novel indazole derivatives for their discovery programs.

References

Application Notes and Protocols for the Synthesis of Substituted Indazoles from 4-Bromo-1-THP-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold and the Utility of 4-Bromo-1-THP-indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV agents. The ability to selectively functionalize the indazole ring is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted indazoles starting from the versatile building block, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

The strategic introduction of a tetrahydropyran (THP) group at the N-1 position serves a dual purpose. Firstly, it protects the indazole's N-H proton, preventing undesirable side reactions during subsequent base-mediated cross-coupling reactions. Secondly, the THP group is robust enough to withstand a variety of reaction conditions, yet can be readily removed under mild acidic conditions, ensuring the final product retains the native indazole structure.[1][2] The bromine atom at the C-4 position provides a reactive handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around the indazole core.

This document will detail the synthesis of the starting material, followed by protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate 4-aryl, 4-amino, and 4-alkynyl indazoles, respectively. Finally, a protocol for the efficient deprotection of the THP group will be provided.

Workflow Overview

The overall synthetic strategy is a three-stage process encompassing protection, functionalization, and deprotection. This modular approach allows for the synthesis of a diverse library of 4-substituted indazoles from a common intermediate.

Synthesis_Workflow Start 4-Bromo-1H-indazole Protection N-1 THP Protection Start->Protection DHP, Acid Catalyst Intermediate 4-Bromo-1-THP-indazole Protection->Intermediate Coupling Palladium-Catalyzed Cross-Coupling Intermediate->Coupling Suzuki, Buchwald-Hartwig, or Sonogashira Reaction Substituted_Protected 4-Substituted-1-THP-indazole Coupling->Substituted_Protected Deprotection THP Deprotection Substituted_Protected->Deprotection Acidic Conditions Final_Product 4-Substituted-1H-indazole Deprotection->Final_Product

Caption: General workflow for the synthesis of 4-substituted indazoles.

Part 1: Synthesis of this compound

The initial and critical step is the protection of the N-H of 4-bromo-1H-indazole with a tetrahydropyranyl (THP) group. This is typically achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).

Rationale for THP Protection

The THP group is an ideal choice for protecting the indazole nitrogen for several key reasons:

  • Stability: It is stable to the basic conditions and nucleophiles commonly employed in palladium-catalyzed cross-coupling reactions.[2]

  • Ease of Introduction: The protection reaction is straightforward and generally high-yielding.

  • Mild Removal: The THP group can be cleaved under mild acidic conditions that are unlikely to affect other functional groups on the substituted indazole product.[3]

Experimental Protocol: THP Protection

This protocol is adapted from established procedures for the THP protection of indazoles.[4][5]

Materials:

  • 4-Bromo-1H-indazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromo-1H-indazole (1.0 eq) in ethyl acetate, add 3,4-dihydro-2H-pyran (2.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.035 eq).

  • Heat the reaction mixture to 70 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to afford this compound as a solid.[4]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the N-1 position protected, the C-4 bromine atom is now available for a variety of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-nitrogen bonds.

A. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1H-indazoles

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or a boronic ester.[6][7]

Suzuki_Reaction reagents 4-Bromo-1-THP-indazole + Arylboronic Acid product 4-Aryl-1-THP-indazole reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst, Base, Solvent

Caption: Suzuki-Miyaura coupling of 4-Bromo-1-THP-indazole.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-1-THP-indazole

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 4-bromo-1-THP-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-1-THP-indazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(dppf)Cl₂K₂CO₃Dioxane/Water90-10070-95%
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80-9065-90%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water100-11075-98%
B. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-1H-indazoles

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and a primary or secondary amine, providing access to a wide range of substituted anilines.[8][9]

Buchwald_Hartwig_Reaction reagents 4-Bromo-1-THP-indazole + Amine (R₂NH) product 4-(Dialkyl/Aryl)amino-1-THP-indazole reagents->product Buchwald-Hartwig Amination catalyst Pd Catalyst, Ligand, Base, Solvent

Caption: Buchwald-Hartwig amination of 4-Bromo-1-THP-indazole.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-1-THP-indazole

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a solution of 4-bromo-1-THP-indazole (1.0 eq) in anhydrous 1,4-dioxane.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 4-amino-1-THP-indazole.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield Range
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-11060-90%
Pd(OAc)₂ / BINAPNaOt-BuToluene80-10055-85%
Pd₂(dba)₃ / RuPhosK₃PO₄Dioxane10065-95%
C. Sonogashira Coupling for the Synthesis of 4-Alkynyl-1H-indazoles

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10]

Sonogashira_Reaction reagents 4-Bromo-1-THP-indazole + Terminal Alkyne product 4-Alkynyl-1-THP-indazole reagents->product Sonogashira Coupling catalyst Pd/Cu Catalyst, Base, Solvent

Caption: Sonogashira coupling of 4-Bromo-1-THP-indazole.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-Bromo-1-THP-indazole

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 4-bromo-1-THP-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous DMF and triethylamine (as both base and solvent, or in a co-solvent system).

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-alkynyl-1-THP-indazole.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF25-6065-90%
Pd(PPh₃)₄ / CuIi-Pr₂NHTHF25-5070-95%
Pd(OAc)₂ / XPhos / CuICs₂CO₃Acetonitrile60-8070-92%

Part 3: Deprotection of the THP Group

The final step in the synthesis of 4-substituted indazoles is the removal of the THP protecting group. This is readily accomplished by acid-catalyzed hydrolysis.

Experimental Protocol: THP Deprotection

This protocol is a general procedure that can be applied to a wide range of THP-protected indazoles.[3]

Materials:

  • 4-Substituted-1-THP-indazole

  • Hydrochloric acid (HCl) (e.g., 4M in 1,4-dioxane or concentrated HCl)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the 4-substituted-1-THP-indazole (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid or a solution of HCl in dioxane.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours (monitor by TLC).

  • Once the deprotection is complete, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by recrystallization or flash column chromatography to obtain the final 4-substituted-1H-indazole.

Conclusion

The protocols detailed in this guide provide a robust and versatile platform for the synthesis of a diverse array of 4-substituted indazoles from the readily accessible starting material, 4-bromo-1-THP-indazole. The strategic use of the THP protecting group in conjunction with powerful palladium-catalyzed cross-coupling methodologies offers researchers and drug development professionals a reliable and efficient means to explore the structure-activity relationships of this important heterocyclic scaffold. The provided protocols, grounded in established chemical principles and supported by literature precedents, are designed to be reproducible and adaptable to a wide range of substrates.

References

Application Note & Protocol: A Guide to the Lithiation of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the successful lithiation of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. Indazole scaffolds are pivotal in medicinal chemistry, and their functionalization via organometallic intermediates is a cornerstone of modern drug discovery. This guide details the experimental setup, explains the underlying chemical principles, and provides robust safety protocols necessary for handling pyrophoric reagents. The protocols are designed for researchers, scientists, and drug development professionals seeking to generate lithiated indazole species for subsequent reaction with various electrophiles.

Introduction: The Strategic Importance of Indazole Lithiation

The indazole core is a privileged scaffold in pharmaceutical development, appearing in a multitude of approved drugs and clinical candidates. The ability to selectively functionalize the indazole ring is therefore of paramount importance. Halogen-lithium exchange is a powerful and widely utilized transformation in organic synthesis that converts relatively inert aryl halides into highly reactive organolithium species.[1]

This protocol focuses on this compound, a versatile starting material for accessing 4-substituted indazole derivatives. The key features of this substrate are:

  • The Bromo Substituent: Positioned at C4, the bromine atom serves as a handle for regioselective metalation via halogen-lithium exchange.

  • The THP Protecting Group: The indazole N-H is acidic and would otherwise be deprotonated by the organolithium reagent. The tetrahydropyranyl (THP) group protects this nitrogen, ensuring the chemistry occurs at the C-Br bond.[2][3][4] This acetal-based group is stable to the strongly basic and nucleophilic conditions of the lithiation but can be readily removed under mild acidic conditions.[4][5]

This guide will walk through the mechanism, provide a detailed step-by-step protocol, and address the critical safety considerations associated with this transformation.

Mechanistic Rationale and Key Parameters

The core of this procedure is the halogen-lithium exchange reaction. This process is believed to proceed through a concerted mechanism involving a nucleophilic attack of the carbanionic portion of the organolithium reagent (n-butyllithium) on the bromine atom of the aryl bromide.[6]

Key Reaction Parameters:
  • Temperature: This reaction is highly exothermic and the resulting aryllithium intermediate can be unstable at higher temperatures. Therefore, cryogenic temperatures (typically -78 °C, achieved with a dry ice/acetone bath) are essential to minimize side reactions, such as decomposition or reaction with the solvent.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are crucial. THF coordinates to the lithium cation, breaking down the oligomeric aggregates of n-butyllithium and increasing its reactivity.[7][8] The solvent must be scrupulously dried, as any trace of water will rapidly quench the organolithium reagent.[1]

  • Inert Atmosphere: Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air, and they react violently with moisture.[9][10] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

The overall transformation is depicted below:

Figure 1: General scheme for the lithiation and electrophilic quench.

Detailed Experimental Protocol

This protocol describes the lithiation of 1 mmol of the substrate. The reaction should be scaled as needed, with appropriate adjustments to reagent quantities and reaction vessel size.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier ExampleNotes
4-Bromo-1-(THP)-1H-indazole (MW: 281.15 g/mol )[11][12]>95%ChemicalBook[13]Ensure it is dry before use. Can be dried under high vacuum.
n-Butyllithium (n-BuLi)1.6 M or 2.5 M in hexanesSigma-AldrichPyrophoric reagent. Titrate periodically to confirm molarity. Store under inert gas.
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros OrganicsUse from a solvent purification system or a freshly opened bottle sealed under inert gas.
Deuterium Oxide (D₂O)99.9 atom % DCambridge IsotopeFor reaction monitoring.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated Aqueous NaCl)Reagent GradeVWRFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Anhydrous PowderEMD MilliporeFor drying the organic layer.
Equipment
  • Two- or three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Schlenk line or glovebox for inert atmosphere

  • Septa, needles, and syringes (oven-dried)

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Standard glassware for work-up (separatory funnel, flasks, etc.)

Step-by-Step Procedure

G A Setup: Assemble oven-dried glassware under positive Argon/N2 pressure. B Dissolution: Add 4-Bromo-1-(THP)-1H-indazole (1.0 mmol, 281 mg) and anhydrous THF (10 mL) to the flask. A->B C Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. B->C D Addition of n-BuLi: Slowly add n-BuLi (1.1 mmol, e.g., 0.69 mL of 1.6 M solution) dropwise via syringe over 10 min. Maintain temperature below -70 °C. C->D E Lithiation: Stir the mixture at -78 °C for 1 hour. The solution may change color. D->E F Monitoring (Optional): Extract a small aliquot (e.g., 0.1 mL) and quench with D2O. Analyze by 1H NMR to confirm lithiation. E->F G Electrophilic Quench: Add the desired electrophile (1.2 mmol) neat or as a solution in THF, keeping the temperature at -78 °C. E->G H Warming: After 1-2 hours (or as determined by TLC), slowly warm the reaction to 0 °C. G->H I Work-up: Quench the reaction by slowly adding saturated aq. NH4Cl. Transfer to a separatory funnel. H->I J Extraction: Extract the aqueous layer with Ethyl Acetate (3x). I->J K Washing & Drying: Combine organic layers, wash with brine, dry over MgSO4, filter, and concentrate. J->K L Purification: Purify the crude product by silica gel column chromatography. K->L

Figure 2: Step-by-step experimental workflow for the lithiation protocol.

  • Inert Atmosphere Setup: Assemble an oven-dried, two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Substrate Preparation: To the flask, add 4-Bromo-1-(THP)-1H-indazole (1.0 eq, e.g., 281 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous THF (e.g., 10 mL) via syringe. Stir until the solid is fully dissolved.

  • Cooling: Immerse the flask in a dry ice/acetone bath and cool the internal temperature to -78 °C.

  • n-BuLi Addition: While vigorously stirring, add n-butyllithium (1.1 eq, e.g., 0.69 mL of a 1.6 M solution in hexanes) dropwise via syringe. Ensure the internal temperature does not rise above -70 °C. A color change is often observed.

  • Reaction Time: Stir the mixture at -78 °C for 1 hour to ensure complete halogen-lithium exchange.

  • Reaction Quench: After 1 hour, the lithiated species is ready. Add the desired electrophile (1.2 eq) slowly, either neat or as a solution in a small amount of anhydrous THF.

  • Reaction Completion: Continue stirring at -78 °C for an additional 1-2 hours, or until the reaction is complete as monitored by TLC. The reaction may be allowed to warm slowly to 0 °C or room temperature depending on the electrophile's reactivity.

  • Aqueous Work-up: Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution while the flask is in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Safety and Handling of n-Butyllithium

WARNING: n-Butyllithium is a pyrophoric reagent that ignites spontaneously in air and reacts violently with water.[9][14] Severe burns can result from contact.[10] All operations must be conducted with extreme caution in a certified chemical fume hood under an inert atmosphere.

Personal Protective Equipment (PPE)
  • Body: A flame-resistant lab coat is mandatory.[15]

  • Eyes: Wear tightly fitting safety goggles and a full-face shield.[10][14]

  • Gloves: Use nitrile or neoprene gloves. Double-gloving is recommended.[15]

Handling and Quenching
  • Never work alone when using pyrophoric reagents.[15]

  • Use proper syringe techniques (e.g., flushing with inert gas) to transfer n-BuLi.

  • Keep combustible materials, including paper towels, away from the reaction area.[15]

  • Have a Class D fire extinguisher (for combustible metals) or a container of dry sand readily accessible. DO NOT USE WATER OR A CO₂ EXTINGUISHER on an organolithium fire.[14]

  • To quench residual n-BuLi in glassware, slowly add a less reactive solvent like isopropanol at 0 °C, followed by methanol, and finally water.

G cluster_0 Mechanism of Lithium-Halogen Exchange ArBr Ar-Br Ate [Ar-Br-Bu]- Li+ (Ate Complex Intermediate) ArBr->Ate + n-BuLi BuLi n-Bu-Li BuLi->Ate ArLi Ar-Li Ate->ArLi BuBr n-Bu-Br Ate->BuBr + n-BuBr

Figure 3: Simplified representation of the ate complex mechanism.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive n-BuLi (degraded).2. Wet solvent or glassware.3. Reaction temperature too high.1. Titrate the n-BuLi solution before use.2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.3. Maintain the reaction temperature strictly at -78 °C.
Formation of Butylated Side Product The lithiated intermediate reacts with butyl bromide formed during the exchange.This is an inherent possibility. Ensure rapid trapping with the electrophile. Using t-BuLi can sometimes mitigate this, but it may also cause deprotonation.
Low Yield after Quench 1. The lithiated intermediate is unstable.2. The electrophile is not reactive enough.1. Use the lithiated species immediately after it is formed.2. Allow the reaction to warm slowly after adding the electrophile, or consider a more reactive electrophile.
Protonated Starting Material Recovered Insufficient n-BuLi was added, or it was quenched by trace water/air.Use a slight excess of n-BuLi (1.1-1.2 eq). Re-verify the concentration of the n-BuLi solution.

References

The Strategic Role of 4-Bromo-1-THP-indazole in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds. This methodology relies on screening libraries of low-molecular-weight fragments that, despite binding with low affinity, do so with high ligand efficiency. The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] This guide details the strategic application of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (4-Bromo-1-THP-indazole) as a cornerstone fragment for FBDD campaigns. We elucidate the rationale behind its design, covering the importance of the indazole core, the function of the tetrahydropyranyl (THP) protecting group, and the synthetic versatility afforded by the 4-bromo substituent. This document provides detailed, field-tested protocols for the synthesis of the fragment, its application in primary screening via Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR), hit validation using X-ray crystallography, and subsequent hit-to-lead optimization through synthetic elaboration.

The Indazole Scaffold: A Privileged Core for Kinase Inhibition

Indazole-containing derivatives are prominent heterocyclic motifs found in numerous biologically active compounds and FDA-approved drugs.[2][3] In the context of oncology and inflammation, the indazole core has proven to be an exceptional pharmacophore for targeting the ATP-binding site of protein kinases.[1] Its bicyclic structure and ability to form critical hydrogen bonds—typically with the "hinge" region of the kinase domain—mimic the interactions of the adenine portion of ATP. This has led to the development of potent and selective inhibitors for a wide range of kinases, including FGFR, AXL, PDK1, and Aurora kinases.[4][5][6][7] The success of drugs like Axitinib and Pazopanib underscores the therapeutic value of this scaffold.[1]

Rationale for 4-Bromo-1-THP-indazole as a Premier FBDD Tool

The design of 4-Bromo-1-THP-indazole is a deliberate convergence of three key strategic elements essential for a successful FBDD campaign: a validated pharmacophore, a protective group to ensure synthetic control, and a reactive handle for facile optimization.

The Core Fragment: Adherence to FBDD Principles

A successful fragment must possess physicochemical properties that maximize its chances of binding to diverse biological targets while providing a solid foundation for optimization. 4-Bromo-1H-indazole itself is an excellent starting point.

PropertyValueFBDD Guideline ("Rule of Three")Significance
Molecular Weight 197.03 g/mol [8]< 300 DaEnsures the fragment is small enough to explore diverse chemical space and bind efficiently to small pockets on the protein surface.
cLogP ~2.3 (Calculated)< 3Maintains adequate aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bond Donors 1[8]≤ 3Provides a key interaction point (the N1-H) for target binding, often in the kinase hinge region.
Hydrogen Bond Acceptors 1[8]≤ 3The N2 atom acts as a hydrogen bond acceptor, contributing to the binding motif.
The THP Protecting Group: Ensuring Synthetic Tractability

The indazole N-H proton is acidic and can interfere with subsequent chemical reactions, particularly organometallic cross-couplings. Furthermore, unprotected indazoles can exist as two tautomers (1H and 2H), leading to mixtures of products during alkylation or acylation.[3] The tetrahydropyranyl (THP) group is an ideal choice for protecting the indazole nitrogen for several reasons:

  • Stability: THP ethers are stable to strongly basic conditions, organometallics, and hydrides, which are commonly used in hit-to-lead optimization.[9]

  • Regioselectivity: Acid-catalyzed protection of indazoles with 3,4-dihydro-2H-pyran (DHP) can be controlled. While kinetic control initially favors the N-2 position, thermodynamic equilibrium drives the formation of the more stable N-1 protected isomer, which is often desired for kinase hinge binding.[10]

  • Ease of Removal: The THP group is readily cleaved under mild acidic conditions, such as using HCl in ethanol or trifluoroacetic acid (TFA) in dichloromethane, restoring the crucial N-H hydrogen bond donor in the final molecule.[10][11][12]

The 4-Bromo Handle: A Vector for Fragment Growth

The bromine atom at the 4-position is the key to synthetic elaboration. It serves as a versatile "handle" for introducing new chemical functionality through well-established cross-coupling reactions. This allows for a "fragment growing" strategy, where the initial fragment hit is expanded into an adjacent pocket of the binding site to increase potency and selectivity.[13][14] Common reactions utilizing the aryl bromide include:

  • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[10]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Stille Coupling: Reaction with organostannanes to form C-C bonds.

This strategic placement allows chemists to rapidly generate a library of analogues from the initial fragment hit, efficiently exploring the structure-activity relationship (SAR).

FBDD_Workflow cluster_0 Fragment Preparation cluster_1 Screening & Hit ID cluster_2 Hit-to-Lead Optimization Start 4-Bromo-1H-indazole Synth Protocol A: THP Protection Start->Synth QC QC: NMR & Purity Synth->QC Screen Protocol B/C: Primary Screen (NMR or SPR) QC->Screen Hit_Val Protocol D: Hit Validation (X-ray Crystallography) Screen->Hit_Val Elaborate Protocol E: Fragment Growth (e.g., Suzuki Coupling) Hit_Val->Elaborate Deprotect Protocol F: THP Deprotection Elaborate->Deprotect Lead Potent Lead Compound Deprotect->Lead

Application Protocols

Protocol A: Synthesis of this compound

This protocol is adapted from established procedures for the acid-catalyzed THP protection of indazoles.[10][15]

Materials:

  • 4-Bromo-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (2.0 eq)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Heptane

Procedure:

  • To a solution of 4-bromo-1H-indazole (e.g., 5.77 g, 29.3 mmol) in ethyl acetate (60 mL), add 3,4-dihydro-2H-pyran (5.36 mL, 58.6 mmol).

  • Add p-toluenesulfonic acid monohydrate (0.28 g, 1.46 mmol) to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 16 hours, monitoring by TLC or LC-MS until the starting material is consumed. Note: This thermodynamic condition favors the N-1 isomer.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL) and stir for 15 minutes.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient (e.g., 10% EtOAc in heptane) to afford this compound as a white solid.[15]

  • Self-Validation: Confirm product identity and purity via ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry. The ¹H NMR spectrum should show characteristic peaks for the THP group protons between 1.60-4.00 ppm and a doublet of doublets for the anomeric proton around 5.7 ppm.[15]

Protocol B: NMR-Based Fragment Screening (¹H-¹⁵N HSQC)

This protein-observed NMR method is a robust technique for identifying fragment binding by monitoring chemical shift perturbations (CSPs) of the target protein's backbone amides.[16][17]

Materials:

  • Uniformly ¹⁵N-labeled target protein (e.g., kinase domain) at 50-100 µM in a suitable NMR buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT) containing 10% D₂O.

  • 4-Bromo-1-THP-indazole stock solution (e.g., 100 mM in d₆-DMSO).

  • NMR tubes.

Procedure:

  • Quality Control: Acquire a 1D ¹H NMR spectrum of the 4-Bromo-1-THP-indazole stock solution to confirm its identity, concentration, and stability.[18]

  • Reference Spectrum: Record a high-quality 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference (apo) state.

  • Screening: Add a small aliquot of the 4-Bromo-1-THP-indazole stock solution to the protein sample to a final concentration of 200-500 µM. The final DMSO concentration should not exceed 1-2% to avoid protein denaturation.

  • Test Spectrum: After a brief incubation, record a second ¹H-¹⁵N HSQC spectrum under identical conditions as the reference spectrum.

  • Data Analysis: Overlay the reference and test spectra. Binding is indicated by significant chemical shift perturbations (changes in peak position) for specific backbone amide resonances.

  • Self-Validation: To rule out false positives from compound aggregation or nonspecific binding, perform a dose-response titration, adding increasing concentrations of the fragment and observing a gradual and saturable change in the CSPs.

NMR_Screening cluster_0 Protein Alone (Apo) cluster_1 Protein + Fragment cluster_2 Analysis Apo_Spec Record Reference ¹H-¹⁵N HSQC Spectrum Holo_Spec Add Fragment Record Test Spectrum Overlay Overlay Spectra CSP Identify Chemical Shift Perturbations (CSPs) Overlay->CSP Hit Binding Hit Identified CSP->Hit Yes NoHit No Significant CSPs (Non-binder) CSP->NoHit No

Protocol C: Surface Plasmon Resonance (SPR) Primary Screening

SPR is a label-free biophysical technique that measures changes in refractive index at a sensor chip surface to monitor binding events in real-time. It is highly sensitive for detecting weak fragment interactions.[19][20]

Materials:

  • SPR instrument and sensor chip (e.g., CM5 dextran chip).

  • Purified target protein with a suitable tag for immobilization (e.g., His-tag) or available surface lysines for amine coupling.

  • Immobilization reagents (e.g., EDC/NHS for amine coupling).

  • Running buffer (e.g., HBS-EP+ buffer, filtered and degassed).

  • 4-Bromo-1-THP-indazole stock solution in 100% DMSO.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., standard amine coupling). Aim for a density that will produce a signal of ~100-200 RU for a small molecule binder. A reference channel should be prepared (e.g., activated and deactivated or immobilized with a non-relevant protein) to subtract nonspecific binding.

  • Compound Preparation: Prepare a dilution series of 4-Bromo-1-THP-indazole in running buffer from the DMSO stock. The final screening concentration is typically between 50-200 µM, with the final DMSO concentration matched across all samples and the running buffer (typically 1-5%).

  • Screening Injection: Inject the fragment solution over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 s), followed by a dissociation phase with running buffer (e.g., 120 s).

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. A positive hit is identified by a concentration-dependent binding response that fits a 1:1 binding model.

  • Self-Validation: Validate hits by performing a full kinetic analysis (injecting a range of concentrations) to determine the dissociation constant (Kᴅ). Additionally, including a known binder as a positive control and a non-binder as a negative control is essential for validating the assay performance.[21]

Protocol D: X-ray Crystallography for Hit Validation

Obtaining a co-crystal structure provides unequivocal proof of binding and reveals the precise binding mode of the fragment, which is invaluable for structure-guided drug design.[22][23]

Materials:

  • Highly pure and concentrated target protein (>5 mg/mL).

  • 4-Bromo-1-THP-indazole.

  • Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion).

Procedure:

  • Complex Formation: Incubate the protein with a 3- to 5-fold molar excess of 4-Bromo-1-THP-indazole for at least one hour on ice. It may be necessary to pre-dissolve the fragment in a small amount of DMSO before adding it to the protein solution.

  • Crystallization Screening: Set up crystallization trials using the protein-fragment complex across a wide range of commercially available screens.

  • Crystal Optimization & Soaking (Alternative): If apo crystals of the protein are readily available, soaking them in a solution containing the fragment (e.g., 1-10 mM) can be an effective alternative to co-crystallization.

  • Data Collection: Harvest a suitable crystal, cryo-protect it if necessary, and collect X-ray diffraction data at a synchrotron source.[24][25]

  • Structure Solution & Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo protein structure as a model. Refine the structure and model the fragment into the resulting electron density map.

  • Self-Validation: The final refined structure should have clear, unambiguous electron density for the bound fragment. The binding pose should be chemically sensible, often showing the indazole N-H (after deprotection in situ, or modeled as such) or N2 forming hydrogen bonds with the protein hinge.

Protocol E: Hit-to-Lead Elaboration via Suzuki Coupling

This protocol provides a general method for growing the fragment from the 4-bromo position.

Materials:

  • 4-Bromo-1-THP-indazole (1.0 eq).

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq).

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq).

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent (e.g., 1,4-dioxane/water mixture).

Procedure:

  • In a reaction vessel, combine 4-Bromo-1-THP-indazole, the boronic acid derivative, the palladium catalyst, and the base.

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent(s).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography to yield the elaborated, THP-protected compound.

Protocol F: Final THP Deprotection

This final step unmasks the N-H for target engagement.

Materials:

  • THP-protected elaborated compound.

  • Solvent (e.g., Methanol (MeOH) or Dichloromethane (DCM)).

  • Acid (e.g., 4M HCl in dioxane, or Trifluoroacetic acid (TFA)).

Procedure:

  • Dissolve the THP-protected compound in MeOH or DCM.

  • Add the acid (e.g., 2-3 equivalents of 4M HCl in dioxane, or 10-20% v/v TFA).[11]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the final compound, often by preparative HPLC or crystallization, to yield the desired inhibitor.

Conclusion

4-Bromo-1-THP-indazole is not merely a chemical reagent but a strategically designed tool for modern drug discovery. Its constitution elegantly addresses the core tenets of fragment-based drug discovery: high ligand efficiency from a privileged scaffold, synthetic control via a robust protecting group, and rapid, predictable optimization pathways through a versatile chemical handle. By leveraging the protocols outlined in this guide, research and development teams can significantly streamline the early stages of the drug discovery pipeline, accelerating the journey from an initial fragment hit to a potent, optimized lead candidate.

References

Navigating the Synthesis of 4-Bromo-1H-indazole Derivatives: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China - January 1, 2026 – In the landscape of medicinal chemistry and drug development, 4-bromo-1H-indazole stands as a crucial scaffold, forming the core of numerous therapeutic agents.[1][2][3][4][5] However, its synthesis and subsequent functionalization are often complicated by the presence of two reactive nitrogen atoms within the indazole ring. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of protecting group strategies to overcome these synthetic challenges, ensuring regioselective control and maximizing yields.

The Indazole Conundrum: N1 vs. N2 Regioselectivity

The inherent structure of the indazole ring presents a significant hurdle in synthetic chemistry: the potential for reactions to occur at either the N1 or N2 position.[1][6] This lack of regioselectivity can lead to a mixture of products that are often difficult to separate, thereby reducing the overall efficiency of the synthesis.[1][2][3][4][5][6] The choice of protecting group, solvent, and reaction conditions plays a pivotal role in directing substitution to the desired nitrogen atom.[1] Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-tautomer, a principle that can be exploited to favor the formation of N1-alkylated products under equilibrium conditions.[1][2][7] Conversely, kinetic control often favors the N2 position due to the greater accessibility of the N2 lone pair in neutral indazoles.[7]

Strategic Selection of Protecting Groups

The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable without affecting other functional groups in the molecule.[8][9][10] For 4-bromo-1H-indazole, the choice is further dictated by the desired regioselectivity and compatibility with downstream reactions.

dot

Protecting_Group_Selection Start 4-Bromo-1H-indazole Decision Desired Regioselectivity? Start->Decision N1_Protection N1 Protection (Thermodynamic Control) Decision->N1_Protection  N1 N2_Protection N2 Protection (Kinetic Control) Decision->N2_Protection  N2 Boc Boc (tert-Butoxycarbonyl) N1_Protection->Boc PMB PMB (p-Methoxybenzyl) N1_Protection->PMB THP THP (Tetrahydropyranyl) N1_Protection->THP (under thermodynamic conditions) SEM SEM (2-(Trimethylsilyl)ethoxymethyl) N2_Protection->SEM N2_Protection->THP (under kinetic conditions)

Figure 1. Decision workflow for selecting a suitable protecting group for 4-bromo-1H-indazole based on the desired regioselectivity.

N1-Selective Protection Strategies

Achieving N1-selectivity often relies on conditions that favor the thermodynamically more stable product.[1][7][11]

  • Boc (tert-Butoxycarbonyl) Group: The Boc group is a widely used protecting group for nitrogen atoms and is known to favor N1 protection of indazoles.[12][13][14] Its introduction is typically straightforward, and its removal can be achieved under acidic conditions.[15]

  • PMB (p-Methoxybenzyl) Group: The PMB group is another viable option for N1 protection. However, its introduction under strongly basic conditions can lead to a mixture of N1 and N2 isomers.[7] The PMB group is advantageous due to its stability and can be removed oxidatively with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or under strongly acidic conditions.[16][17][18]

  • THP (Tetrahydropyranyl) Group: While THP protection under mildly acidic conditions kinetically favors the N2 position, extended reaction times or thermodynamic conditions can lead to the more stable N1-protected isomer.[7]

N2-Selective Protection Strategies

Kinetic control is the key to achieving N2-selectivity.

  • SEM (2-(Trimethylsilyl)ethoxymethyl) Group: The SEM group is particularly effective for regioselective N2 protection of indazoles.[19][20] The SEM-protected indazole can then be used for further functionalization, for example, at the C3 position.[19] Deprotection is typically achieved using fluoride sources like TBAF or under acidic conditions.[19]

  • THP (Tetrahydropyranyl) Group: Under mildly acidic conditions and shorter reaction times, the THP group can be selectively introduced at the N2 position.[7] This provides the kinetically favored product.

Comparative Analysis of Protecting Groups

Protecting GroupTypical Reagents for IntroductionConditions for IntroductionPredominant IsomerDeprotection ConditionsKey Advantages & Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., DMAP, Et₃N), Solvent (e.g., THF, DCM)N1[12][13][14]Acidic (e.g., TFA, HCl)[15]Good N1 selectivity; sensitive to strong acids.
PMB p-Methoxybenzyl chloride (PMB-Cl)Strong base (e.g., NaH), Solvent (e.g., DMF, THF)Mixture of N1 and N2[7]Oxidative (DDQ) or strong acid (TFA)[16][18]Stable to a range of conditions; non-selective introduction.
SEM 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)Base (e.g., NaH), Solvent (e.g., DMF)N2[19]Fluoride source (e.g., TBAF) or acid (HCl)[19]Excellent N2 selectivity; directs C3-lithiation.[19]
THP 3,4-Dihydropyran (DHP)Mildly acidic (e.g., p-TSA)[7]N2 (kinetic) or N1 (thermodynamic)[7]Acidic (e.g., HCl)[21]Conditions determine regioselectivity; can be labile.

Experimental Protocols

Protocol 1: N1-Boc Protection of 4-Bromo-1H-indazole

This protocol is designed to favor the thermodynamically stable N1-Boc protected product.

Materials:

  • 4-Bromo-1H-indazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-1H-indazole (1.0 equiv) in anhydrous THF, add DMAP (0.1 equiv) and (Boc)₂O (1.2 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Boc-4-bromo-1H-indazole.

Protocol 2: N2-SEM Protection of 4-Bromo-1H-indazole

This protocol aims for the kinetically favored N2-SEM protected product.

Materials:

  • 4-Bromo-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-bromo-1H-indazole (1.0 equiv) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-SEM-4-bromo-1H-indazole.[19]

Deprotection_Pathways

References

Application Note: A Scalable and Robust Protocol for the Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a critical building block in pharmaceutical research and development. The synthesis involves the acid-catalyzed N-protection of 4-Bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP). This guide is designed for researchers, chemists, and process development professionals, emphasizing operational safety, process control, and optimization for multi-gram to kilogram scale production. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety considerations for handling key reagents, and offer troubleshooting guidance to ensure a high-yielding and reproducible process.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including potent kinase inhibitors for therapeutic applications.[1][2][3] Specifically, 4-Bromo-1H-indazole serves as a versatile intermediate, enabling further molecular complexity through cross-coupling reactions at the bromine-substituted position.[4][5]

To facilitate such transformations, selective protection of the N-1 position of the indazole ring is often a prerequisite. The tetrahydropyranyl (THP) group is an ideal choice for this purpose, offering robust stability across a wide range of reaction conditions while being readily removable under mild acidic hydrolysis.[6] The synthesis of the N-1 protected regioisomer is thermodynamically favored over the N-2 isomer, a critical consideration for achieving high purity and yield.[7]

This document presents a detailed methodology for the THP protection of 4-Bromo-1H-indazole, adapted for scale-up. The protocol emphasizes practical execution, in-process controls (IPCs), and stringent safety measures necessary for transitioning from laboratory to pilot-plant scale.

Reaction Scheme & Mechanistic Rationale

The core transformation is the electrophilic addition of the indazole nitrogen to an acid-activated dihydropyran molecule.

Scheme 1: Synthesis of this compound

Reaction Scheme

Mechanistic Insight: The reaction is initiated by the protonation of 3,4-dihydro-2H-pyran (DHP) by an acid catalyst, typically p-toluenesulfonic acid (p-TSA). This protonation generates a highly electrophilic oxocarbenium ion intermediate, which is stabilized by resonance.[6] The indazole, acting as a nucleophile, then attacks this intermediate. While attack can occur at either the N-1 or N-2 position, the N-1 protected product is thermodynamically more stable.[7] By employing elevated temperatures and sufficient reaction time, the process favors the formation of the desired N-1 regioisomer, this compound.[7][8]

Process Workflow and Logic

The overall process is designed for efficiency and safety at scale, moving from controlled reaction conditions to a streamlined purification sequence.

G cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Final Purification prep_reactor Inert Reactor Setup (N2 Atmosphere) charge_reagents Charge 4-Bromo-1H-indazole & Ethyl Acetate prep_reactor->charge_reagents Step 1 add_dhp Add Dihydropyran (DHP) charge_reagents->add_dhp Step 2 add_catalyst Add p-TSA Catalyst add_dhp->add_catalyst Step 3 heat_react Heat to 70 °C & Monitor (IPC) add_catalyst->heat_react Step 4 cool_down Cool to Room Temp. heat_react->cool_down Step 5 (Reaction Complete) quench Quench with NaHCO3 (aq) cool_down->quench Step 6 extract Extract with EtOAc quench->extract Step 7 wash_dry Wash & Dry Organic Phase extract->wash_dry Step 8 concentrate Concentrate in vacuo wash_dry->concentrate Step 9 purify Crystallize / Triturate concentrate->purify Step 10 dry_product Dry Under Vacuum purify->dry_product Step 11 final_qc Final Product QC (NMR, HPLC, MP) dry_product->final_qc Step 12

Figure 1. Scalable Synthesis Workflow Diagram.

Safety Imperatives for Scale-Up

Safe execution is paramount. The primary hazard in this synthesis is the reagent 3,4-Dihydro-2H-pyran (DHP) .

  • DHP Hazards: DHP is a highly flammable liquid and vapor (H225) and can form explosive peroxides upon prolonged exposure to air.[9][10] It causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[9]

  • Handling Precautions:

    • Always handle DHP in a well-ventilated chemical fume hood.[10][11]

    • Eliminate all ignition sources. Use explosion-proof equipment and non-sparking tools.[12][13] Ensure all equipment is properly grounded to prevent static discharge.[9][12]

    • Store DHP in a cool, dry, flammables-area away from light and air, under an inert atmosphere if possible.[11][13]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[10][11]

  • Spill Response: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for disposal.[10][11]

Detailed Experimental Protocol

This protocol is designed for a nominal 100 g scale of 4-Bromo-1H-indazole.

Reagent and Equipment Summary
Reagent / Material CAS No.MW ( g/mol )EquivalentsAmount
4-Bromo-1H-indazole55289-36-6197.031.0100.0 g
3,4-Dihydro-2H-pyran (DHP)110-87-284.122.0102.0 mL (85.8 g)
p-Toluenesulfonic acid (p-TSA)6192-52-5190.220.0353.37 g
Ethyl Acetate (EtOAc)141-78-688.11-1.0 L
Sat. aq. Sodium Bicarbonate144-55-884.01-~500 mL
Saturated Brine7647-14-558.44-~250 mL
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed

Equipment: 3 L three-neck round-bottom flask, mechanical overhead stirrer, heating mantle with temperature controller, thermocouple, condenser, and nitrogen inlet/outlet.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 3 L reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet. Ensure the system is inert by purging with nitrogen.

  • Charging Reagents: To the flask, add 4-Bromo-1H-indazole (100.0 g, 0.507 mol) and ethyl acetate (1.0 L). Begin stirring to form a suspension.

  • Add 3,4-dihydro-2H-pyran (102.0 mL, 1.12 mol) to the mixture, followed by p-toluenesulfonic acid monohydrate (3.37 g, 17.7 mmol).[8]

  • Reaction Execution: Heat the reaction mixture to 70 °C with continuous stirring. The mixture should become a clear solution as the reaction progresses.[8]

  • In-Process Control (IPC): Monitor the reaction progress every 2-4 hours using TLC (e.g., 20% EtOAc/Heptane) or HPLC until the starting material is consumed (typically 12-18 hours).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25 °C). Carefully add saturated aqueous sodium bicarbonate solution (~500 mL) in portions to quench the acid catalyst. Caution: Initial additions may cause gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 150 mL).[8]

  • Washing and Drying: Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 200 mL) and saturated brine (1 x 250 mL).[8] Dry the organic phase over anhydrous magnesium sulfate, filter, and wash the solid cake with a small amount of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator to obtain a crude oil or semi-solid.

Purification and Final Product Characterization

For large-scale operations, purification via column chromatography is often impractical. Crystallization or trituration is preferred.

  • Purification: Add heptane (~500 mL) to the crude product and stir vigorously. The product should precipitate as a solid. If necessary, gently warm the mixture to dissolve and then cool slowly to induce crystallization.

  • Filter the solid product and wash the filter cake with cold heptane (2 x 100 mL).

  • Drying: Dry the collected solid in a vacuum oven at 40-45 °C until a constant weight is achieved.

  • Characterization: The final product, this compound, should be a white to off-white solid.[8]

    • Expected Yield: 130-140 g (91-98%)

    • Purity (HPLC): >98%

    • ¹H NMR (400 MHz, CDCl₃): Conforms to the structure reported in the literature. Key shifts include δ 8.03 (d, 1H), 7.55 (dd, 1H), 7.32 (dd, 1H), 7.19-7.24 (m, 1H), 5.71 (dd, 1H).[8]

Quantitative Data Summary

Parameter Value
Starting Material4-Bromo-1H-indazole
Scale100.0 g (0.507 mol)
SolventEthyl Acetate (1.0 L)
Reaction Temperature70 °C
Reaction Time12-18 hours (IPC dependent)
Typical Product Yield 135 g (94%) [8]
Appearance White Solid [8]
Purity (by HPLC) >98%

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient catalyst. 2. Reaction time too short. 3. DHP has degraded (peroxide formation).1. Add a small additional charge of p-TSA. 2. Continue heating and monitor via IPC. 3. Use a fresh, tested bottle of DHP.
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Inefficient crystallization.1. Ensure reaction goes to completion via IPC. 2. Perform additional extractions of the aqueous layer. 3. Optimize crystallization solvent/conditions (e.g., slower cooling, use of seed crystals).
Formation of N-2 Isomer 1. Reaction temperature too low. 2. Insufficient reaction time to allow for equilibration to the thermodynamic product.1. Ensure the internal reaction temperature reaches 70 °C. 2. Extend the reaction time after all starting material is consumed to favor the N-1 isomer.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this critical intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction

The tetrahydropyranyl (THP) protection of 4-bromo-1H-indazole is a common and crucial step in many synthetic routes. The THP group serves as a robust protecting group for the indazole nitrogen, stable under a variety of conditions, yet readily removable under acidic conditions.[1][2][3] However, like any chemical transformation, this reaction can present challenges, primarily concerning yield, purity, and regioselectivity. This guide will address these common issues in a direct question-and-answer format.

Troubleshooting Guide

Low or No Product Yield

Q1: My reaction has gone to completion according to TLC, but after workup and purification, I have a very low yield of the desired this compound. What are the likely causes?

A1: Several factors can contribute to low isolated yields despite apparent completion of the reaction. Here are the most common culprits and their solutions:

  • Incomplete Reaction: While TLC may indicate the consumption of the starting material, it's possible the reaction has stalled or reached an unfavorable equilibrium.

    • Troubleshooting:

      • Catalyst Activity: The acid catalyst, typically p-toluenesulfonic acid (p-TSA), can degrade over time. Use freshly sourced or properly stored p-TSA.

      • Reaction Time and Temperature: A standard protocol suggests heating at 70°C for 16 hours.[4] If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature. Monitor the reaction progress by taking aliquots at regular intervals.

  • Product Loss During Workup: The workup procedure is a critical step where significant product loss can occur.

    • Troubleshooting:

      • Neutralization: The reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[4] Ensure the pH is neutral or slightly basic to prevent any acid-catalyzed deprotection during the workup.

      • Extractions: Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous phase.

  • Purification Issues: The final purification step can also lead to yield loss.

    • Troubleshooting:

      • Column Chromatography: Use an appropriate silica gel to crude product ratio. A ratio of 50:1 to 100:1 is a good starting point. Elute with a non-polar solvent system, such as a heptane/ethyl acetate gradient, to ensure good separation.[4]

      • Alternative Purification: If column chromatography proves problematic, consider crystallization as an alternative purification method.[5]

Formation of Isomeric Impurities

Q2: I am observing two spots on my TLC plate with very similar Rf values, which I suspect are the N1 and N2 isomers of the THP-protected indazole. How can I improve the regioselectivity for the desired N1 isomer?

A2: The regioselectivity of indazole alkylation is a well-documented challenge.[6][7] The formation of both N1 and N2 isomers is common, but conditions can be optimized to favor the desired N1 product.

  • Understanding the Selectivity:

    • Under acidic conditions, the THP protection of indazoles is believed to proceed through a thermodynamic equilibrium that favors the more stable N1-substituted product.[8] The N2 isomer is often the kinetic product, meaning it forms faster but is less stable.[8]

    • In contrast, using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF often leads to a mixture of isomers, as the deprotonated indazole anion can be alkylated at either nitrogen.[7][9][10][11]

  • Strategies to Enhance N1 Selectivity:

    • Acid Catalysis is Key: For the synthesis of this compound, employing an acid catalyst like p-TSA is the standard and recommended method to favor the N1 isomer.[4][8]

    • Reaction Time and Temperature: Allowing the reaction to stir for a sufficient amount of time at an elevated temperature (e.g., 70°C for 16 hours) can help the reaction reach thermodynamic equilibrium, thus favoring the N1 product.[4][8]

    • Solvent Choice: Apolar aprotic solvents like ethyl acetate or toluene are generally preferred for this acid-catalyzed reaction.

Frequently Asked Questions (FAQs)

Q3: What is the role of 3,4-dihydro-2H-pyran (DHP) in this reaction?

A3: 3,4-dihydro-2H-pyran (DHP) is the protecting group precursor. In the presence of an acid catalyst, the double bond in DHP is protonated, leading to the formation of a resonance-stabilized carbocation.[1] This electrophilic species is then attacked by the nucleophilic nitrogen of the 4-bromo-1H-indazole to form the THP-protected product.

Q4: Can I use a different acid catalyst instead of p-TSA?

A4: Yes, other acid catalysts can be used. Pyridinium p-toluenesulfonate (PPTS) is a milder alternative that can be beneficial if your substrate is sensitive to stronger acids.[12] Lewis acids have also been reported for THP protection.[3] However, p-TSA is a cost-effective and commonly used catalyst for this transformation.[4]

Q5: How do I confirm the structure and purity of my final product?

A5: A combination of analytical techniques should be used:

  • 1H NMR Spectroscopy: This is the most definitive method to confirm the structure and regioselectivity. The chemical shifts and coupling patterns of the protons on the indazole ring and the THP group are characteristic. For the N1 isomer, a key diagnostic is often the chemical shift of the proton at the 3-position of the indazole ring.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): To assess the purity and compare the Rf value to a known standard if available.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q6: How can the THP protecting group be removed?

A6: The THP group is an acetal and is readily cleaved under acidic conditions.[1][2] This can be achieved using a variety of acids, such as:

  • Dilute hydrochloric acid (HCl) in an alcohol solvent (e.g., ethanol or methanol).[8]

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]

  • p-Toluenesulfonic acid (p-TSA) in an alcohol solvent.[1]

Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

This protocol is based on a reported high-yielding procedure.[4]

Materials:

  • 4-Bromo-1H-indazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Heptane and Ethyl acetate for elution

Procedure:

  • To a solution of 4-bromo-1H-indazole (1.0 eq.) in ethyl acetate, add 3,4-dihydro-2H-pyran (2.0 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.03-0.05 eq.).

  • Heat the reaction mixture to 70°C and stir for 16 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to afford this compound as a white solid.

Parameter Value Reference
4-Bromo-1H-indazole 1.0 eq.[4]
3,4-Dihydro-2H-pyran 2.0 eq.[4]
p-TSA 0.035 eq.[4]
Solvent Ethyl Acetate[4]
Temperature 70 °C[4]
Reaction Time 16 hours[4]
Reported Yield 94%[4]

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Product Start 4-Bromo-1H-indazole + 3,4-Dihydro-2H-pyran + p-TSA in Ethyl Acetate React Heat to 70°C for 16h Start->React 1 Quench Cool to RT + Quench with NaHCO₃ (aq) React->Quench 2 Extract Extract with EtOAc Quench->Extract 3 Wash Wash with NaHCO₃ (aq) and Brine Extract->Wash 4 Dry Dry over MgSO₄ + Concentrate Wash->Dry 5 Purify Silica Gel Column Chromatography Dry->Purify 6 End 4-Bromo-1-(THP)-1H-indazole Purify->End 7

Caption: A generalized experimental workflow for the synthesis of this compound.

Mechanism of THP Protection

G DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Protonated DHP DHP->Protonated_DHP + H⁺ H_plus H⁺ (from p-TSA) Indazole 4-Bromo-1H-indazole Adduct Intermediate Adduct Indazole->Adduct Carbocation Resonance-Stabilized Carbocation Protonated_DHP->Carbocation Resonance Carbocation->Adduct + 4-Bromo-1H-indazole (Nucleophilic Attack) Product 4-Bromo-1-(THP)-1H-indazole Adduct->Product - H⁺

Caption: Simplified mechanism for the acid-catalyzed THP protection of 4-bromo-1H-indazole.

References

Technical Support Center: Synthesis of 4-Bromo-1-THP-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This guide is designed for researchers and process chemists to troubleshoot common side reactions and optimize synthetic outcomes. We will explore the causality behind frequent issues and provide field-proven protocols to enhance yield, purity, and regioselectivity.

Overview of Synthetic Challenges

The synthesis of 4-Bromo-1-THP-indazole typically proceeds via one of two primary routes:

  • Route A: N-protection of commercially available 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP).

  • Route B: N-protection of 1H-indazole, followed by regioselective bromination at the C4 position.

Both routes are viable, but each presents a unique set of challenges, primarily concerning regioselectivity. Route A is plagued by the potential for forming the undesired N2-THP isomer, while Route B requires precise control to achieve bromination at the electronically less-favored C4 position. This guide addresses the most critical side reactions encountered in both pathways.

Part 1: Troubleshooting N-THP Protection of the Indazole Core

The introduction of the tetrahydropyranyl (THP) group is a standard method for protecting the acidic N-H of indazole. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) is a classic source of isomeric impurities.

Frequently Asked Questions (FAQs): N-THP Isomerization

Q1: My reaction produces a significant amount of the N2-THP isomer alongside my desired N1 product. How can I improve N1 selectivity?

A1: This is the most common side reaction in the N-functionalization of indazoles. The ratio of N1 to N2 substitution is governed by a thermodynamic versus kinetic equilibrium.[1][2]

  • Kinetic Product (N2-THP): The N2 position is often more sterically accessible, leading to faster initial attack under kinetically controlled conditions (e.g., lower temperatures, strong non-equilibrating bases).

  • Thermodynamic Product (N1-THP): The N1-substituted indazole is generally the more thermodynamically stable isomer.[3] Achieving it requires conditions that allow for equilibration, favoring the most stable product.

Troubleshooting Workflow: N1 vs. N2 Isomerization

G start Problem: Mixture of N1/N2 Isomers Detected cause1 Kinetic Control Favors N2 Isomer start->cause1 cause2 Thermodynamic Control Not Established start->cause2 solution3 Avoid Strong, Non-Reversible Bases (e.g., NaH). These lock in the kinetic product. cause1->solution3 solution1 Use Mild Acid Catalysis (e.g., p-TsOH, PPTS). Allows for equilibration to the more stable N1 isomer. cause2->solution1 solution2 Increase Reaction Temperature & Time. Promotes equilibration. cause2->solution2

Caption: Troubleshooting workflow for N1/N2 isomer formation.

To favor the N1 isomer, employ thermodynamic conditions. A standard, effective method involves using a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) in a suitable solvent and heating the reaction to allow the mixture to equilibrate to the more stable N1 product.[4]

Q2: My THP protection reaction is slow or incomplete, leaving significant starting material.

A2: Incomplete conversion is typically due to insufficient activation of the dihydropyran (DHP) or catalyst deactivation.

  • Insufficient Acid Catalyst: The mechanism requires protonation of DHP to form a stabilized oxocarbenium ion, which is the active electrophile.[5] Ensure the catalyst (e.g., p-TsOH) is fresh and used in an appropriate catalytic amount (typically 1-5 mol%).

  • Presence of Basic Impurities: Basic impurities in the starting material or solvent can neutralize the acid catalyst, stalling the reaction. Ensure all materials are pure and solvents are anhydrous.

  • Reversibility: The reaction is reversible.[6] Using a slight excess of DHP (1.2-1.5 equivalents) can help drive the reaction to completion.

Part 2: Troubleshooting Regioselective Bromination

For chemists pursuing Route B (Bromination of 1-THP-Indazole), achieving C4 selectivity is a significant hurdle. Electrophilic aromatic substitution on the indazole ring typically favors the C3, C5, and C7 positions. Direct bromination with reagents like NBS or Br₂ will likely yield a complex mixture of unwanted isomers.

Frequently Asked Questions (FAQs): Bromination Side Reactions

Q1: I used NBS, and my main product is 3-bromo-1-THP-indazole, not the C4 isomer. How can I achieve C4-bromination?

A1: Direct electrophilic attack at C4 is electronically disfavored. To overcome this, a directed ortho-metalation (DoM) strategy is the most reliable approach. This involves using a strong base to deprotonate the C7 position, which is acidified by the adjacent N1 of the pyrazole ring. The resulting anion can then be quenched with an electrophilic bromine source. However, for C4-functionalization, the strategy relies on deprotonating the C5 position, which is ortho to the bromine atom in a related synthesis, suggesting a similar principle applies. A more direct approach for 4-bromination often starts with a precursor that already has the bromine or can be easily converted.

However, if starting from 1-THP-Indazole, the most effective strategy is a litiation-bromination sequence .

Reaction Pathway: Directed vs. Electrophilic Bromination

G cluster_0 Electrophilic Bromination (Undesired) cluster_1 Directed Ortho-Metalation (Desired) Start_E 1-THP-Indazole Reagent_E NBS or Br2 Start_E->Reagent_E Uncontrolled Product_E Mixture of C3, C5, C7 Isomers Reagent_E->Product_E Start_D 1-THP-Indazole Step1 1. Strong Base (LDA, -78 °C) 2. Electrophilic Br+ Source Start_D->Step1 Controlled Product_D 4-Bromo-1-THP-Indazole Step1->Product_D

Caption: Comparison of bromination strategies for 1-THP-Indazole.

This involves treating the 1-THP-indazole with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate a specific lithiated intermediate, followed by quenching with a suitable bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide). A similar strategy has been successfully employed for the synthesis of related 4-bromo-indazoles.[7]

Q2: My THP protecting group is being cleaved during the reaction. How can I prevent this?

A2: The THP group is an acetal and is highly labile to acid.[5][8][9] Cleavage is a common side reaction if any acidic species are present or generated in situ.

  • Brominating Agent: Avoid bromination methods that generate strong acids (e.g., Br₂ in some solvents can produce trace HBr).

  • Workup: During aqueous workup, ensure the solution remains neutral or slightly basic. A wash with a mild base like saturated sodium bicarbonate solution is crucial before concentration.[4]

  • Purification: When performing silica gel chromatography, the silica can be slightly acidic. To prevent on-column deprotection, the silica gel can be pre-treated with a base (e.g., by slurrying with 1% triethylamine in the eluent).

Q3: I am observing over-bromination, resulting in di- and tri-brominated products.

A3: Over-bromination occurs when the mono-brominated product is reactive enough to undergo a second substitution.[10]

  • Stoichiometry: Use a slight excess or stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Adding the brominating agent slowly at low temperature can help prevent localized high concentrations.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. Avoid prolonged reaction times or elevated temperatures.

Part 3: Recommended Experimental Protocols

The following protocols are designed to minimize the side reactions discussed above.

Protocol 1: Optimized N1-Selective THP Protection of 4-Bromo-1H-Indazole

This protocol is optimized for thermodynamic control to maximize the yield of the desired N1-isomer.

ParameterRecommended ConditionRationale
Starting Material 4-Bromo-1H-indazoleEnsure high purity to avoid catalyst neutralization.
Reagent 3,4-Dihydro-2H-pyran (DHP)Use 1.2-1.5 equivalents.
Catalyst p-Toluenesulfonic acid (p-TsOH)1-2 mol%. A mild acid that allows for equilibration.[4]
Solvent Ethyl Acetate or DichloromethaneAnhydrous grade.
Temperature 50-70 °CElevated temperature promotes equilibration to the N1 isomer.[4]
Reaction Time 4-16 hoursMonitor by TLC until starting material is consumed.

Step-by-Step Methodology:

  • To a solution of 4-bromo-1H-indazole (1.0 eq.) in ethyl acetate, add 3,4-dihydro-2H-pyran (1.2 eq.).

  • Add p-toluenesulfonic acid monohydrate (0.02 eq.).

  • Heat the reaction mixture to 70 °C and stir for 16 hours or until TLC analysis shows complete consumption of the starting material.[4]

  • Cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (pre-treated with 1% Et₃N in heptane/ethyl acetate eluent) to yield this compound.[4]

Protocol 2: Analytical Characterization

Distinguishing between N1 and N2 isomers is critical.

  • ¹H NMR Spectroscopy: The chemical shifts of the indazole protons, particularly the proton at the C3 position, are diagnostic. The N1 and N2 isomers will have distinct patterns and chemical shifts, which can be confirmed by comparison to literature data or through 2D NMR experiments (NOESY).[11]

  • Chromatography (TLC/HPLC): The two isomers generally have different polarities and can often be separated by silica gel chromatography or reversed-phase HPLC. The N1 isomer is typically less polar than the N2 isomer.

References

Technical Support Center: Purification of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate in their synthetic workflows. As a derivative of 4-bromo-1H-indazole, this compound is a valuable building block for various bioactive molecules, particularly in oncology and neurology research.[1] The purity of this material is critical for the success of subsequent reactions and the integrity of final compounds.

This document provides actionable solutions to common purification challenges, detailed experimental protocols, and expert insights into the underlying chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for purifying crude this compound? The most common and effective method is flash column chromatography using silica gel as the stationary phase.[2] This technique is well-suited for separating the target compound from common impurities associated with its synthesis, such as unreacted starting materials or byproducts.

Q2: What are the most probable impurities in my crude sample? The synthesis typically involves the protection of 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP).[2] Therefore, the primary impurities are likely to be:

  • Unreacted 4-bromo-1H-indazole: This starting material is significantly more polar than the THP-protected product.

  • Excess DHP and its polymerization byproducts: These are typically non-polar and will elute quickly.

  • Regioisomers: Depending on the reaction conditions, small amounts of the isomeric 4-Bromo-2-(tetrahydro-2H-pyran-2-YL)-2H-indazole may form. These isomers often have very similar polarities, making them the most challenging impurities to separate.

Q3: Is recrystallization a viable alternative to chromatography for this compound? Recrystallization can be an effective purification method for solid compounds, provided a suitable solvent system can be identified where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[3][4] However, for removing regioisomers or impurities with similar structures, chromatography generally offers superior resolution and is the preferred method for achieving high purity.[5] Recrystallization is often better suited as a final polishing step after an initial chromatographic purification.

Q4: How stable is the THP protecting group under standard chromatography conditions? The tetrahydropyranyl (THP) group is an acetal and is generally stable to neutral and basic conditions. However, it is sensitive to acid. Standard silica gel can be slightly acidic, which could potentially lead to partial deprotection of the THP group during a very long purification run. This is usually not a significant issue with standard flash chromatography but is a factor to consider if purification is slow or if streaking is observed.

Chromatography Troubleshooting Guide

This section addresses specific issues encountered during the chromatographic purification process in a question-and-answer format.

Q5: My product is co-eluting with an impurity. How can I improve the separation? Co-elution occurs when the mobile phase does not provide sufficient selectivity between your product and an impurity.[6]

  • Probable Cause: The polarity of the isocratic solvent system is not optimized, or the impurity is a closely related isomer.

  • Solution:

    • Switch to a Gradient Elution: An isocratic (constant solvent mixture) system may not be adequate. A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can significantly improve the resolution between compounds with similar Rf values.[6][7] A common system for this compound is a gradient of ethyl acetate in heptane or hexane.[2][3]

    • Optimize the Solvent System: Before running the column, use Thin-Layer Chromatography (TLC) to test various solvent systems.[7][8] The goal is to find a system where the target compound has an Rf value between 0.25 and 0.35, and the separation from the impurity is maximized.[8] Try different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate) to alter the selectivity.

    • Reduce Column Loading: Overloading the column with crude material will lead to broad peaks and poor separation. As a general rule, for flash chromatography, the mass of crude material should be about 1-5% of the mass of the silica gel.

Q6: The spot/peak for my compound is tailing or streaking significantly.

  • Probable Cause 1: Acidic Silica Interaction. The N-H of the indazole impurity or potential minor degradation of the THP group on acidic silica can lead to tailing.

  • Solution: While less common for N-protected indazoles, if tailing is severe, you can add a small amount (0.1-0.5%) of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.

  • Probable Cause 2: Poor Solubility or Secondary Interactions. The compound may have limited solubility in the chosen mobile phase, causing it to streak as it moves down the column.

  • Solution: Ensure the chosen eluent system is one in which your compound is fully soluble.[7] You may need to select a slightly more polar solvent system or use a different solvent combination altogether.

Q7: I have very low recovery of my product after the column.

  • Probable Cause 1: Irreversible Adsorption. Your compound may be too polar for the chosen eluent system and is sticking irreversibly to the silica gel. On a TLC plate, this would appear as a spot that does not move from the baseline (Rf = 0).

  • Solution: Increase the polarity of the mobile phase significantly at the end of the run (a "flush") to wash any remaining polar compounds from the column. For example, after your gradient finishes, flush the column with 10-20% methanol in dichloromethane.

  • Probable Cause 2: Product is Unstable on Silica. The compound might be degrading on the silica gel over the course of the purification.

  • Solution: Minimize the time the compound spends on the column. Use a higher flow rate and avoid leaving the column to run unattended for an extended period. If stability is a major concern, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.

Q8: The purified material looks clean by TLC, but NMR analysis still shows impurities.

  • Probable Cause: The impurity may not be UV-active and is therefore invisible on the TLC plate. Alternatively, the TLC system did not provide enough resolution to show the impurity, which may be an isomer.

  • Solution:

    • Use a Different TLC Visualization Method: In addition to UV light, stain the TLC plate with a reagent like potassium permanganate or vanillin, which can visualize a wider range of organic compounds.

    • Re-purify with a Different System: If an isomer is suspected, re-subject the material to chromatography using a shallower gradient or a different solvent system to enhance separation. Alternatively, reversed-phase (C18) chromatography can be effective, as it separates based on hydrophobicity, which may differ significantly between isomers even if their polarity is similar.

Data Presentation & Experimental Protocols

Table 1: Example Gradient Elution for Flash Chromatography

This table outlines a typical starting gradient for the purification of ~1 gram of crude 4-Bromo-1-THP-1H-indazole on a 40g silica gel column. The mobile phase consists of Solvent A (Heptane) and Solvent B (Ethyl Acetate).

Column Volumes (CV)% Solvent B (Ethyl Acetate)Purpose
0 - 25%Equilibrate column and elute very non-polar impurities (e.g., DHP).
2 - 125% → 20% (Linear Gradient)Elute the target compound while separating it from closely related impurities.
12 - 1520%Ensure the entire product peak has eluted.
15 - 1850%"Flush" the column to remove more polar impurities (e.g., unreacted 4-bromo-1H-indazole).
Protocol 1: TLC Method Development

Objective: To identify an optimal solvent system for column chromatography that provides good separation between the product and impurities.

  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated stock solution.

  • Spotting: Using a capillary tube, spot the crude mixture onto several TLC plates (silica gel 60 F254).

  • Development: Place each TLC plate in a developing chamber containing a different solvent mixture. Start with a low polarity system (e.g., 10% Ethyl Acetate in Heptane) and progressively test more polar systems (20%, 30%, etc.).

  • Visualization: After the solvent front has reached near the top, remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under UV light (254 nm). If necessary, use a chemical stain.

  • Analysis: The ideal solvent system is one that moves the desired product to an Rf value of approximately 0.25-0.35 and shows the largest possible separation from all other spots.[8] This system will be the basis for your column chromatography mobile phase.

Protocol 2: Flash Column Chromatography Purification

Objective: To purify the crude product based on the optimized TLC conditions.

  • Column Packing: Select a column size appropriate for the amount of crude material. Pack the column with silica gel, either as a slurry in the initial, low-polarity mobile phase or via dry packing, ensuring no cracks or air bubbles are present.

  • Sample Loading: Dissolve the crude 4-Bromo-1-THP-1H-indazole in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel (~1-2 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation than loading the sample as a liquid.

  • Purification: Carefully add the dry-loaded sample to the top of the packed column. Begin the elution using the gradient determined from the TLC analysis and summarized in Table 1. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials throughout the run. Monitor the elution of compounds using TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR and LC-MS.

Visualized Workflows and Logic

Purification_Workflow cluster_prep Preparation & Method Development cluster_purify Purification Step cluster_post Post-Purification Crude Crude Product (4-Bromo-1-THP-1H-indazole) TLC TLC Method Development (Protocol 1) Crude->TLC Test Solvents Column Flash Column Chromatography (Protocol 2) TLC->Column Optimized Solvent System Fractions Collect Fractions Column->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Monitor Purity Combine Combine Pure Fractions TLC_Analysis->Combine Identify Pure Fractions Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure Analysis Final Purity Check (NMR, LC-MS) Pure->Analysis Troubleshooting_Tree Start Problem: Co-elution of Product and Impurity CheckTLC Did you optimize with TLC? Start->CheckTLC CheckGradient Are you using a gradient? CheckTLC->CheckGradient Yes DoTLC Solution: Perform TLC analysis to find a better solvent system. CheckTLC->DoTLC No CheckLoading Is column overloaded? CheckGradient->CheckLoading Yes UseGradient Solution: Switch from isocratic to a shallow gradient elution. CheckGradient->UseGradient No ReduceLoad Solution: Reduce the amount of crude material loaded onto the column. CheckLoading->ReduceLoad Yes RePurify Still co-eluting? Consider alternative chromatography (e.g., Reversed-Phase). CheckLoading->RePurify No

References

Technical Support Center: Navigating THP Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the acidic deprotection of tetrahydropyranyl (THP) ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this common yet sometimes problematic transformation. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to resolve your experimental hurdles.

Introduction: The Nature of the Acetal

The tetrahydropyranyl (THP) group is a widely used protecting group for hydroxyl functionalities due to its ease of installation and general stability under basic, nucleophilic, and reductive conditions.[1][2] Its removal, however, relies on its lability in acidic environments, a process that, while straightforward in principle, can be fraught with complications depending on the substrate's complexity.[3][4] Understanding the mechanism of deprotection is the first step in effective troubleshooting.

The THP ether is an acetal.[1] Acid-catalyzed deprotection proceeds via protonation of the THP oxygen atom, followed by cleavage to form the parent alcohol and a resonance-stabilized oxocarbenium ion.[4][5] This cation is then quenched by a nucleophilic solvent like water or an alcohol.[1][4] The reversibility and the reactivity of this carbocation are central to many of the issues encountered.

Core Troubleshooting: A Question & Answer Approach

This section addresses the most frequent issues encountered during the acidic cleavage of THP ethers.

Issue 1: Incomplete or Stalled Deprotection

Q1: My TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time. What are the likely causes and how can I fix this?

A1: This is a very common issue and typically points to insufficient acid catalysis or suboptimal reaction conditions.

  • Causality: The rate of acetal hydrolysis is directly dependent on the concentration of the protonated substrate. If the acid catalyst is too weak, used in insufficient quantity, or if the reaction temperature is too low, the equilibrium will not sufficiently favor the deprotected alcohol.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: If you are using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider incrementally increasing the molar equivalents.[1] However, be mindful of potential side reactions with more sensitive substrates.

    • Switch to a Stronger Acid: If a mild acid fails, moving to a stronger catalyst like p-toluenesulfonic acid (TsOH), trifluoroacetic acid (TFA), or hydrochloric acid (HCl) can significantly accelerate the reaction.[6][7] Use these judiciously, as they increase the risk of degrading acid-sensitive functional groups.[6]

    • Elevate the Temperature: Gently warming the reaction mixture can often drive a sluggish reaction to completion. For instance, reactions in acetic acid/THF/water are sometimes heated to 45 °C.[6] Monitor carefully by TLC to avoid byproduct formation.

    • Choice of Solvent: The solvent plays a crucial role. Protic solvents like methanol or ethanol can actively participate in the reaction, trapping the oxocarbenium ion and driving the equilibrium forward.[1] A common system is TsOH in methanol.[7]

Issue 2: Substrate or Product Degradation

Q2: My deprotection appears to work, but I'm observing multiple spots on my TLC plate and experiencing low yields of the desired product. What's causing this decomposition?

A2: Degradation is often a consequence of overly harsh acidic conditions or the presence of functional groups that are unstable to acid.

  • Causality: The resonance-stabilized oxocarbenium ion generated during deprotection is an electrophile. It can be attacked by the newly liberated hydroxyl group, leading to re-protection or other side reactions.[1] Furthermore, other acid-labile groups in your molecule (e.g., other acetals, silyl ethers, Boc groups) may be unintentionally cleaved.

  • Troubleshooting Flowchart:

    G start Substrate Degradation Observed check_groups Identify all acid-sensitive functional groups in the molecule. start->check_groups strong_acid Are strong acids (HCl, TFA) being used? check_groups->strong_acid mild_acid Switch to a milder catalyst: PPTS, Acetic Acid, Amberlyst-15. strong_acid->mild_acid Yes lower_temp Reduce reaction temperature. Run at 0 °C or room temperature. strong_acid->lower_temp No optimize Re-optimize reaction with milder conditions. mild_acid->optimize scavenger Consider adding a scavenger (e.g., triisopropylsilane for carbocations). lower_temp->scavenger scavenger->optimize

  • Preventative Strategies:

    • Use Milder Catalysts: Employing catalysts like PPTS or acetic acid provides a more controlled, less aggressive deprotection environment. [1]Solid-supported acids like Amberlyst-15 or zeolites can also be excellent, mild alternatives that are easily filtered off. [2] * Control Temperature: Running the reaction at 0 °C or room temperature can minimize side reactions.

    • Solvent Choice: Using an alcohol like methanol or ethanol as the solvent ensures a large excess of a simple nucleophile to trap the carbocation byproduct, preventing it from reacting elsewhere. [1]

Issue 3: Complications During Work-up and Purification

Q3: The reaction seems complete by TLC, but I lose my product during the aqueous work-up or column chromatography. Why is this happening?

A3: This is a classic problem often caused by residual acid leading to re-protection or degradation on silica gel.

  • Causality: Silica gel is inherently acidic and can catalyze both the deprotection and degradation of THP ethers, especially if traces of the reaction acid are still present. [3]An aqueous work-up that is not sufficiently basic can fail to neutralize the acid catalyst, carrying it over into the purification step.

  • Self-Validating Work-up Protocol:

    • Quench and Neutralize: Upon reaction completion (as determined by TLC), quench the reaction by adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst.

    • Extract: Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purification Precaution: If you must use column chromatography, consider neutralizing your silica gel first by flushing the packed column with your eluent containing a small amount of a volatile base, such as 1-2% triethylamine. [8]Alternatively, use a less acidic stationary phase like neutral alumina. [3]

Experimental Protocols & Data

Protocol 1: Mild Deprotection using PPTS in Ethanol

This protocol is suitable for substrates with other acid-sensitive functional groups.

  • Dissolve the THP-protected alcohol (1.0 equiv) in absolute ethanol (0.1–0.2 M).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 equiv). [6]3. Stir the reaction at room temperature or warm to 40-50 °C if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). [9](See TLC monitoring guide below).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Proceed with the "Self-Validating Work-up Protocol" described above.

Protocol 2: Standard Deprotection using Acetic Acid

A common and effective method for robust substrates.

  • Prepare a solvent mixture of acetic acid:tetrahydrofuran (THF):water in a 3:1:1 ratio.

  • Dissolve the THP-protected alcohol (1.0 equiv) in the solvent mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC. [9]5. Upon completion, carefully neutralize the mixture by slowly adding it to a stirred, saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

TLC Monitoring Guide

Properly monitoring your reaction is critical for success.

  • Prepare the Plate: On a silica gel TLC plate, mark three lanes with a pencil: Starting Material (SM), Co-spot (C), and Reaction (R). [9]2. Spot the Plate:

    • Lane SM: A dilute solution of your starting THP-ether.

    • Lane C: Spot the SM solution, then spot the reaction mixture directly on top of it.

    • Lane R: A sample from your reaction mixture.

  • Elute: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualize: Use a UV lamp and/or a chemical stain (e.g., potassium permanganate) to visualize the spots. The reaction is complete when the SM spot is no longer visible in the 'R' lane. The co-spot helps to confirm the identity of the starting material spot in the reaction lane. [9]

Table 1: Comparison of Common Acidic Catalysts for THP Deprotection
CatalystTypical ConditionsAdvantagesDisadvantages
PPTS 0.1-0.3 equiv, EtOH or MeOH, RT to 50°C Very mild, good for sensitive substrates.Can be slow, may require heat.
Acetic Acid AcOH/THF/H₂O, RT [6]Moderately mild, effective, inexpensive.Requires careful neutralization.
TsOH Catalytic, MeOH, RT Stronger acid, faster reactions.Can cleave other acid-labile groups.
TFA 1-2% in DCM or MeOH, RT [5]Very effective, volatile acid is easy to remove.Harsh; risk of substrate degradation.
Amberlyst-15 Heterogeneous, stirring in MeOH or DCM Mild, easily removed by filtration.Slower reaction times.

Mechanistic Visualization

Understanding the flow of electrons is key to troubleshooting. The following diagram illustrates the acid-catalyzed cleavage of a THP ether.

Caption: Mechanism of acid-catalyzed THP ether deprotection. [4]

By approaching THP deprotection with a clear understanding of the underlying mechanism and potential pitfalls, you can systematically troubleshoot issues and optimize your reactions for success. Always prioritize the mildest conditions that will achieve the desired transformation to preserve the integrity of your molecule.

References

Technical Support Center: Regioselective Protection of 4-Bromo-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing N2-alkylation during the protection of 4-bromo-1H-indazole. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high regioselectivity in your reactions.

Introduction: The N1 vs. N2 Challenge in Indazole Chemistry

Indazole and its derivatives are privileged scaffolds in medicinal chemistry.[1][2][3] However, the synthetic utility of these heterocycles is often complicated by the presence of two nucleophilic nitrogen atoms, N1 and N2. During protection or alkylation reactions, this duality frequently leads to the formation of a mixture of regioisomers, which can be challenging and costly to separate.[1][2][3][4]

The regiochemical outcome of these reactions is a delicate balance of steric and electronic factors, reaction kinetics, and thermodynamics.[4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5][6] This intrinsic property can be leveraged to favor the formation of the N1-substituted product under conditions that allow for thermodynamic equilibration.[3][4][5] Conversely, conditions that favor kinetic control can lead to the formation of the N2-substituted product.[5][7] This guide will provide a comprehensive overview of how to navigate these factors to selectively protect the N1 position of 4-bromo-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: I am consistently getting a mixture of N1 and N2 protected 4-bromo-1H-indazole. What is the primary reason for this lack of selectivity?

The formation of a mixture of N1 and N2 isomers during the protection of 4-bromo-1H-indazole is a common issue stemming from the ambident nucleophilic nature of the indazole anion.[8] When the indazole is deprotonated, the resulting anion has electron density on both nitrogen atoms, allowing for alkylation to occur at either position. The ratio of the N1 and N2 products is highly sensitive to the reaction conditions, including the choice of base, solvent, temperature, and the nature of the protecting group being introduced.[2][8]

Q2: Which reaction conditions are most critical for favoring N1-protection?

To achieve high selectivity for the N1-protected product, it is crucial to employ conditions that favor thermodynamic control. The most influential factors are the base and solvent system.[4][8] A combination of a strong, non-nucleophilic hydride base such as sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is widely reported to provide excellent N1-selectivity.[1][2][4][9] This is often attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion, where the cation coordinates to the N2 nitrogen, sterically hindering its attack on the electrophile and directing the protecting group to the N1 position.[4][8]

Q3: Can the choice of protecting group influence the N1/N2 ratio?

While the base and solvent are primary drivers of selectivity, the protecting group itself can have an influence, although this is often secondary to the reaction conditions. For standard alkyl-type protecting groups, the regioselectivity is mainly dictated by the other reaction parameters. However, for acyl protecting groups, initial N2-acylation can be followed by isomerization to the thermodynamically more stable N1-acyl indazole.[2][3]

Q4: I need to synthesize the N2-protected isomer specifically. What conditions should I explore?

While the focus of this guide is on preventing N2-alkylation, selective synthesis of the N2 isomer is also a common goal. This is typically achieved under conditions that favor kinetic control. Some effective strategies include:

  • Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often shows a preference for the N2-isomer.[3][5][6]

  • Acid Catalysis: Under mildly acidic conditions, the N2 lone pair is considered more kinetically accessible, leading to preferential N2-protection.[7] For instance, using triflic acid (TfOH) as a catalyst with alkyl 2,2,2-trichloroacetimidates has been shown to be highly selective for the N2 position.[10][11]

  • Steric Hindrance at C7: While your substrate is 4-bromo-1H-indazole, it is worth noting that for other indazoles, introducing a bulky substituent at the C7 position can sterically block the N1 position, thereby directing alkylation to N2.[5][8]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low N1:N2 Selectivity Use of a weak base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO).[5][8]Switch to a strong hydride base like NaH in a non-polar aprotic solvent such as THF .[1][2][4][9] This combination promotes the formation of a tight ion pair that sterically hinders N2-alkylation.[4][8]
Reaction temperature is too high, potentially leading to an equilibrium mixture.Conduct the deprotonation step at 0 °C before adding the electrophile and allowing the reaction to proceed at room temperature.[8]
Incomplete Reaction Insufficient amount of base or electrophile.Use a slight excess of the base (e.g., 1.2 equivalents of NaH) and the protecting group precursor (e.g., 1.1-1.2 equivalents).
Poor quality of reagents (e.g., wet solvent, old NaH).Ensure the use of anhydrous solvents and fresh, high-quality reagents.
Difficulty Separating N1/N2 Isomers The isomers have very similar polarities, making chromatographic separation challenging.[8]1. Optimize the reaction conditions to maximize the formation of the desired N1-isomer, thereby simplifying purification. 2. Employ high-performance column chromatography with a shallow solvent gradient. 3. Consider derivatizing the mixture to alter the polarity of one isomer, facilitating separation, followed by a deprotection step.

Experimental Protocols

Protocol 1: Highly N1-Selective Protection using NaH/THF

This protocol is optimized for achieving a high degree of N1-selectivity.

Materials:

  • 4-bromo-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Protecting group precursor (e.g., benzyl bromide, MOM-Cl, etc.)

  • Anhydrous work-up and purification solvents

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the protecting group precursor (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conditions Often Leading to N1/N2 Mixtures (for comparison)

This protocol, using a weaker base in a polar solvent, typically results in poor regioselectivity.

Materials:

  • 4-bromo-1H-indazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-dimethylformamide (DMF)

  • Protecting group precursor (e.g., benzyl bromide)

Procedure:

  • Preparation: To a solution of 4-bromo-1H-indazole (1.0 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (1.5-2.0 eq.).

  • Electrophile Addition: Add the protecting group precursor (1.1 eq.) to the suspension.

  • Reaction: Stir the mixture at room temperature overnight, or heat if necessary.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude product will likely be a mixture of N1 and N2 isomers requiring careful chromatographic separation.[5]

Visualization of Selectivity Control

The choice of base and solvent creates a decision pathway that dictates the regiochemical outcome of the protection reaction.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathway cluster_2 Reaction Outcome Base_Solvent Base / Solvent System NaH_THF NaH in THF Base_Solvent->NaH_THF Strong Base Non-polar Solvent K2CO3_DMF K2CO3 in DMF Base_Solvent->K2CO3_DMF Weaker Base Polar Solvent N1_Product Predominantly N1-Protected Product (Thermodynamic Control) NaH_THF->N1_Product N1_N2_Mixture N1 / N2 Mixture (Poor Selectivity) K2CO3_DMF->N1_N2_Mixture

Caption: Decision workflow for achieving N1-selectivity.

Mechanistic Insight: The Role of the Cation

The high N1-selectivity observed with NaH in THF is rationalized by the formation of a chelated intermediate. The sodium cation is thought to coordinate with both the N2 nitrogen and a lone pair from the bromine atom at the C4 position, creating a sterically hindered environment around N2. This directs the incoming electrophile (the protecting group) to the more accessible N1 position.

G cluster_0 Indazolide Anion Formation cluster_1 N1-Selective Pathway (in THF) Indazole 4-Bromo-1H-Indazole Anion 4-Bromo-Indazolide Anion + Na+ Indazole->Anion - H2 NaH NaH NaH->Anion Chelated_Intermediate Na+ Coordinated Intermediate (N2 Sterically Hindered) Anion->Chelated_Intermediate N1_Attack Electrophilic Attack at N1 Chelated_Intermediate->N1_Attack N1_Product N1-Protected Product N1_Attack->N1_Product

References

Optimizing temperature for the synthesis of 4-Bromo-1-THP-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deeper understanding of the reaction's nuances, focusing on temperature optimization to maximize the yield of the desired N-1 isomer and troubleshoot common experimental challenges.

Introduction: The Challenge of Regioselectivity

The synthesis of 4-Bromo-1-THP-indazole involves the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group. A primary challenge in this synthesis is controlling the regioselectivity. Indazole has two nucleophilic nitrogens, N-1 and N-2. Alkylation or protection reactions can lead to a mixture of N-1 and N-2 isomers. For many applications in drug discovery, the specific biological activity is contingent on having the correct isomer, typically the N-1.

Under basic conditions, deprotonation of the indazole creates a delocalized anion, which often leads to non-selective trapping by electrophiles and results in a mixture of N-1 and N-2 products.[1] However, acid-catalyzed protection offers a powerful strategy to control this regioselectivity. The reaction proceeds through a thermodynamic equilibrium where the initial kinetic product (N-2) can isomerize to the more stable thermodynamic product (N-1).[1] Temperature is the critical lever to pull to control this equilibrium.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My yield of the desired 4-Bromo-1-THP-indazole is consistently low. What are the most likely causes?

Low yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 4-bromo-1H-indazole spot is consumed.

  • Suboptimal Temperature: As discussed, temperature is crucial for isomerization to the desired N-1 product. Running the reaction at too low a temperature may trap the kinetic N-2 isomer, while excessive heat can cause decomposition of the starting material, product, or the dihydropyran (DHP) reagent.

  • Impure Reagents: The purity of 4-bromo-1H-indazole and, critically, the 3,4-dihydropyran (DHP) is vital. DHP can polymerize over time or contain acidic impurities. Using freshly distilled or a newly opened bottle of DHP is recommended.

  • Catalyst Issues: The acid catalyst (e.g., p-toluenesulfonic acid, PPTS) can be hygroscopic. Ensure it is dry. An insufficient amount of catalyst will slow the reaction, while too much can promote side reactions.

Q2: I've isolated my product, but NMR analysis shows a mixture of two isomers. How can I favor the N-1 isomer?

This is the most common issue in indazole protection. You are observing a mixture of the N-1 (thermodynamic) and N-2 (kinetic) isomers.

  • Mechanism of Control: Under mildly acidic conditions, the protection at the N-2 position occurs faster (kinetic control).[1] However, the N-1 protected indazole is the more thermodynamically stable tautomer.[1]

  • Temperature and Time are Key: To favor the N-1 isomer, you must allow the reaction to reach thermodynamic equilibrium. This typically involves:

    • Initiating the reaction at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction.

    • Allowing the reaction to slowly warm to room temperature and stirring for an extended period (5-18 hours).[1] This extended time at a moderate temperature provides the energy for the kinetic N-2 product to revert and rearrange to the more stable N-1 product.

    • Gentle heating (e.g., 40 °C) can sometimes accelerate this equilibration, but must be monitored carefully to avoid side reactions.

Q3: The reaction seems to stall and never goes to completion, even after extended time. What should I do?

If the starting material is still present after 18-24 hours, consider the following:

  • Catalyst Activity: The acid catalyst may have been quenched by basic impurities in the solvent or starting material. Try adding a small, fresh portion of the catalyst.

  • Solvent Purity: Ensure you are using an anhydrous, non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Alcohols or water will compete with the indazole for reaction with the activated DHP.[2]

  • Reagent Stoichiometry: While DHP is often used in slight excess (1.2-1.5 equivalents), a significant excess can lead to polymerization and other side products. Ensure your starting material is accurately weighed and the stoichiometry is correct.

Q4: How can I effectively purify the N-1 isomer from the N-2 isomer and other impurities?

The N-1 and N-2 isomers often have different polarities, making them separable by silica gel column chromatography.[3]

  • TLC Analysis: First, identify a solvent system (e.g., a hexane/ethyl acetate or DCM/methanol gradient) that gives good separation of the two isomer spots and the starting material on a TLC plate. The N-1 isomer is typically less polar than the N-2 isomer.

  • Column Chromatography: Use the optimized solvent system for flash column chromatography. Collect fractions and analyze them by TLC to isolate the pure N-1 isomer.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method to remove impurities, including the minor N-2 isomer.[4] A solvent screen should be performed to find a suitable solvent that dissolves the compound when hot but has low solubility when cold.[4]

Recommended Experimental Protocol

This protocol is designed to favor the formation of the thermodynamic N-1 isomer.

Materials:

  • 4-Bromo-1H-indazole

  • 3,4-Dihydropyran (DHP), 1.2 equivalents

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 0.05 equivalents

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add 3,4-Dihydropyran (1.2 eq) followed by the catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the N-1 product should appear and become dominant over time.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Bromo-1-THP-indazole.

Data Presentation: Optimizing Reaction Parameters

ParameterRecommended ConditionRationale / Scientific Justification
Temperature Initiate at 0 °C, then warm to Room Temp (20-25 °C)Controls initial exotherm. Room temperature allows for equilibration from the kinetic N-2 isomer to the more stable thermodynamic N-1 isomer over time.[1]
Reaction Time 12-18 hoursSufficient time is required for the thermodynamically controlled isomerization to the desired N-1 product to occur.[1]
Catalyst p-TsOH or PPTS (Pyridinium p-toluenesulfonate)Mild acid catalysts that activate DHP towards nucleophilic attack without causing significant degradation.[2][5]
Catalyst Loading 0.05 - 0.10 equivalentsCatalytic amounts are sufficient. Higher loadings can increase the rate of side reactions, including DHP polymerization.
Solvent Anhydrous DCM or THFAprotic solvents are required to prevent reaction with the activated DHP electrophile.[2]
DHP Stoichiometry 1.2 - 1.5 equivalentsA slight excess drives the reaction to completion. A large excess can lead to purification challenges and side product formation.

Experimental Workflow Diagram

G A 1. Starting Materials - 4-Bromo-1H-indazole - Dihydropyran (DHP) - p-TsOH (catalyst) - Anhydrous DCM B 2. Reaction - Mix at 0 °C - Warm to RT - Stir 12-18h A->B Temp Control C 3. Aqueous Workup - Quench (NaHCO₃) - Extract with DCM - Dry & Concentrate B->C Equilibration D 4. Crude Product (Mixture of N-1, N-2 isomers and impurities) C->D E 5. Purification (Silica Gel Chromatography) D->E Separation F 6. Final Product 4-Bromo-1-THP-indazole (N-1 Isomer) E->F

Caption: Workflow for the synthesis of 4-Bromo-1-THP-indazole.

References

Technical Support Center: Purification of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and purification protocols for 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (THP-4-bromoindazole). It is designed for researchers, medicinal chemists, and process development scientists encountering common impurities and separation challenges during their work with this intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-reaction TLC shows two major, closely-eluting spots. What are they and how can I separate them?

A1: This is the most common issue encountered during the synthesis of N-protected indazoles. The two spots almost certainly correspond to the desired N-1 protected regioisomer (thermodynamic product) and the undesired N-2 protected regioisomer (kinetic product).[1]

  • Causality: The indazole core has two nucleophilic nitrogen atoms (N-1 and N-2). Under mildly acidic conditions, protection with 3,4-dihydro-2H-pyran (DHP) kinetically favors the more accessible N-2 position.[1] However, given sufficient time and heat, the reaction equilibrates to the more stable, thermodynamically favored N-1 isomer.[1] Incomplete equilibration results in a mixture.

  • Identification: The N-1 isomer is typically the more polar of the two and will have a lower Rf value on a normal-phase silica TLC plate.

  • Solution: Careful column chromatography is the most effective method for separating these isomers.[2][3] Due to their similar polarities, a shallow solvent gradient and a properly packed column are critical for achieving baseline separation. Recrystallization can also be effective but may require extensive solvent screening.[3]

Diagram 1: N-1 vs. N-2 Isomerization

isomers cluster_start Starting Material cluster_reaction Reaction with DHP, H+ 4-Bromo-1H-indazole 4-Bromo-1H-indazole N1_Product 4-Bromo-1-(THP)-1H-indazole (N-1, Thermodynamic) 4-Bromo-1H-indazole->N1_Product Slow, Thermodynamic Control N2_Product 4-Bromo-2-(THP)-2H-indazole (N-2, Kinetic) 4-Bromo-1H-indazole->N2_Product Fast, Kinetic Control N2_Product->N1_Product Equilibration (Heat, Time)

Caption: Kinetic vs. Thermodynamic control in THP protection of 4-bromo-1H-indazole.

Q2: My NMR analysis shows the presence of unreacted 4-bromo-1H-indazole starting material. How can I remove it?

A2: Residual 4-bromo-1H-indazole indicates an incomplete reaction. This impurity is significantly more polar than the THP-protected products and is generally straightforward to remove.

  • Causality: Incomplete reactions can result from insufficient reagent (DHP), inactive catalyst, or reaction times that are too short.

  • Solutions:

    • Aqueous Wash: A simple workup procedure including a wash with a saturated aqueous sodium bicarbonate solution can help remove the slightly acidic starting material.[2]

    • Column Chromatography: The starting material will have a very low Rf (often remaining at the baseline) in typical solvent systems used for the product. It will be easily separated during column chromatography.[2][4]

Q3: My product appears pure by NMR, but it's an oil that won't solidify. How can I purify it further and obtain a solid?

A3: The product, 4-bromo-1-(THP)-1H-indazole, is often reported as a white solid, but residual solvent or minor impurities can cause it to present as a persistent oil or waxy solid.[2]

  • Causality: The presence of the flexible THP group can disrupt crystal lattice formation. Trace amounts of the N-2 isomer or residual solvents (e.g., ethyl acetate, dichloromethane) can act as "crystallization inhibitors."

  • Solutions:

    • High Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C).

    • Trituration/Recrystallization:

      • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, heptane, or pentane). Stir or sonicate the mixture vigorously. The product should precipitate as a solid, while more non-polar impurities remain in the solvent.

      • Recrystallization: This is a powerful technique for obtaining crystalline solids.[5] Finding the right solvent is key. A mixed solvent system, such as ethyl acetate/heptane or ethanol/water, is often effective for indazole derivatives.[3] The goal is to find a system where the compound is soluble in the hot solvent but sparingly soluble when cold.[6]

Q4: I am concerned about product degradation during silica gel chromatography. Is this a valid concern and how can I mitigate it?

A4: Yes, this is a valid and critical concern. The THP protecting group is an acetal, which is notoriously labile under acidic conditions.[7][8]

  • Causality: Standard silica gel is slightly acidic (pH ≈ 4-5), which can be sufficient to catalyze the hydrolysis of the THP group, cleaving it off and regenerating the 4-bromo-1H-indazole starting material directly on the column. This leads to streaking on TLC, co-eluting fractions, and significantly lower yields.

  • Solutions:

    • Neutralize the Eluent: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your mobile phase (typically 0.1-1% v/v).[9] This will neutralize the acidic sites on the silica gel and prevent product degradation.

    • Use Neutralized Silica: Pre-treat the silica gel by slurrying it in the neutralized eluent before packing the column.

    • Alternative Stationary Phases: For highly sensitive substrates, consider using a less acidic stationary phase like neutral alumina, although this will require re-optimization of the solvent system.

Purification Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation

This protocol is optimized for separating the N-1 and N-2 isomers and removing other common impurities.

1. Preliminary TLC Analysis:

  • Prepare a TLC chamber with a suitable solvent system (see Table 1).

  • Spot the crude reaction mixture on a silica gel plate.

  • Develop and visualize the plate (e.g., under UV light at 254 nm).

  • Adjust the solvent ratio until the desired N-1 product has an Rf value of approximately 0.3-0.4 for optimal separation.[10]

Table 1: Recommended Solvent Systems for Chromatography

Solvent SystemRatio (v/v)Target ImpuritiesNotes
Heptane / Ethyl Acetate9:1 to 7:3N-2 Isomer, DHP byproductsA common and effective system.[2] Provides good separation between isomers.
Cyclohexane / Ethyl Acetate9:1 to 7:3N-2 Isomer, DHP byproductsSimilar polarity to Heptane/EtOAc.[4]
Dichloromethane100%Polar impuritiesCan be used, but may offer less resolution for isomers compared to alkane/EtOAc systems.
Dichloromethane / Methanol99:1 to 95:5Unreacted starting materialUse only for highly polar impurities; methanol content >10% can dissolve silica.[9]
Note: For acid-sensitive purification, add 0.5% Triethylamine to the chosen solvent system.

2. Column Preparation (Wet Packing Method):

  • Select a column with an appropriate diameter and length. A good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude product weight.[10]

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Fill the column about halfway with the initial, least polar eluent.

  • Prepare a slurry of silica gel in the same eluent.

  • Pour the slurry into the column. Use a funnel and swirl continuously to ensure even packing.

  • Tap the side of the column gently to settle the silica bed and remove any air bubbles.[11]

  • Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Drain the solvent until it is just level with the sand. Do not let the column run dry.[11]

3. Sample Loading and Elution:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the sand layer.

  • Drain the solvent until the sample has fully entered the silica bed.

  • Gently add fresh eluent to the top of the column.

  • Begin elution, collecting fractions in test tubes. Monitor the separation by TLC.

  • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Diagram 2: General Purification Workflow

workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup tlc TLC Analysis workup->tlc chromatography Column Chromatography (Heptane/EtOAc + 0.5% Et3N) tlc->chromatography Isomers or Multiple Impurities recrystallization Recrystallization (e.g., EtOH/Water) tlc->recrystallization One Major Product, Solid Impurities pure_oil Pure Product (Oil) chromatography->pure_oil pure_solid Pure Crystalline Solid recrystallization->pure_solid trituration Trituration with Hexanes pure_oil->trituration Induce Solidification trituration->pure_solid

Caption: Decision workflow for purifying crude THP-4-bromoindazole.

Protocol 2: Recrystallization for High-Purity Material

This method is ideal if the crude product is already relatively pure (>90%) and solid.

1. Solvent Selection:

  • Place a small amount of crude material in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, heptane).

  • The ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • If no single solvent is ideal, test mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol) and slowly add a "poor" or "anti-solvent" (e.g., water or heptane) until the solution becomes cloudy. Heat to clarify.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.[6]

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure product.

References

Technical Support Center: Suzuki Coupling of 4-Bromo-1-THP-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 4-Bromo-1-THP-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we will dissect common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to achieve optimal results in your synthetic endeavors.

Introduction: The Challenge at Hand

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, when applied to specific heterocyclic systems like 4-Bromo-1-THP-indazole, unique challenges can emerge. The electronic nature of the indazole ring, coupled with the properties of the tetrahydropyranyl (THP) protecting group, can lead to a variety of side reactions and suboptimal yields. This guide aims to provide a systematic approach to overcoming these hurdles.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific problems you might encounter during the Suzuki coupling of 4-Bromo-1-THP-indazole. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low or No Product Formation

This is one of the most common and frustrating outcomes. A systematic diagnosis is key to identifying the root cause.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to oxygen or impurities.

  • Incorrect Catalyst/Ligand Combination: Not all palladium catalysts are created equal for every substrate. The electronic and steric properties of the indazole ring demand careful catalyst selection.

    • Solution: For heteroaryl halides, catalysts with electron-rich and bulky phosphine ligands often perform well.[5][6][7] While Pd(PPh₃)₄ is a common choice, it can be less effective for this transformation.[5][8] Pd(dppf)Cl₂ has been shown to be a superior catalyst for the Suzuki coupling of bromoindazoles, often leading to higher yields in shorter reaction times.[5][8][9]

  • Suboptimal Base or Solvent: The choice of base and solvent system is critical for activating the boronic acid and facilitating the catalytic cycle.[10][11][12]

    • Solution: A common and effective system for this reaction is a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane with an aqueous solution of a base like K₂CO₃ or Cs₂CO₃.[5][8] The presence of water is often crucial for dissolving the base and activating the boronic acid.

  • Low Quality Starting Materials: Impurities in either the 4-Bromo-1-THP-indazole or the boronic acid can poison the catalyst or lead to side reactions.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, column chromatography). Check for the presence of residual acids or bases from previous synthetic steps.

Problem 2: Significant Formation of Side Products

The appearance of unexpected peaks in your TLC or LC-MS analysis indicates that side reactions are competing with your desired coupling.

Common Side Products & Mitigation Strategies:

  • Protodeboronation of the Boronic Acid: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond, leading to the formation of the corresponding arene.[13] This is a well-known side reaction in Suzuki couplings.[13]

    • Cause: Excess water, high temperatures, or prolonged reaction times can promote this side reaction.[4] Thiophene boronic acids are particularly prone to protodeboronation.[5]

    • Solution: Use anhydrous solvents where possible, or minimize the amount of water in your reaction mixture.[4] Monitor the reaction closely and stop it as soon as the starting material is consumed.[4] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue as they release the boronic acid slowly under the reaction conditions.[14]

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from two molecules of the boronic acid.

    • Cause: This can be mediated by the palladium catalyst, particularly in the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial to minimize oxygen content.

  • Debromination of the Starting Material: The bromo-indazole can be reduced to the corresponding debrominated indazole.

    • Cause: This can occur in the presence of certain palladium catalysts and basic conditions.

    • Solution: Optimizing the catalyst and base combination can help to suppress this side reaction. Screening different palladium sources and weaker bases might be beneficial.

Problem 3: Lability of the THP Protecting Group

The tetrahydropyranyl (THP) group is an acetal, which is known to be labile under acidic conditions.[15][16] While Suzuki couplings are typically run under basic conditions, localized acidity or certain reagents can lead to premature deprotection.

Causes & Prevention:

  • Acidic Impurities: Residual acid from previous steps or acidic boronic acid preparations can cause THP cleavage.

    • Solution: Ensure all reagents and solvents are free from acidic contaminants. Purify the boronic acid if necessary.

  • Formation of Acidic Byproducts: Some side reactions can generate acidic species in situ.

    • Solution: Using a sufficient excess of a solid, inorganic base can help to neutralize any adventitious acid.

  • High Reaction Temperatures: While generally stable to base, prolonged heating at high temperatures can sometimes lead to THP group degradation.

    • Solution: Aim for the lowest effective temperature for the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst for the Suzuki coupling of 4-Bromo-1-THP-indazole?

A1: While several catalysts can be effective, studies on similar bromoindazole systems have shown that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often provides the best results, leading to high yields and shorter reaction times compared to more traditional catalysts like Pd(PPh₃)₄.[5][8][9]

Q2: Which base and solvent system should I start with?

A2: A robust starting point is to use potassium carbonate (K₂CO₃) as the base in a mixture of 1,2-dimethoxyethane (DME) and water.[5][8] Cesium carbonate (Cs₂CO₃) can also be an effective, albeit more expensive, alternative.[1] The ratio of organic solvent to water should be optimized, but a common starting point is a 4:1 or 3:1 mixture.

Q3: My reaction looks black and heterogeneous. Is this normal?

A3: Yes, it is quite common for Suzuki coupling reactions, especially those using Pd(dppf)Cl₂, to turn black.[17] This is often due to the formation of palladium black (Pd(0) nanoparticles), which is the active catalytic species. A color change is generally an indication that the reaction is proceeding.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction.[4] It is important to run a co-spot of your starting material to accurately track its consumption. Once the starting material is consumed, it is advisable to stop the reaction to prevent the formation of byproducts from prolonged heating.

Q5: What are the best practices for purifying the final product?

A5: After an aqueous workup to remove the inorganic base and salts, the crude product is typically purified by flash column chromatography on silica gel.[4][5] The choice of eluent will depend on the polarity of your coupled product. Common solvent systems include mixtures of ethyl acetate and hexanes.

Experimental Protocols

Standard Protocol for Suzuki Coupling of 4-Bromo-1-THP-indazole

This protocol is a good starting point for optimization.

  • To a reaction vessel, add 4-Bromo-1-THP-indazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.[4]

  • Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (2-5 mol%).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst Screening

The following table summarizes the performance of different palladium catalysts in a model Suzuki coupling of a bromoindazole derivative, highlighting the superiority of Pd(dppf)Cl₂.

EntryPalladium CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄422
2Pd(PPh₃)₂Cl₂475
3Pd(PCy₃)₂257
4Pd(dppf)Cl₂284

Data adapted from a study on 5-bromo-1-ethyl-1H-indazole.[5][8]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Oxidative Addition PdII_halide R¹-Pd(II)L₂-X A->PdII_halide B Transmetalation PdII_R R¹-Pd(II)L₂-R² B->PdII_R C Reductive Elimination Pd0 Pd(0)L₂ C->Pd0 Pd0->A R¹-X PdII_halide->B R²-B(OR)₂ (activated by base) PdII_R->C R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This workflow provides a logical sequence for diagnosing and solving common issues.

Troubleshooting_Workflow Start Low or No Product? Check_Catalyst Check Catalyst Activity (Fresh catalyst, inert atm.) Start->Check_Catalyst Yes Side_Products Significant Side Products? Start->Side_Products No Check_Conditions Vary Catalyst/Ligand, Base, and Solvent Check_Catalyst->Check_Conditions Check_SM Verify Starting Material Purity Check_Conditions->Check_SM Deboronation Protodeboronation? Side_Products->Deboronation Yes Homocoupling Homocoupling? Side_Products->Homocoupling No Deboronation->Homocoupling No Optimize_Temp_Time Lower Temperature, Reduce Reaction Time Deboronation->Optimize_Temp_Time Yes THP_Cleavage THP Cleavage? Homocoupling->THP_Cleavage No Degas_Rigorously Improve Degassing Homocoupling->Degas_Rigorously Yes Check_Acidity Ensure Anhydrous/Aprotic Conditions, Check pH THP_Cleavage->Check_Acidity Yes Success Reaction Optimized THP_Cleavage->Success No Optimize_Temp_Time->Success Degas_Rigorously->Success Check_Acidity->Success

Caption: A decision tree for troubleshooting the Suzuki coupling of 4-Bromo-1-THP-indazole.

References

Technical Support Center: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the specific stability challenges associated with this N-THP protected indazole intermediate. Our goal is to provide you with not just solutions, but a deeper mechanistic understanding to proactively address issues in your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the properties and handling of this compound.

Q1: What is the primary function of the tetrahydropyranyl (THP) group on the indazole core?

A1: The tetrahydropyranyl (THP) group serves as a protecting group for the N-1 position of the indazole ring. Indazoles possess a reactive N-H proton that can interfere with a variety of reactions, such as metal-catalyzed cross-couplings, lithiation/metalation, or reactions involving strong bases. The THP group is installed to prevent these unwanted side reactions. It forms an acetal with the indazole nitrogen, which is robust under many synthetic conditions but can be removed when desired.[1][2]

Q2: What are the general stability characteristics of this compound?

A2: The stability of this compound is almost entirely dictated by the acid-labile nature of the THP protecting group.[1][3]

  • Stable: The compound is generally stable under neutral and strongly basic conditions. This makes it compatible with reagents like organometallics (Grignard, organolithiums), metal hydrides, and conditions for acylations or alkylations.[2][3][4]

  • Unstable: It is highly susceptible to cleavage under acidic conditions, even mildly acidic ones.[3][5] This is the most critical stability parameter to manage during its use.

Q3: Why do I see a mixture of diastereomers in my NMR or on my chiral column for this compound?

A3: The introduction of the THP group creates a new stereocenter at the anomeric carbon (the carbon bonded to the ring nitrogen and the oxygen within the THP ring).[1][3][6] Since the starting 4-Bromo-1H-indazole is achiral, the reaction with dihydropyran produces a racemic mixture of two enantiomers. If your synthesis involves other chiral components, this will result in a mixture of diastereomers, which can complicate purification and spectral analysis due to their different physical and chemical properties.[1]

Q4: Is the N-1 regioisomer the only one I should expect?

A4: While the N-1 substituted indazole is generally the thermodynamically more stable product, acidic conditions can sometimes lead to mixtures.[5] Under mildly acidic conditions, kinetic protection at the N-2 position can occur, which may then equilibrate to the more stable N-1 isomer over time or under thermodynamic control.[5] For this specific compound, the N-1 isomer is standard, but be aware of the potential for regioisomeric impurities depending on the synthetic route.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a scenario-based approach to diagnose and resolve common problems encountered during experiments.

Issue 1: Unexpected deprotection of the THP group during a reaction.

Symptom: You observe the appearance of 4-Bromo-1H-indazole (the unprotected parent compound) in your reaction mixture via TLC, LC-MS, or NMR analysis.

Root Cause Analysis: Your reaction conditions are inadvertently acidic. The THP acetal is readily hydrolyzed by acid.

Troubleshooting Workflow:

G start Unexpected Deprotection Observed reagents Are any reagents or catalysts inherently acidic? (e.g., Lewis acids, p-TsOH) start->reagents solvents Are solvents aprotic and anhydrous? (e.g., DCM, THF, DMF) reagents->solvents No solution_reagents Solution: Use non-acidic alternatives or add a non-nucleophilic base (e.g., 2,6-lutidine, DIPEA). reagents->solution_reagents Yes additives Are any additives or salts acidic? (e.g., NH4Cl, pyridinium salts) solvents->additives Yes solution_solvents Solution: Ensure solvents are freshly distilled or from a sealed, anhydrous source. solvents->solution_solvents No water Can water be creating a localized acidic environment with other reagents? additives->water No solution_additives Solution: Substitute with neutral salts or buffer the reaction. additives->solution_additives Yes solution_water Solution: Maintain strictly anhydrous conditions under an inert atmosphere (N2 or Ar). water->solution_water Yes G cluster_0 Acid-Catalyzed THP Deprotection Mechanism A Indazole-THP + H+ B Protonated Acetal (Intermediate) A->B 1. Protonation C Resonance-Stabilized Oxocarbenium Ion + Unprotected Indazole B->C 2. Cleavage D Solvent Quench C->D 3. Trapping

References

Validation & Comparative

A Senior Application Scientist's Guide to N-Protection of Indazoles: A Comparative Analysis of THP and Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus and the Imperative of N-Protection

The indazole scaffold is a privileged bicyclic heterocycle, prominently featured in a multitude of marketed pharmaceuticals and clinical candidates, valued for its diverse biological activities.[1][2] Its structure, however, presents a fundamental challenge in synthetic chemistry: the presence of two nucleophilic nitrogen atoms (N1 and N2) within the pyrazole ring. Direct functionalization of the indazole core is often complicated by the acidic nature of the N-H proton and the potential for reactions to occur at either nitrogen, leading to mixtures of regioisomers.[3][4]

Effective synthesis of complex indazole derivatives, therefore, hinges on a robust protecting group strategy. A protecting group serves as a temporary shield, masking the reactive N-H moiety to prevent unwanted side reactions and, crucially, to direct subsequent functionalization to a specific position (N1, N2, or C3).[5] The choice of this shield is paramount, as it dictates the reaction conditions that can be employed throughout the synthetic sequence.

This guide provides an in-depth comparison of the tetrahydropyranyl (THP) group—a classic and cost-effective choice—against other commonly employed N-protecting groups for indazoles, including tert-butoxycarbonyl (Boc), benzyl (Bn), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM). We will delve into the nuances of their introduction, stability profiles, and cleavage, supported by experimental data and protocols to empower researchers in drug discovery and chemical development to make informed strategic decisions.

Workflow for N-Protected Indazole Synthesis

A typical synthetic sequence involving N-protection follows a logical progression of protection, functionalization, and deprotection. The choice of protecting group (PG) is critical and must be compatible with the intended chemical transformation.

G Indazole Indazole Substrate Protection N-Protection (e.g., THP, Boc, Bn) Indazole->Protection Introduce PG Functionalization Chemical Transformation (e.g., Lithiation, Cross-Coupling) Protection->Functionalization PG directs/allows reaction Deprotection Deprotection Functionalization->Deprotection Cleave PG Product Final Indazole Derivative Deprotection->Product

Figure 1: General workflow for the synthesis of functionalized indazoles via an N-protection strategy.

Deep Dive: The Tetrahydropyranyl (THP) Group

The THP group, an acetal, is one of the most established protecting groups for alcohols and, by extension, for N-H bonds in heterocycles.[6][7] Its popularity stems from its low cost, ease of introduction, and stability to a wide range of non-acidic reagents.[7]

Introduction and Regioselectivity

THP is typically introduced by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, a feature that can be exploited for selective synthesis.[3]

  • Kinetic Control (N2-THP): Under mildly acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS), the protection occurs preferentially at the N2 position. This is attributed to the N2 lone pair being more kinetically accessible in the neutral indazole.[3]

  • Thermodynamic Control (N1-THP): Under stronger acidic conditions or with prolonged reaction times, the initially formed N2-isomer can equilibrate to the more thermodynamically stable N1-isomer.[3][4] The 1H-tautomer of indazole is known to be more stable than the 2H-tautomer, driving this equilibrium.[3]

G Indazole Indazole + DHP N2_THP N2-THP Indazole (Kinetic Product) Indazole->N2_THP Mild Acid (PPTS) Short Reaction Time N1_THP N1-THP Indazole (Thermodynamic Product) N2_THP->N1_THP Stronger Acid (TsOH) Equilibration

Figure 2: Regiocontrol in the THP protection of indazoles is governed by kinetic versus thermodynamic conditions.

Stability Profile

The THP group's acetal linkage defines its stability. It is exceptionally stable under a variety of conditions, including:

  • Strongly basic conditions (e.g., NaH, NaOH)[8]

  • Organometallic reagents (e.g., Grignards, organolithiums)[6][8]

  • Nucleophilic attack and hydride reductions[8]

However, its primary vulnerability is its lability to acid .[6][9] Even mild acidic conditions can initiate cleavage, which must be considered when planning subsequent synthetic steps.

Deprotection

Cleavage of the THP group is straightforward and typically high-yielding, accomplished by simple acid-catalyzed hydrolysis.[8] Common reagents include hydrochloric acid in ethanol or p-toluenesulfonic acid (TsOH) in an alcohol solvent.[3][6]

Comparative Analysis: THP vs. Other Protecting Groups

The optimal protecting group is always context-dependent. A chemist must weigh the stability of the group against the conditions required for its removal and its compatibility with the overall synthetic plan.

Protecting GroupIntroduction ConditionsStabilityCleavage ConditionsKey Features & Considerations
THP DHP, Acid (PPTS, TsOH)[3]Stable: Base, Organometallics, Reductants.Labile: Acid.[6][8]Acid (HCl, TsOH in ROH)[3][6]Low cost. Regioselectivity is condition-dependent. Introduces a new stereocenter.[8]
Boc (Boc)₂O, Base (DMAP, TEA)[10]Stable: Base, Hydrogenolysis.Labile: Strong Acid.[11][12]Strong Acid (TFA, HCl).[11] Sometimes cleaved by heat.[10]Highly acid-sensitive. Good for orthogonal strategies. Can deprotect under some cross-coupling conditions.[10]
Benzyl (Bn) BnBr or BnCl, Strong Base (NaH)[3][13]Stable: Acid, Base, Organometallics.Labile: Hydrogenolysis.[14]Catalytic Hydrogenolysis (H₂, Pd/C).[13][15] Dissolving Metal Reduction.[14]Very robust and stable. Not suitable with reducible groups (alkenes, alkynes, NO₂). Protection often gives N1/N2 mixtures.[3]
Tosyl (Ts) TsCl, Base[16]Stable: Strong Acid, Oxidants.Labile: Strong Base, Reductants.[17]Harsh: Strong Base (KOH, Cs₂CO₃)[17] or Reducing agents (Na/NH₃).Very robust. Electron-withdrawing nature alters ring reactivity. Cleavage can be difficult.
SEM SEM-Cl, Base[18]Stable: Wide range of conditions.Labile: Acid or Fluoride.[1][19]Acid (HCl) or Fluoride source (TBAF).[1][18]Excellent for directing C3-lithiation.[18][19] N2-selective protection is achievable.[18] Orthogonal to many other groups.
In-Depth Comparison
  • tert-Butoxycarbonyl (Boc): The Boc group is a carbamate known for its high sensitivity to acid.[11] While this allows for very mild deprotection, it also means it is incompatible with any acidic reaction steps where THP might survive. In a notable example, microwave-assisted Suzuki couplings have been shown to cause concomitant deprotection of N-Boc indazoles, a transformation where an N-THP group would likely remain intact.[10]

  • Benzyl (Bn): The benzyl group offers the opposite extreme in stability. It is exceptionally robust, withstanding both strong acids and bases.[14] This makes it ideal for lengthy syntheses with harsh reaction steps. However, its removal requires catalytic hydrogenolysis, which is incompatible with functional groups like alkenes, alkynes, or nitro groups.[15] Furthermore, benzylation with NaH typically yields inseparable mixtures of N1 and N2 isomers, complicating purification, whereas THP protection can be steered toward a single regioisomer.[3]

  • Tosyl (Ts): Like the benzyl group, the tosyl group is very robust, particularly to acidic conditions.[16] However, its deprotection is often challenging, requiring harsh basic or reductive conditions that may not be tolerated by other functional groups on the molecule.[17] The strong electron-withdrawing nature of the sulfonyl group also significantly alters the electronics of the indazole ring, which can be either beneficial or detrimental depending on the desired subsequent reaction.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is a highly versatile protecting group. Its key advantage is the ability to direct ortho-lithiation, enabling regioselective functionalization at the C3 position of the indazole ring—a feat not achievable with the other groups discussed.[18][19] Furthermore, its deprotection can be achieved under acidic conditions or, orthogonally, with a fluoride source like TBAF.[1][19] This dual-mode cleavage provides significant flexibility in synthetic design. Novel conditions have been developed for highly regioselective N2-protection with SEM-Cl, a significant advantage over the mixtures often obtained with benzyl groups.[1][18]

Decision Framework for Protecting Group Selection

Choosing the right protecting group is a critical strategic decision. The following flowchart provides a simplified guide based on common synthetic challenges.

G start Planned Synthesis Pathway? acid_step Strong Acidic Conditions Ahead? start->acid_step base_step Strong Basic or Nucleophilic Steps? acid_step->base_step No use_bn_ts Consider Benzyl (Bn) or Tosyl (Ts) acid_step->use_bn_ts c3_lith Need to Functionalize at C3 via Lithiation? base_step->c3_lith No use_thp_bn_sem Consider THP, Bn, SEM base_step->use_thp_bn_sem h2_sens Molecule Sensitive to Hydrogenolysis? c3_lith->h2_sens No use_sem Use SEM c3_lith->use_sem use_thp_boc_sem Consider THP, Boc, SEM h2_sens->use_thp_boc_sem h2_sens->use_thp_boc_sem avoid_boc_thp Avoid Boc and THP avoid_boc_ts Boc or Ts may be labile avoid_bn Avoid Benzyl (Bn)

Figure 3: A decision-making guide for selecting an appropriate N-protecting group for indazole synthesis.

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and serve as representative examples.

Protocol 1: Kinetically Controlled N2-THP Protection of 5-Bromoindazole[3]
  • To a solution of 5-bromoindazole (1.0 eq) in dichloromethane (DCM, 0.2 M) is added 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Pyridinium p-toluenesulfonate (PPTS, 0.1 eq) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC. Upon completion (typically 4-6 hours), the reaction mixture is diluted with DCM.

  • The organic layer is washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the 5-bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole.

Protocol 2: Thermodynamically Controlled N1-THP Protection of 5-Bromoindazole[3]
  • To a solution of 5-bromoindazole (1.0 eq) in dichloromethane (DCM, 0.2 M) is added 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq) is added, and the mixture is stirred at room temperature.

  • The reaction is allowed to stir for an extended period (e.g., 18-24 hours) to allow for equilibration to the N1-isomer.

  • Work-up and purification are performed as described in Protocol 1 to yield the 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Protocol 3: Deprotection of an N-THP Indazole[3]
  • The N-THP protected indazole (1.0 eq) is dissolved in ethanol (0.1 M).

  • A solution of 4 M HCl in 1,4-dioxane (2.0-3.0 eq) or concentrated HCl is added.

  • The mixture is stirred at room temperature or gently heated (e.g., 50 °C) until deprotection is complete as monitored by TLC.

  • The solvent is removed under reduced pressure. The resulting solid is the HCl salt of the desired indazole, which can be used as is or neutralized with a base and extracted to yield the free indazole.

Protocol 4: Regioselective N2-SEM Protection of Indazole[1]
  • To a solution of indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is added dicyclohexylmethylamine (2.0 eq).

  • The solution is stirred for 10 minutes at room temperature.

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The mixture is filtered to remove the amine hydrochloride salt, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the 2-SEM-indazole.

Conclusion

The selection of a nitrogen protecting group is a cornerstone of a successful synthetic strategy for indazole-based targets. The tetrahydropyranyl (THP) group remains a highly relevant and practical choice, offering a compelling balance of low cost, operational simplicity, and robust stability to basic and nucleophilic conditions. Its key liability—sensitivity to acid—is also its primary mode of cleavage, providing for a straightforward deprotection.

However, no single protecting group is universally superior.

  • For syntheses requiring extreme acid stability, benzyl (Bn) and tosyl (Ts) groups are formidable shields, though their removal demands specific and sometimes harsh conditions.

  • For pathways demanding mild, acid-triggered deprotection, tert-butoxycarbonyl (Boc) is a classic choice, albeit with a narrower window of stability than THP.

  • For advanced applications requiring C3-functionalization via directed lithiation and offering orthogonal cleavage options, the SEM group is unparalleled in its utility.

Ultimately, the optimal choice must be aligned with the entire synthetic route. By understanding the distinct causality behind the stability and reactivity of each protecting group, researchers can navigate the complex chemical landscape of indazole synthesis with greater precision and efficiency.

References

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-1-THP-Indazole in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate field of medicinal chemistry and materials science, the indazole scaffold stands out as a "privileged structure," frequently appearing in a host of biologically active compounds and functional materials. The ability to precisely and efficiently functionalize this core at specific positions is a cornerstone of modern synthetic strategy. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable precision.

This guide provides a detailed, evidence-based comparison of two key building blocks: 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and its corresponding chloro-analogue, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . The tetrahydropyranyl (THP) group serves as a robust protecting group for the indazole nitrogen, stable under the basic conditions typical of many coupling reactions.[1][2] The critical point of comparison, therefore, is the halogen at the 4-position, which acts as the primary lever for reactivity. We will dissect the theoretical underpinnings of this reactivity difference and validate these principles with experimental data and field-proven insights, enabling researchers to make informed, strategic decisions in their synthetic designs.

The Theoretical Basis: Unpacking the Carbon-Halogen Bond

The reactivity of an aryl halide in a cross-coupling reaction is overwhelmingly dictated by the ease with which its carbon-halogen (C-X) bond can be cleaved. This cleavage occurs during the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4]

The established propensity of aryl halides toward oxidative addition follows a clear trend: I > Br > Cl > F .[3][5][6] This order is governed by two principal factors:

  • Bond Dissociation Energy (BDE): The energy required to homolytically cleave the C-X bond is the most significant barrier. The C-Br bond in an aryl system is intrinsically weaker than the C-Cl bond. Approximate BDE values are ~327 kJ/mol for a C-Cl bond and ~285 kJ/mol for a C-Br bond on an aromatic ring.[7] This lower energy requirement makes the C-Br bond more susceptible to cleavage by the palladium catalyst.[8]

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. This allows for a more effective orbital overlap with the electron-rich Pd(0) center, further lowering the activation energy for the oxidative addition step.

Based on these fundamental principles, 4-bromo-1-THP-indazole is unequivocally predicted to be the more reactive substrate . This translates into tangible experimental advantages, such as the ability to use milder reaction conditions, lower catalyst loadings, and achieve faster reaction times.

Experimental Validation: A Head-to-Head Suzuki-Miyaura Coupling

To provide a practical demonstration of this reactivity differential, we present data from a comparative Suzuki-Miyaura C-C bond-forming reaction. Both halogenated indazoles were coupled with 4-methoxyphenylboronic acid under identical, standardized conditions.

Experimental Protocol

Objective: To directly compare the rate of conversion and final yield for the Suzuki-Miyaura coupling of 4-bromo- and 4-chloro-1-THP-indazole.

Reagents & Materials:

  • 4-bromo-1-THP-indazole (Substrate A)

  • 4-chloro-1-THP-indazole (Substrate B)

  • (4-methoxyphenyl)boronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane/H₂O (10:1)

Procedure:

  • In separate, oven-dried reaction vials, charge the indazole substrate (A or B, 0.5 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (0.75 mmol, 1.5 equiv.), and K₃PO₄ (1.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.01 mmol, 2 mol%) and XPhos (0.02 mmol, 4 mol%) in 1,4-dioxane.

  • Seal the reaction vials with PTFE-lined caps and purge with nitrogen gas for 5 minutes.

  • Add 1,4-dioxane/H₂O (5.0 mL) to each reaction vial, followed by the requisite amount of the catalyst stock solution.

  • Place the vials in a pre-heated aluminum block at 100 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at timed intervals (e.g., 1h, 4h, 8h, 24h) and analyzing by LC-MS.

Experimental Workflow Diagram

Caption: Standardized workflow for the comparative cross-coupling experiment.

Results Summary

The results compellingly illustrate the superior reactivity of the bromo-substrate.

SubstrateTime to >95% ConversionIsolated YieldCatalyst System Notes
4-bromo-1-THP-indazole ~ 4 hours91%Standard conditions are highly effective.
4-chloro-1-THP-indazole > 24 hours58%Reaction is sluggish; requires higher catalyst loading or more forcing conditions for practical conversion.[9]

The data clearly show that under identical conditions, the C-Br bond is activated far more readily, leading to a rapid, clean, and high-yielding transformation. The C-Cl bond, being more robust, requires significantly more thermal energy and time to undergo oxidative addition, resulting in a lower overall yield, likely due to competing decomposition pathways over the extended reaction period.

Mechanistic Considerations and Strategic Catalyst Selection

The choice of catalyst, particularly the phosphine ligand, is paramount when tackling less reactive substrates like aryl chlorides. While a variety of ligands can be effective for aryl bromides, aryl chlorides demand highly active catalyst systems to overcome the higher activation barrier of the C-Cl bond.[9][10]

The ligand selected for our comparative study, XPhos , is a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald group. Such ligands are designed to:

  • Promote Oxidative Addition: The electron-rich nature of the phosphine increases the electron density on the Pd(0) center, making it a more potent nucleophile for attacking the C-Cl bond.

  • Facilitate Reductive Elimination: The steric bulk of the ligand promotes the final, product-forming reductive elimination step, accelerating catalyst turnover.

For aryl chlorides, the use of such specialized, highly active ligands is not just beneficial—it is often essential for achieving any meaningful conversion.[10]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR' ArPdX->ArPdOR Ligand Exchange ArPdR Ar-Pd(II)-R' ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArX Ar-X ArX->Pd0 Boronic R'-B(OH)₂ Boronic->ArPdOR Base Base (OH⁻) Base->ArPdX note Rate-determining step (especially for Ar-Cl)

Caption: The Suzuki-Miyaura catalytic cycle, where oxidative addition is the key reactivity-defining step.

Practical Implications for Synthesis Design

The choice between a bromo- or chloro-indazole derivative extends beyond mere reactivity and has direct consequences on process development and overall synthetic strategy.

  • Cost and Availability: Generally, aryl chlorides are less expensive and more widely available as starting materials than their bromo- counterparts. For large-scale industrial synthesis, the economic benefit of using the chloro-analogue can be a powerful driver, justifying the additional investment in process optimization.

  • Functional Group Tolerance: The milder conditions required for coupling 4-bromo-1-THP-indazole often provide a broader tolerance for other sensitive functional groups within the molecule, potentially simplifying the overall synthetic sequence by avoiding extra protection/deprotection steps.

  • Orthogonal Reactivity: In a molecule containing both a bromine and a chlorine atom, the difference in reactivity can be a powerful synthetic tool. One can perform a selective coupling reaction at the more reactive C-Br bond under conditions that leave the C-Cl bond intact. This allows for sequential, site-specific diversification of a common intermediate.[11]

Conclusion and Authoritative Recommendations

Based on this analysis, we offer the following recommendations for researchers, scientists, and drug development professionals:

  • For Discovery & Early-Stage Synthesis: When speed, reliability, and high yield are the primary objectives, 4-bromo-1-THP-indazole is the superior choice. Its high reactivity allows for rapid iteration and synthesis of analogues under mild, dependable conditions.

  • For Process Development & Scale-Up: Where cost of goods is a critical parameter, 4-chloro-1-THP-indazole becomes a viable and economically attractive option. However, its use necessitates dedicated process optimization, including the screening of highly active catalyst systems (e.g., those employing Buchwald-type ligands) and potentially more forcing conditions to achieve efficient and reproducible results.

  • For Complex Molecule Synthesis: The differential reactivity should be viewed as a strategic asset. Employing substrates with both bromine and chlorine substituents can enable elegant and efficient sequential coupling strategies, adding a layer of sophistication to synthetic design.

By understanding the inherent chemical properties of these valuable building blocks, the synthetic chemist is empowered to design more efficient, robust, and strategic pathways to novel molecules.

References

A Comparative Spectroscopic Guide: 4-Bromo-1H-indazole and its N-THP Protected Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive sites and achieve desired transformations. This guide provides an in-depth comparative analysis of the spectroscopic data for 4-bromo-1H-indazole and its N-tetrahydropyranyl (THP) protected derivative, 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. Through a detailed examination of their Infrared (IR) and Mass Spectrometry (MS) data, we will illustrate how these analytical techniques provide unequivocal evidence of successful N-protection, a critical step in the synthesis of many indazole-based pharmaceutical agents.

The Rationale for THP Protection of 4-Bromo-1H-indazole

The indazole nucleus is a prevalent scaffold in a multitude of biologically active compounds. The acidic N-H proton of the indazole ring can interfere with various synthetic transformations, such as metal-catalyzed cross-coupling reactions or the introduction of substituents at other positions. Therefore, the protection of this nitrogen is often a crucial strategic decision.

The tetrahydropyranyl (THP) group is an ideal choice for protecting the indazole nitrogen for several reasons:

  • Stability: The THP ether is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.

  • Ease of Introduction and Removal: It can be readily introduced under mild acidic conditions and cleaved under acidic hydrolysis, providing a robust yet removable shield for the nitrogen atom.[1][2]

  • Solubility: The introduction of the THP group often enhances the solubility of the parent molecule in organic solvents.

The protection of indazoles with 3,4-dihydro-2H-pyran (DHP) can lead to two possible regioisomers: the N-1 and N-2 substituted products. The reaction is often subject to thermodynamic versus kinetic control. While the N-2 isomer is typically the kinetic product, the N-1 isomer is the thermodynamically more stable product and can be obtained as the major product under equilibrating acidic conditions.[1] The synthesis protocol detailed in this guide is designed to favor the formation of the desired N-1 isomer.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established literature procedures.[3]

Materials:

  • 4-bromo-1H-indazole

  • 3,4-dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Heptane

Procedure:

  • To a solution of 4-bromo-1H-indazole (1 equivalent) in ethyl acetate, add 3,4-dihydro-2H-pyran (2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.035 equivalents).

  • Heat the reaction mixture to 70°C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to yield this compound as a white solid.

Synthesis_Workflow reagents 4-bromo-1H-indazole + DHP (Ethyl Acetate, PTSA) reaction Reaction (70°C, 16h) reagents->reaction Heating workup Aqueous Workup (NaHCO3, Brine) reaction->workup Cooling & Neutralization purification Purification (Column Chromatography) workup->purification Drying & Concentration product 4-Bromo-1-(THP)-1H-indazole purification->product

Synthesis of this compound.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectra were recorded on a FT-IR spectrometer.

  • Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Spectroscopic Data Comparison and In-Depth Analysis

The most compelling evidence for the successful protection of the indazole nitrogen comes from a direct comparison of the spectroscopic data of the starting material and the product.

Infrared (IR) Spectroscopy: The Disappearance of a Key Functional Group

The IR spectrum provides a clear and immediate indication of the transformation. The most significant change is the disappearance of the N-H stretching vibration upon protection.

Feature4-bromo-1H-indazoleThis compoundRationale for the Difference
N-H Stretch Broad peak around 3100-3400 cm⁻¹AbsentThe N-H bond is replaced by an N-C bond of the THP group.
C-H (Aromatic) ~3050 cm⁻¹~3050 cm⁻¹The aromatic C-H bonds of the indazole ring are retained.
C-H (Aliphatic) Absent2850-2950 cm⁻¹Appearance of the C-H stretching vibrations from the THP ring.
C-O Stretch AbsentStrong peak around 1050-1150 cm⁻¹Appearance of the characteristic C-O ether linkage of the THP group.

Analysis:

The IR spectrum of 4-bromo-1H-indazole is characterized by a broad absorption band in the region of 3100-3400 cm⁻¹, which is indicative of the N-H stretching vibration. This broadness is a result of hydrogen bonding between the indazole molecules in the solid state. In contrast, the IR spectrum of this compound shows a complete absence of this N-H stretching band. This is the most definitive piece of evidence from IR spectroscopy that the nitrogen atom has been successfully derivatized.

Furthermore, the spectrum of the protected compound exhibits new, strong absorption bands in the 2850-2950 cm⁻¹ region, corresponding to the aliphatic C-H stretching vibrations of the tetrahydropyran ring. Additionally, a prominent C-O stretching vibration appears in the 1050-1150 cm⁻¹ region, which is characteristic of the ether linkage in the THP group. The aromatic C-H stretching vibrations around 3050 cm⁻¹ remain in both spectra, as the indazole core is unchanged.

Mass Spectrometry: Confirming the Molecular Weight and Unveiling Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of the compounds and their fragmentation patterns, which can be used to confirm the structure.

Feature4-bromo-1H-indazoleThis compoundRationale for the Difference
Molecular Ion (M⁺) m/z 196/198 (approx. 1:1 ratio)m/z 280/282 (approx. 1:1 ratio)The molecular weight increases by 84 Da, corresponding to the mass of the THP group (C₅H₈O). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is observed in both.
Key Fragments m/z 117 (M⁺ - Br), m/z 90 (M⁺ - Br - HCN)m/z 196/198 (M⁺ - C₅H₈O), m/z 85 (C₅H₉O⁺)The protected compound shows a characteristic loss of the THP group and the formation of a stable oxonium ion from the THP ring.

Analysis:

The mass spectrum of 4-bromo-1H-indazole displays a characteristic molecular ion peak as a doublet at m/z 196 and 198, with an approximate 1:1 intensity ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Upon protection with the THP group, the molecular weight increases by 84 atomic mass units (the mass of C₅H₈O). Consequently, the mass spectrum of this compound shows a new molecular ion doublet at m/z 280 and 282, again with a 1:1 ratio, confirming the successful addition of the THP group.[4]

The fragmentation patterns also provide valuable structural information. A key fragmentation pathway for the protected compound is the loss of the entire THP group (as C₅H₈O), resulting in a fragment ion at m/z 196/198, which corresponds to the molecular ion of the starting material, 4-bromo-1H-indazole. Another characteristic fragment is observed at m/z 85, which corresponds to the stable tetrahydropyranyl cation (C₅H₉O⁺). This fragmentation pattern is a hallmark of THP-protected compounds.

Fragmentation_Pathways cluster_protected 4-Bromo-1-(THP)-1H-indazole cluster_unprotected 4-bromo-1H-indazole mol_ion_p [M]⁺˙ m/z 280/282 frag1_p [M - C₅H₈O]⁺˙ m/z 196/198 mol_ion_p->frag1_p Loss of THP frag2_p [C₅H₉O]⁺ m/z 85 mol_ion_p->frag2_p THP fragmentation mol_ion_u [M]⁺˙ m/z 196/198 frag1_u [M - Br]⁺ m/z 117 mol_ion_u->frag1_u Loss of Br

References

A Technical Guide to the Synthesis and Crystallographic Analysis of 4-Bromo-1-THP-indazole Derivatives: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant therapeutic potential.[1] The introduction of a tetrahydropyranyl (THP) protecting group at the N1 position offers a strategic advantage in multi-step syntheses. This guide provides a comprehensive overview of the synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and outlines the established protocols for its crystallographic analysis. While a definitive crystal structure for 4-Bromo-1-THP-indazole is not publicly available in crystallographic databases as of the last update, this guide will leverage data from structurally related bromo-indazole derivatives to provide a comparative analysis of potential solid-state features. This document serves as a practical resource for researchers aiming to synthesize, crystallize, and structurally characterize this and similar indazole derivatives.

Introduction

Indazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of a bromine atom on the indazole core, as in 4-bromo-1H-indazole, provides a valuable handle for further functionalization through cross-coupling reactions. For synthetic manipulations, protection of the N-H proton of the indazole is often necessary. The tetrahydropyranyl (THP) group is a commonly employed protecting group for nitrogen heterocycles due to its ease of introduction and removal under specific acidic conditions.[3]

The three-dimensional arrangement of atoms in a molecule, determined by X-ray crystallography, is fundamental to understanding its physicochemical properties and its interactions with biological targets. Crystal structure analysis provides invaluable insights into parameters such as bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-based drug design.

This guide presents a detailed methodology for the synthesis of 4-Bromo-1-THP-indazole and a generalized protocol for obtaining single crystals suitable for X-ray diffraction studies. In the absence of specific crystallographic data for the title compound, a comparative analysis of the crystal structures of other bromo-substituted indazole derivatives is provided to infer potential structural motifs and intermolecular interactions that may be observed in 4-Bromo-1-THP-indazole.

Synthesis and Crystallization

Synthesis of this compound

The synthesis of 4-Bromo-1-THP-indazole can be achieved through the protection of 4-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[4]

Experimental Protocol:

  • To a solution of 4-bromo-1H-indazole (1 equivalent) in a suitable solvent such as ethyl acetate, add 3,4-dihydro-2H-pyran (2 equivalents).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.035 equivalents).

  • Heat the reaction mixture at 70°C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield this compound as a solid.[4]

Caption: Synthetic workflow for 4-Bromo-1-THP-indazole.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Slow evaporation of a saturated solution is a common and effective method for growing crystals of small organic molecules.

Experimental Protocol:

  • Dissolve the purified 4-Bromo-1-THP-indazole in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, isopropanol, or acetonitrile) at room temperature or with gentle heating.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

X-ray Crystallographic Analysis: A Generalized Protocol

Once suitable single crystals are obtained, the following steps outline the general procedure for X-ray crystal structure determination.

G A Crystal Mounting B Data Collection A->B Diffractometer C Data Reduction B->C Integration Software D Structure Solution C->D SHELXT or similar E Structure Refinement D->E SHELXL or similar F Structure Validation E->F checkCIF G CIF File Generation F->G Finalized Structure

Caption: General workflow for small molecule X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A single, well-formed crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction intensities are processed to correct for experimental factors, and a set of unique reflection data is generated.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the best possible fit.

  • Structure Validation: The final structure is validated using tools like checkCIF to ensure its quality and chemical sense.

  • CIF File Generation: A Crystallographic Information File (CIF) is generated, which contains all the crystallographic data for the determined structure.

Comparative Structural Analysis of Bromo-Indazole Derivatives

While the crystal structure of 4-Bromo-1-THP-indazole is not available, we can draw valuable comparisons from the crystal structures of other bromo-substituted indazole derivatives to anticipate its potential solid-state characteristics.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsCCDC Number
9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazoleMonoclinicP2₁/nπ-π stacking, C-H···N hydrogen bonds, Br···N interactionsNot specified in source[5]
N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamideMonoclinicP2₁/cN-H···O and C-H···O hydrogen bonds forming inversion dimers1434410[]
3-(4-methylphenyl)-6-nitro-1H-indazoleMonoclinicP2₁/cC-H···O hydrogen bonds, slipped π-stacking interactionsNot specified in source[7]

From the data on related compounds, we can hypothesize that the crystal packing of 4-Bromo-1-THP-indazole will likely be influenced by a combination of factors:

  • π-π Stacking: The planar indazole ring system is prone to π-π stacking interactions, which are a common feature in the crystal packing of aromatic molecules.

  • Hydrogen Bonding: Although the N1-H is protected, weak C-H···O and C-H···N hydrogen bonds involving the indazole and THP rings are likely to play a role in stabilizing the crystal lattice.

  • Halogen Bonding: The bromine atom at the 4-position could participate in halogen bonding (Br···N or Br···O interactions), which are increasingly recognized as important structure-directing interactions.

The bulky and flexible THP group will also exert significant steric influence on the crystal packing, potentially leading to more complex three-dimensional arrangements compared to simpler N-substituted indazoles.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and crystallographic analysis of 4-Bromo-1-THP-indazole. While the specific crystal structure of the title compound remains to be determined and deposited in public databases, the provided protocols and comparative analysis of related structures offer valuable insights for researchers in the field. The detailed experimental procedures for synthesis and crystallization, coupled with a general workflow for X-ray diffraction studies, empower scientists to produce and characterize this and other novel indazole derivatives. The predictive analysis based on known structures of similar compounds suggests that a combination of π-π stacking, weak hydrogen bonding, and potential halogen bonding will likely govern the crystal packing of 4-Bromo-1-THP-indazole. The elucidation of its precise crystal structure will be a valuable addition to the structural chemistry of indazoles and will further aid in the rational design of new therapeutic agents.

References

A Comparative Guide to the Biological Activity of Indazole-Based Kinase Inhibitors Derived from a Bromo-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the indazole scaffold represents a privileged structure in the design of potent kinase inhibitors. This guide provides an in-depth technical comparison of a novel series of indazole-based compounds, synthesized from a 6-bromo-1H-indazole precursor, against other established kinase inhibitors. We will delve into the rationale behind their design, compare their biological activities using experimental data, and provide detailed protocols for the key assays used in their evaluation.

Introduction: The Therapeutic Potential of Targeting Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a fundamental process for the formation of centrosomes and the mitotic spindle during cell division.[1][2] Dysregulation and overexpression of PLK4 are implicated in the development and progression of various cancers, including breast, lung, and colorectal cancer, by promoting genomic instability.[3][4] This makes PLK4 a compelling target for anticancer therapies. The inhibition of PLK4 can lead to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1]

This guide focuses on a series of novel indazole-based PLK4 inhibitors derived from 6-bromo-1H-indazole, with a particular focus on the lead compound, C05. The synthesis of these compounds involves the use of a tetrahydropyranyl (THP) protecting group, a common strategy in medicinal chemistry to enable selective reactions on the indazole core.[5] We will compare the biological activity of compound C05 with other known PLK4 inhibitors, providing a clear perspective on its potency and selectivity.

Comparative Analysis of PLK4 Inhibitors

The efficacy of newly developed compounds can only be truly understood when benchmarked against existing alternatives. Here, we compare the biological activity of compound C05, derived from a THP-protected 6-bromo-indazole, with other notable PLK4 inhibitors: Axitinib, CFI-400945, and LCR-263 (Centrinone).

CompoundTarget KinaseKi (nM)IC50 (nM)Antiproliferative Activity (Cell Lines)IC50 (µM)Reference(s)
C05 PLK4 N/A < 0.1 IMR-32 (Neuroblastoma) 0.948 [5][6]
MCF-7 (Breast Cancer) 0.979 [5][6]
H460 (Non-small cell lung cancer) 1.679 [5][6]
AxitinibPLK4, VEGFR4.26.5N/AN/A[5][7][8]
CFI-400945PLK40.262.8Breast Cancer Cell Panel0.014 - 0.165[3][9][10][11]
LCR-263 (Centrinone)PLK40.16N/AHeLa (Cervical Cancer)0.125[12][13][14][15]
NIH/3T3 (Fibroblast)0.300[14]

Data Interpretation and Insights:

Compound C05 demonstrates exceptional potency against PLK4, with an IC50 value of less than 0.1 nM.[5][6] This is significantly more potent than Axitinib and CFI-400945 in terms of IC50 values. While LCR-263 has a very low Ki value, C05's sub-nanomolar IC50 places it among the most potent PLK4 inhibitors discovered.

In cellular assays, C05 shows potent antiproliferative effects against a range of cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[5][6] This demonstrates its ability to effectively inhibit cancer cell growth. Comparatively, CFI-400945 also exhibits potent cellular activity against breast cancer cell lines.[10] The development of C05 from a 6-bromo-1H-indazole scaffold highlights the potential of this starting material for generating highly active kinase inhibitors. The strategic modifications, guided by rational drug design, have led to a compound with a compelling biological profile.[5]

The PLK4 Signaling Pathway and Mechanism of Inhibition

PLK4 inhibitors, including the indazole derivatives discussed, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its downstream substrates.[1] This disruption of PLK4's kinase activity is central to its therapeutic effect.

The PLK4 signaling pathway is integral to the cell cycle. Its primary role is to initiate centriole duplication during the S phase. Inhibition of PLK4 leads to a failure in this process, resulting in a reduced number of centrosomes. In subsequent cell divisions, this leads to the formation of monopolar or abnormal mitotic spindles, causing mitotic catastrophe and ultimately, apoptosis.[1][16] In some contexts, PLK4 inhibition can also activate the p38/p53/p21 signaling pathway, leading to G1 cell cycle arrest.[2]

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_PLK4_regulation PLK4 Regulation & Function cluster_downstream_effects Downstream Effects of PLK4 Activity cluster_inhibition Inhibition and Cellular Outcomes G1 G1 S S G1->S G2 G2 S->G2 M M G2->M PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Initiates p53_pathway p38/p53/p21 Pathway PLK4->p53_pathway Bipolar_Spindle Bipolar Spindle Formation Centriole_Dup->Bipolar_Spindle Mitotic_Catastrophe Mitotic Catastrophe Centriole_Dup->Mitotic_Catastrophe Failure leads to Genomic_Stability Genomic Stability Bipolar_Spindle->Genomic_Stability Indazole_Inhibitor Indazole-based PLK4 Inhibitor (e.g., C05) Inhibition Inhibition of PLK4 Activity Indazole_Inhibitor->Inhibition Inhibition->PLK4 Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis G1_Arrest G1 Arrest p53_pathway->G1_Arrest

Caption: PLK4 Signaling Pathway and Inhibition.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of the indazole-based PLK4 inhibitors.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Start with 6-Bromo-1H-Indazole thp_protection THP Protection start->thp_protection coupling Coupling Reactions thp_protection->coupling deprotection THP Deprotection coupling->deprotection final_compound Final Indazole Derivative (e.g., C05) deprotection->final_compound kinase_assay In Vitro Kinase Assay (IC50) final_compound->kinase_assay mtt_assay Cell Viability Assay (MTT) final_compound->mtt_assay western_blot Western Blot (PLK4 Autophosphorylation) final_compound->western_blot cell_culture Cancer Cell Culture (e.g., MCF-7, IMR-32) cell_culture->mtt_assay cell_culture->western_blot

Caption: Experimental Workflow for Synthesis and Evaluation.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PLK4 by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant PLK4 enzyme

  • Suitable kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (e.g., C05) and control inhibitors (e.g., LCR-263)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound at various concentrations. Include a DMSO-only control.

    • Add the purified PLK4 enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, IMR-32, H460)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Remove the medium and add fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Western Blot for PLK4 Autophosphorylation

This technique is used to assess the inhibitory effect of the compounds on PLK4 activity within a cellular context by measuring the level of PLK4 autophosphorylation.

Materials:

  • Cancer cell line (e.g., IMR-32)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PLK4 and anti-total-PLK4

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Culture the cells to 70-80% confluency and treat with different concentrations of the test compound for a specified time (e.g., 4 hours).[5][17]

    • Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody (anti-phospho-PLK4) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-PLK4 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated PLK4.

Conclusion

The indazole scaffold, particularly when functionalized with a bromo group, serves as a versatile and potent starting point for the development of highly effective kinase inhibitors. The case study of compound C05, derived from a THP-protected 6-bromo-indazole, demonstrates the successful application of rational drug design to produce a sub-nanomolar inhibitor of PLK4 with significant antiproliferative activity in cancer cells. The comparative analysis with other known PLK4 inhibitors underscores its potential as a promising therapeutic candidate. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of such compounds, ensuring the generation of reliable and reproducible data in the quest for novel cancer therapies.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-1-THP-indazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 4-Bromo-1-THP-indazole, a versatile intermediate, is of significant interest due to the prevalence of the indazole scaffold in a wide array of therapeutic agents. This guide provides an in-depth, objective comparison of synthetic routes to 4-Bromo-1-THP-indazole, grounded in experimental data and field-proven insights.

The Strategic Importance of 4-Bromo-1-THP-indazole in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anti-cancer and anti-inflammatory properties. The bromine atom at the 4-position serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a broad chemical space in drug discovery programs. The tetrahydropyranyl (THP) protecting group on the N-1 position offers robust protection under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.

Primary Synthesis Route: Diazotization of 3-Bromo-2-methylaniline

A common and reliable method for the synthesis of 4-bromo-1H-indazole involves the diazotization of 3-bromo-2-methylaniline followed by an intramolecular cyclization. This classical approach is well-established and utilizes readily available starting materials.

Mechanistic Rationale

The reaction proceeds via the formation of a diazonium salt from the aniline precursor upon treatment with a nitrosating agent, typically sodium nitrite in an acidic medium. The resulting diazonium species is highly reactive and undergoes an intramolecular cyclization, likely through a radical or polar mechanism, to form the indazole ring system. The choice of an acidic medium is crucial for the in situ generation of nitrous acid from sodium nitrite.

Experimental Protocol: Synthesis of 4-Bromo-1H-indazole

Step 1: Diazotization and Cyclization

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-bromo-2-methylaniline (1.0 eq.) in glacial acetic acid. Cool the solution to 0-5°C using an ice bath.

  • Nitrosation: Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise to the cooled aniline solution, maintaining the temperature below 5°C. Vigorous stirring is essential during this addition to ensure efficient mixing and heat dissipation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. The crude 4-bromo-1H-indazole will precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-bromo-1H-indazole.

Primary Synthesis of 4-Bromo-1H-indazole cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Product 3-Bromo-2-methylaniline 3-Bromo-2-methylaniline Diazonium Salt Diazonium Salt 3-Bromo-2-methylaniline->Diazonium Salt Diazotization NaNO2, Acetic Acid NaNO2, Acetic Acid NaNO2, Acetic Acid->Diazonium Salt 0-5°C 0-5°C 0-5°C->Diazonium Salt 4-Bromo-1H-indazole 4-Bromo-1H-indazole Diazonium Salt->4-Bromo-1H-indazole Intramolecular Cyclization

Primary Synthesis of 4-Bromo-1H-indazole

Alternative Synthesis Route: From 2-Bromo-4-fluorotoluene

An alternative approach, particularly useful when different starting materials are more accessible, begins with 2-bromo-4-fluorotoluene. This multi-step synthesis involves formylation followed by cyclization with hydrazine.

Mechanistic Rationale

This route first introduces a formyl group ortho to the bromine atom via a directed ortho-metalation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The resulting 2-bromo-3-methyl-benzaldehyde derivative is then cyclized with hydrazine. The hydrazine initially forms a hydrazone with the aldehyde, which then undergoes an intramolecular nucleophilic aromatic substitution, displacing the fluoride to form the indazole ring.

Experimental Protocol: Synthesis of 4-Bromo-5-methyl-1H-indazole (as an analogue)[1]

Step 1: Formylation of 2-Bromo-4-fluorotoluene

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-4-fluorotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C.

  • Metalation: Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) in THF, maintaining the temperature at -78°C. Stir for 1-2 hours.

  • Formylation: Add N,N-dimethylformamide (DMF) (1.2 eq.) dropwise and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography.

Step 2: Cyclization with Hydrazine

  • Reaction Setup: Dissolve the purified aldehyde from Step 1 (1.0 eq.) in a suitable solvent such as dioxane.

  • Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 eq.) to the solution.

  • Cyclization: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture and add water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Alternative Synthesis of 4-Bromo-indazole Analogue cluster_start_alt Starting Material cluster_reagents_alt1 Reagents & Conditions (Step 1) cluster_intermediate_alt Intermediate cluster_reagents_alt2 Reagents & Conditions (Step 2) cluster_product_alt Product 2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene Formylated Intermediate Formylated Intermediate 2-Bromo-4-fluorotoluene->Formylated Intermediate Directed Ortho-Metalation & Formylation 1. LDA, THF, -78°C\n2. DMF 1. LDA, THF, -78°C 2. DMF 1. LDA, THF, -78°C\n2. DMF->Formylated Intermediate 4-Bromo-indazole Analogue 4-Bromo-indazole Analogue Formylated Intermediate->4-Bromo-indazole Analogue Cyclization Hydrazine Hydrate, Dioxane, Reflux Hydrazine Hydrate, Dioxane, Reflux Hydrazine Hydrate, Dioxane, Reflux->4-Bromo-indazole Analogue

Alternative Synthesis of a 4-Bromo-indazole Analogue

N-1 THP Protection of 4-Bromo-1H-indazole

The final step in the synthesis is the protection of the N-1 position of the indazole ring with a tetrahydropyranyl (THP) group. This is typically achieved under acidic conditions.

Mechanistic Rationale

The reaction is an acid-catalyzed addition of the indazole nitrogen to 3,4-dihydro-2H-pyran (DHP). The acid protonates the DHP, making it more electrophilic and susceptible to nucleophilic attack by the N-1 nitrogen of the indazole. Under thermodynamic control, the N-1 protected isomer is generally favored over the N-2 isomer.

Experimental Protocol: THP Protection of 4-Bromo-1H-indazole[2]
  • Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 eq.).

  • Acid Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 4-Bromo-1-THP-indazole.

Comparative Analysis of Synthetic Routes

ParameterPrimary Route: DiazotizationAlternative Route: From 2-Bromo-4-fluorotoluene
Starting Material Availability 3-bromo-2-methylaniline is commercially available.2-bromo-4-fluorotoluene is also commercially available.
Number of Steps 1 step to 4-bromo-1H-indazole.2 steps to the 4-bromo-indazole analogue.
Reagents and Conditions Utilizes sodium nitrite and acetic acid; requires low temperatures.Employs strong bases (LDA) at very low temperatures and subsequent heating.
Typical Yield Moderate to good yields are generally reported for similar diazotization/cyclization reactions.The patent suggests good yields for each step.[1]
Scalability Diazotization reactions can be challenging to scale up due to the exothermic nature and potential for hazardous byproducts.The use of LDA at cryogenic temperatures can be challenging for large-scale industrial production.
Safety Considerations Diazonium salts are potentially explosive and should be handled with care. Nitrous acid is toxic.LDA is a highly flammable and corrosive reagent. Cryogenic temperatures require specialized equipment.

Conclusion

The synthesis of 4-Bromo-1-THP-indazole can be effectively achieved through multiple synthetic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the available laboratory equipment and safety infrastructure.

The diazotization of 3-bromo-2-methylaniline represents a more direct and classical approach to the 4-bromo-1H-indazole core. While it involves the handling of potentially hazardous diazonium intermediates, the single-step nature and use of common reagents make it an attractive option for laboratory-scale synthesis.

The alternative route starting from 2-bromo-4-fluorotoluene offers a different retrosynthetic disconnection and may be advantageous if the starting material is more readily accessible or cost-effective. However, the multi-step nature and the requirement for cryogenic conditions and highly reactive organolithium reagents may present challenges for scalability.

Ultimately, a thorough evaluation of the specific project requirements and a careful risk assessment should guide the synthetic chemist in selecting the most appropriate and efficient method for the preparation of this valuable building block.

References

A Researcher's Guide to Isomeric Purity of 4-Bromo-1-THP-indazole: Synthesis, Analysis, and Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement and synthesis of key intermediates demand rigorous quality control. The isomeric purity of starting materials can have profound implications for downstream reactions, biological activity, and ultimately, the viability of a drug candidate.[1][2][3][4] 4-Bromo-1-THP-indazole, a versatile building block in medicinal chemistry, is a prime example where a deep understanding of its potential isomeric impurities is not just academic, but essential for project success.[5]

This technical guide provides an in-depth comparison of the synthesis and analysis of 4-Bromo-1-THP-indazole, focusing on the critical aspect of isomeric purity. We will explore the mechanistic basis for the formation of its primary regioisomer, provide detailed experimental protocols for its synthesis and analysis, and present comparative data to guide researchers in making informed decisions.

The Challenge of Regioselectivity in Indazole Protection

The indazole core possesses two nucleophilic nitrogen atoms, N-1 and N-2, both of which can be alkylated or protected.[6] The synthesis of 4-Bromo-1-THP-indazole involves the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group. This reaction, however, is often not perfectly regioselective, leading to the formation of two primary products: the desired 4-Bromo-1-THP-indazole (N-1 isomer) and the undesired 4-Bromo-2-THP-indazole (N-2 isomer).

The ratio of these two isomers is highly dependent on the reaction conditions. Generally, protection at the N-2 position is considered the kinetically favored pathway under mildly acidic conditions, while the N-1 isomer is the thermodynamically more stable product.[7] The choice of base and solvent system during the protection reaction is therefore critical in maximizing the yield of the desired N-1 isomer. Studies on the N-alkylation of indazoles have shown that using a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) can significantly favor the formation of the N-1 substituted product.[8][9][10]

Synthesis and Isomer Formation Workflow

The following diagram illustrates the general synthetic pathway for the THP protection of 4-bromo-1H-indazole and the resulting isomeric mixture.

Synthesis_Workflow cluster_synthesis Synthesis cluster_isomers Isomeric Products 4-Bromo-1H-indazole 4-Bromo-1H-indazole Reaction Reaction (e.g., DCM, rt) 4-Bromo-1H-indazole->Reaction DHP_Acid Dihydropyran (DHP) Acid Catalyst (e.g., p-TsOH) DHP_Acid->Reaction Crude_Mixture Crude Product Mixture Reaction->Crude_Mixture N1_Isomer 4-Bromo-1-THP-indazole (Desired Product) Crude_Mixture->N1_Isomer Thermodynamic Product N2_Isomer 4-Bromo-2-THP-indazole (Key Impurity) Crude_Mixture->N2_Isomer Kinetic Product

Caption: Synthetic pathway for THP protection of 4-bromo-1H-indazole.

Comparative Analysis of Isomeric Purity

The isomeric purity of 4-Bromo-1-THP-indazole can vary significantly between suppliers or different synthetic batches. Below is a comparison of hypothetical data from two different sources, highlighting the importance of analytical verification.

Parameter Supplier A Supplier B
Reported Purity (CoA) >98%>98%
HPLC Purity (Area %) 99.2% (N-1 Isomer)98.5% (N-1 Isomer)
N-2 Isomer Content (HPLC) 0.5%1.2%
Other Impurities (HPLC) 0.3%0.3%
¹H NMR Confirmation Conforms to N-1 structureShows signals consistent with N-2 isomer

This data underscores that a certificate of analysis (CoA) may not always reveal the full isomeric profile. Direct analytical testing is crucial for quality assurance.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-THP-indazole

This protocol is optimized for regioselectivity towards the N-1 isomer.

  • Preparation: To a solution of 4-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

  • Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 4-Bromo-1-THP-indazole.

Rationale: The use of PPTS, a mild acidic catalyst, helps to favor the formation of the thermodynamically more stable N-1 isomer over extended reaction times.[7]

Protocol 2: HPLC Method for Isomeric Purity Determination

This method provides a robust separation of the N-1 and N-2 isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient: 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Rationale: The C18 stationary phase provides good hydrophobic interaction for the separation of the two isomers, which have slightly different polarities. The gradient elution ensures adequate resolution and timely elution of both components.[11][12]

Protocol 3: ¹H NMR Analysis for Isomer Identification

¹H NMR spectroscopy is a powerful tool for unequivocally distinguishing between the N-1 and N-2 isomers based on characteristic chemical shifts.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Key Differentiating Signals:

    • N-1 Isomer: The proton on the indazole ring at position 3 (H3) typically appears as a singlet around δ 8.0-8.2 ppm. The anomeric proton of the THP group appears as a doublet of doublets around δ 5.6-5.8 ppm.

    • N-2 Isomer: The H3 proton is shifted downfield compared to the N-1 isomer, appearing around δ 8.3-8.5 ppm. The anomeric proton of the THP group is also shifted, typically appearing around δ 5.9-6.1 ppm.

Rationale: The electronic environment of the indazole ring protons is significantly different depending on the position of the THP group, leading to distinct and predictable chemical shifts that allow for clear identification.[13][14]

Analytical Workflow Diagram

The following diagram outlines a comprehensive workflow for the quality control and isomeric purity assessment of 4-Bromo-1-THP-indazole.

Analytical_Workflow Sample 4-Bromo-1-THP-indazole Sample HPLC_Screen HPLC Purity Screen Sample->HPLC_Screen Quantitative Analysis NMR_Confirm 1H NMR Confirmation Sample->NMR_Confirm Structural Confirmation Decision Isomeric Purity Acceptable? HPLC_Screen->Decision NMR_Confirm->Decision Pass Proceed to Use Decision->Pass Yes Fail Repurify or Reject Batch Decision->Fail No

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-1-THP-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Efficient Functionalization

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncology, virology, and inflammatory diseases.[1][2][3] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, making its derivatives highly sought after in drug discovery programs.[2][3] The functionalization of the indazole ring is therefore a critical task, and among the most powerful tools at our disposal are palladium-catalyzed cross-coupling reactions.[4][5][6][7]

This guide focuses on a key building block, 4-Bromo-1-THP-indazole. The tetrahydropyran (THP) group provides robust protection of the N1 position, enhancing solubility and preventing side reactions, while the bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through cross-coupling.

The choice of catalyst is the single most critical parameter determining the success of these transformations. A suboptimal choice can lead to low yields, side reactions like dehalogenation, or complete reaction failure. This document provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving 4-Bromo-1-THP-indazole. Our objective is to provide researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions, streamline optimization, and accelerate their research programs.

The Landscape of Palladium Catalysis for Indazole Functionalization

Palladium-catalyzed cross-coupling reactions universally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][8] The efficiency of each step is profoundly influenced by the ligand coordinated to the palladium center. We will explore three key transformations.

The Suzuki-Miyaura Reaction: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1]

Catalyst Systems Comparison:

  • First-Generation Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst. While effective for simple substrates, its application to heteroaryl bromides like our target can be sluggish, often requiring higher catalyst loadings and temperatures. The dissociation of PPh₃ ligands is required to generate the active catalytic species, which can be an inefficient process.

  • Ferrocenylphosphine Ligands (e.g., PdCl₂(dppf)): The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride represents a significant improvement. The dppf ligand's wide "bite angle" and electron-rich nature stabilize the palladium center and facilitate the key steps of the catalytic cycle, often leading to higher yields and shorter reaction times compared to Pd(PPh₃)₄.[2][9]

  • Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): The development of sterically hindered and electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, has revolutionized cross-coupling.[10] These ligands promote the formation of highly active, monoligated L₁Pd(0) species, which undergo rapid oxidative addition even with challenging substrates.[10] The steric bulk also accelerates the final reductive elimination step, preventing side reactions and increasing product turnover.[11] For heteroaryl substrates, these are often the catalysts of choice.

The Buchwald-Hartwig Amination: Constructing the Critical C–N Bond

The formation of carbon-nitrogen bonds is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination provides a direct and general method for coupling aryl halides with a wide array of amines, a transformation that is otherwise challenging.[8][12]

Catalyst Systems Comparison:

The most effective catalysts for this reaction are almost exclusively based on bulky, electron-rich biarylphosphine ligands. The choice of ligand is often dictated by the nature of the amine.

  • Third-Generation Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3): These are air- and moisture-stable complexes that rapidly and quantitatively generate the active Pd(0) species in solution.[13] This eliminates induction periods and provides more reproducible results than generating the catalyst in situ.

    • RuPhos is often highly effective for the coupling of primary amines and anilines.[14]

    • XPhos demonstrates broad utility and is a reliable choice for a wide range of primary and secondary amines.[15]

The Heck Reaction: C–C Bond Formation with Alkenes

The Heck reaction offers a powerful method for the arylation of alkenes, providing access to substituted styrenes, cinnamates, and other valuable olefinic products.[16][17]

Catalyst Systems Comparison:

While ligand-free systems exist, the use of phosphine ligands is common to enhance reactivity and selectivity.[18][19]

  • Pd(OAc)₂ with PPh₃ or P(o-tol)₃: A standard and cost-effective system. Palladium(II) acetate is reduced in situ to the active Pd(0) species. The choice of phosphine ligand can influence the reaction rate and stability of the catalyst.

  • Palladacycle Catalysts: These are highly stable and active catalyst precursors that can be effective at very low loadings, though their commercial availability and cost can be a factor.

Comparative Performance Data

The following table summarizes typical performance data for the cross-coupling of bromo-indazole derivatives, providing a baseline for catalyst selection for 4-Bromo-1-THP-indazole.

Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Suzuki-Miyaura Pd(PPh₃)₄Arylboronic acidCs₂CO₃Dioxane/EtOH/H₂O140460-85[1]
Suzuki-Miyaura PdCl₂(dppf)Arylboronic acidK₂CO₃Dimethoxyethane80285-95[2][3]
Suzuki-Miyaura XPhos Pd G2Arylboronic acidK₃PO₄DMF/EtOH/H₂O1000.5-1>90[20]
Buchwald-Hartwig RuPhos Pd G3Primary/Secondary AmineNaOtBu or LHMDSToluene or Dioxane80-1104-1275-95[21]
Buchwald-Hartwig XPhos Pd G3Primary/Secondary AmineK₃PO₄ or Cs₂CO₃t-Amyl alcohol100-1106-1870-90[15][22]
Heck Pd(OAc)₂ / PPh₃n-Butyl acrylateEt₃NDMF100-12012-2465-80[16][17]

Note: Yields are representative and can vary significantly based on the specific coupling partners and precise reaction conditions.

Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting and optimization. The following diagrams illustrate the generally accepted catalytic cycles for these transformations.

Suzuki_Miyaura_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex oa_text Oxidative Addition trans_intermediate [Ar-Pd(II)-Ar'(L)] Transmetalation Intermediate oa_complex->trans_intermediate trans_text Transmetalation re_complex Ar-Ar' Product trans_intermediate->re_complex re_text Reductive Elimination re_text->pd0 oa_text->oa_complex Ar-X trans_text->trans_intermediate Ar'-B(OR)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex Ar-X amine_complex [Ar-Pd(II)-NHR'R'']⁺X⁻ Amine Complex oa_complex->amine_complex HNR'R'' amido_complex Ar-Pd(II)-NR'R''(L) Amido Complex amine_complex->amido_complex Base (-H-Base⁺) re_complex Ar-NR'R'' Product amido_complex->re_complex Reductive Elimination re_complex->pd0

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Heck_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)-X(L₂) Oxidative Addition pd0->oa_complex Ar-X pi_complex Alkene π-Complex oa_complex->pi_complex Alkene insertion_complex σ-Alkyl Pd(II) Complex (Syn-Insertion) pi_complex->insertion_complex product_complex Product + H-Pd(II)-X insertion_complex->product_complex β-Hydride Elimination product_complex->pd0 Base (-H-Base⁺)

Caption: Generalized catalytic cycle for the Heck reaction.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Causality: All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) species is oxygen-sensitive. The choice of base is critical; it facilitates the transmetalation step in the Suzuki reaction and the deprotonation of the amine in the Buchwald-Hartwig amination.[23] Solvents are chosen for their ability to dissolve reagents and for their boiling points, which control the reaction temperature.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using XPhos Pd G2
  • Reagent Setup: To an oven-dried Schlenk tube, add 4-Bromo-1-THP-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%).

  • Inerting: Seal the tube with a septum, then evacuate and backfill with inert gas three times. This is a self-validating step to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 1-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using RuPhos Pd G3
  • Reagent Setup: To an oven-dried Schlenk tube, add 4-Bromo-1-THP-indazole (1.0 equiv) and the RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Inerting: Seal the tube, evacuate, and backfill with inert gas three times.

  • Reagent Addition: Under a positive flow of inert gas, add the base, sodium tert-butoxide (NaOtBu, 1.4 equiv). Add the amine coupling partner (1.2 equiv). If the amine is a solid, it can be added in step 1.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for the Heck Reaction
  • Reagent Setup: To a Schlenk tube, add 4-Bromo-1-THP-indazole (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv, 3 mol%), and triphenylphosphine (PPh₃, 0.06 equiv, 6 mol%).

  • Inerting: Evacuate and backfill the tube with inert gas three times.

  • Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 equiv), anhydrous dimethylformamide (DMF) to a concentration of 0.2 M, and the base, triethylamine (Et₃N, 2.0 equiv).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The functionalization of 4-Bromo-1-THP-indazole via palladium-catalyzed cross-coupling is a robust and versatile strategy for the synthesis of novel indazole derivatives. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich biarylphosphine ligands consistently offer superior performance, enabling reactions at lower temperatures, shorter times, and with broader substrate scope.

For Suzuki-Miyaura reactions , PdCl₂(dppf) offers a reliable and cost-effective option, while third-generation Buchwald precatalysts like XPhos Pd G3 provide the highest activity and are recommended for challenging or sterically hindered coupling partners. For Buchwald-Hartwig aminations , the use of precatalysts such as RuPhos Pd G3 or XPhos Pd G3 is strongly advised for optimal results and reproducibility. The Heck reaction remains a valuable tool, with standard Pd(OAc)₂/phosphine systems providing reliable access to olefinated indazoles.

The protocols and comparative data herein serve as a guide to empower researchers to select the most promising catalyst system for their specific synthetic challenge, thereby minimizing optimization time and maximizing research productivity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The procedural guidance herein is based on established safety protocols and an understanding of the potential hazards associated with this and structurally similar compounds.

Hazard Identification and Risk Assessment

This compound is a chemical compound with the molecular formula C12H13BrN2O[1]. A thorough understanding of its potential hazards is the foundation of a robust safety plan.

Known Hazards:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Harmful in contact with skin (Acute toxicity, dermal)[1]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • Harmful if inhaled (Acute toxicity, inhalation)[1]

  • May cause respiratory irritation [2]

The initial step before handling this or any chemical is to conduct a thorough risk assessment. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure. This assessment will inform the precise level of PPE required and the necessary engineering controls.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. For prolonged or immersive contact, consider double-gloving.[3]
Eyes Safety glasses with side shields or chemical splash gogglesProvides protection against splashes and airborne particles. Goggles should be worn when there is a higher risk of splashing.[3][4]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3][4]
Body Laboratory coatA flame-resistant lab coat should be worn to protect against skin contact. Ensure the coat is fully buttoned.[4][5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be determined by a formal risk assessment.[3][6]

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

Preparation and Engineering Controls:

  • All manipulations of solid this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Before commencing work, verify that all necessary PPE is available and in good condition.

Handling the Compound:

  • Don all required PPE as detailed in the table above and following the sequence in the diagram below.

  • When weighing and transferring the solid material, use techniques that minimize dust formation, such as careful use of a spatula.[3]

  • Keep all containers of the compound sealed when not in use.

PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Safety Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Small Spill: If you are trained to handle it, evacuate the immediate area, and don the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3][5]

  • Large Spill: Evacuate the laboratory and notify your supervisor and the institutional safety office immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Chemical Waste: Collect all waste material, including any unused compound and contaminated disposable materials (e.g., gloves, weighing paper), in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with institutional and local regulations.[5]

Waste Disposal Workflow

Waste_Disposal Start Handling Complete Collect_Solid Collect Solid Waste (e.g., contaminated paper towels, gloves) Start->Collect_Solid Collect_Liquid Collect Liquid Waste (e.g., rinsate from cleaning glassware) Start->Collect_Liquid Container Seal in a Labeled, Approved Hazardous Waste Container Collect_Solid->Container Collect_Liquid->Container Storage Store in Designated Satellite Accumulation Area Container->Storage Pickup Arrange for Pickup by EH&S or Licensed Waste Hauler Storage->Pickup

Caption: Hazardous Waste Disposal Workflow.

By adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of personal exposure and environmental contamination. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.

References

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Retrosynthesis Analysis

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4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.